BRD9 Degrader-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H43F3N6O4S |
|---|---|
Molecular Weight |
760.9 g/mol |
IUPAC Name |
(E)-2-[5-[[4-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxo-3-pyridinyl)phenyl]methyl]piperazin-1-yl]methyl]-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl]-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C40H43F3N6O4S/c1-24-25(2)38(50)46(4)21-32(24)28-16-34(52-5)33(35(17-28)53-6)22-48-14-12-47(13-15-48)20-27-8-7-9-30-26(3)49(11-10-31(27)30)39(51)29(19-44)18-37-45-36(23-54-37)40(41,42)43/h7-9,16-18,21,23,26H,10-15,20,22H2,1-6H3/b29-18+ |
InChI Key |
LGLQCBGPDQBRIS-RDRPBHBLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of BRD9 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action for BRD9 Degrader-2, a potent and selective heterobifunctional degrader. It details the molecular processes, downstream cellular consequences, and key experimental methodologies used to characterize its activity.
Introduction: Targeting BRD9 for Degradation
Bromodomain-containing protein 9 (BRD9) is a crucial subunit of the non-canonical SWI/SNF chromatin remodeling complex, also known as ncBAF.[1][2] By recognizing acetylated lysine (B10760008) residues on histones, BRD9 plays a pivotal role in regulating chromatin structure and gene expression.[3] Dysregulation of BRD9 has been implicated in the progression of several malignancies, including synovial sarcoma, multiple myeloma, and acute myeloid leukemia, making it a compelling therapeutic target.[4][5]
This compound belongs to a class of molecules known as Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a novel therapeutic modality that hijacks the cell's intrinsic protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins rather than merely inhibiting them. This approach can offer advantages over traditional inhibition, particularly for targets with non-enzymatic functions like scaffolding proteins.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule designed to simultaneously bind to BRD9 and an E3 ubiquitin ligase, the substrate-recognition component of the UPS. This dual binding induces the formation of a key ternary complex , bringing BRD9 into close proximity with the E3 ligase. While various E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL) are commonly recruited by PROTACs, the specific E3 ligase for this compound is a critical determinant of its activity.
The mechanism proceeds through the following steps:
-
Ternary Complex Formation : this compound acts as a molecular bridge, linking the BRD9 protein to an E3 ubiquitin ligase (e.g., CRBN or VHL). The stability and conformation of this ternary complex are crucial for the efficiency of the subsequent steps.
-
Polyubiquitination : Once in proximity within the complex, the E3 ligase catalyzes the transfer of multiple ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the BRD9 protein.
-
Proteasomal Recognition and Degradation : The resulting polyubiquitin (B1169507) chain on BRD9 serves as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged BRD9 protein into small peptides.
-
Catalytic Cycle : After inducing degradation, this compound is released and can bind to another BRD9 protein, initiating a new cycle of degradation. This catalytic nature allows substoichiometric amounts of the degrader to eliminate a large pool of target protein.
Downstream Cellular and Signaling Consequences
The targeted degradation of BRD9 leads to significant downstream biological effects, primarily through the disruption of the ncBAF complex's function. This results in altered gene expression and subsequent cellular responses:
-
Disruption of Oncogenic Gene Expression : In cancers like synovial sarcoma, where the SS18-SSX fusion oncoprotein relies on the BAF complex, BRD9 degradation leads to the downregulation of oncogenic transcriptional programs. In multiple myeloma, BRD9 depletion has been shown to downregulate the master regulator MYC and disrupt ribosome biogenesis genes.
-
Inhibition of Cell Proliferation and Viability : By removing BRD9, degraders inhibit the growth and survival of cancer cells that are dependent on its function. This has been observed in various cancer cell lines, leading to cell cycle arrest and apoptosis.
-
Impact on Chromatin Accessibility : As a core component of a chromatin remodeler, the loss of BRD9 can lead to a more compacted chromatin state, reducing the accessibility of DNA to transcription factors and machinery.
Quantitative Data Presentation
The efficacy of BRD9 degraders is quantified by several key parameters, including the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dmax). The subsequent effect on cell viability is measured by the half-maximal inhibitory concentration (IC₅₀).
Table 1: Cellular Activity of this compound and Other Representative BRD9 Degraders
| Compound | DC₅₀ (nM) | Dmax (%) | IC₅₀ (nM) | Cell Line(s) | Assay Time | E3 Ligase | Reference |
|---|---|---|---|---|---|---|---|
| This compound | ≤1.25 | ≥75% | Not Specified | Not Specified | Not Specified | Not Specified | |
| dBRD9-A | Not Specified | Not Specified | 10 - 100 | Multiple Myeloma | 5 days | Cereblon | |
| VZ185 | 4.5 | >90% (approx.) | 3 (EOL-1) | EOL-1, A-402 | Not Specified | VHL | |
| CFT8634 | 4 (HEK293T) | >95% (HEK293T) | Not Specified | HEK293T | 2 hours | Cereblon |
| AMPTX-1 | 0.5 | >90% | Not Specified | MV4-11 | 6 hours | DCAF16 | |
Note: DC₅₀ and Dmax values can vary based on specific cell lines and experimental conditions.
Mandatory Visualizations
Caption: Mechanism of this compound action via ternary complex formation.
Caption: Downstream effects following BRD9 protein degradation.
Caption: Experimental workflow for Western Blot analysis of BRD9 degradation.
Detailed Experimental Protocols
This protocol is used to quantify the reduction in BRD9 protein levels following treatment with a degrader.
Materials:
-
Cell line of interest
-
This compound and DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-BRD9, Anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment : Seed cells in 6-well plates to achieve 70-80% confluency. Allow cells to adhere overnight. Treat cells with a dose range of this compound or DMSO for the desired time points (e.g., 2, 4, 6, 24 hours).
-
Cell Lysis : Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction : Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
-
Sample Preparation and SDS-PAGE : Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD9 antibody (e.g., at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection : Apply ECL substrate and visualize bands using a chemiluminescence detection system.
-
Data Analysis : Re-probe the membrane with a loading control antibody. Quantify band intensities using software like ImageJ. Normalize the BRD9 band intensity to the corresponding loading control to determine the relative protein reduction.
This protocol is used to provide evidence for the formation of the BRD9-Degrader-E3 Ligase ternary complex.
Materials:
-
Cells treated with this compound or DMSO
-
Co-IP Lysis/Wash Buffer
-
Antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) or a tag
-
Antibody against BRD9
-
Protein A/G magnetic beads
-
Elution Buffer
Procedure:
-
Cell Treatment and Lysis : Treat cells with an effective concentration of this compound and a vehicle control for a short duration (e.g., 1-2 hours). Lyse cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation :
-
Pre-clear the cell lysates by incubating with magnetic beads.
-
Incubate the pre-cleared lysates with an antibody against the E3 ligase (to "pull down" the E3 ligase and any associated proteins) overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binders.
-
-
Elution and Analysis : Elute the bound proteins from the beads using an elution buffer and heat.
-
Western Blot Detection : Analyze the eluate using Western Blotting as described in Protocol 6.1. Probe separate blots with an anti-BRD9 antibody and an anti-E3 ligase antibody. An increase in the BRD9 signal in the sample treated with the degrader (compared to the vehicle control) indicates the formation of the ternary complex.
This protocol assesses the functional consequence of BRD9 degradation on cell proliferation and survival.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding : Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation : Incubate the plates for a prolonged period (e.g., 72 to 120 hours) to allow for effects on proliferation to manifest.
-
Viability Measurement : Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the output (luminescence for CellTiter-Glo®, absorbance for MTT) using a plate reader.
-
Data Analysis : Normalize the results to the vehicle control wells. Plot the normalized viability against the logarithm of the degrader concentration and fit a dose-response curve to calculate the IC₅₀ value.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Epigenetic modulation by targeting bromodomain containing protein 9 (BRD9): Its therapeutic potential and selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BRD9 in Synovial Sarcoma: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Synovial sarcoma, a devastating soft-tissue malignancy predominantly affecting young adults, is characterized by a pathognomonic t(X;18) chromosomal translocation resulting in the SS18-SSX fusion oncoprotein. This fusion protein is the central driver of the disease, yet it has remained an elusive therapeutic target. Recent advancements have identified Bromodomain-containing protein 9 (BRD9), a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, as a critical dependency in synovial sarcoma. This technical guide provides an in-depth analysis of the function of BRD9 in synovial sarcoma, detailing its molecular mechanisms, its interplay with the SS18-SSX fusion protein, and the preclinical evidence supporting its promise as a therapeutic target. We present a comprehensive summary of quantitative data from key studies, detailed experimental protocols for pivotal assays, and visual representations of the underlying biological pathways and experimental workflows to empower researchers and drug development professionals in their pursuit of novel therapies for this challenging disease.
Introduction: The SS18-SSX Fusion and the BAF Complex
Synovial sarcoma is driven by the SS18-SSX fusion protein, which integrates into the mammalian SWI/SNF (BAF) chromatin remodeling complex, leading to aberrant gene regulation and oncogenesis. The BAF complex exists in multiple forms, including the canonical BAF (cBAF) and the non-canonical BAF (ncBAF) complexes. BRD9 is a defining subunit of the ncBAF complex. In synovial sarcoma, the SS18-SSX fusion protein incorporates into BAF complexes, leading to a dependency on the ncBAF complex for tumor cell survival and proliferation.[1][2]
The Functional Role of BRD9 in Synovial Sarcoma
BRD9 has been identified as a critical functional dependency in synovial sarcoma through CRISPR-Cas9 genetic screens.[3][4][5][6][7] Its essentiality is intrinsically linked to its role as a core component of the SS18-SSX-containing ncBAF complex.
BRD9 is a Subunit of the Oncogenic SS18-SSX-Containing BAF Complex
Co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) has definitively shown that BRD9 is a component of the endogenous SS18-SSX protein complex in synovial sarcoma cells.[4][8] Volcano plot analysis of proteins co-purifying with SS18-SSX1 and SS18-SSX2 reveals significant enrichment of BAF complex members, including BRD9.[4] This indicates that BRD9 is an integral part of the machinery that the SS18-SSX fusion protein utilizes to drive its oncogenic transcriptional program.
BRD9 and SS18-SSX Co-localize at Key Genomic Regulatory Elements
Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has revealed extensive co-localization of BRD9 and the SS18-SSX1 fusion protein across the synovial sarcoma genome.[4][9] A significant portion of their binding sites are found at the promoters of active genes and, notably, at super-enhancers, which are critical for maintaining the expression of genes that define cell identity and drive oncogenesis.[4] This co-localization strongly suggests a cooperative role for BRD9 and SS18-SSX in regulating the expression of a cancer-promoting gene network.
BRD9 is Essential for Maintaining an Oncogenic Transcriptional Program
The degradation of BRD9 in synovial sarcoma cells leads to a significant downregulation of oncogenic transcriptional programs.[3][4][10] RNA sequencing (RNA-seq) analysis has shown that the genes most affected by BRD9 loss are enriched for MYC target genes, as well as genes involved in ribosome biogenesis and cell cycle progression.[11] This provides a mechanistic link between BRD9 function and the proliferation of synovial sarcoma cells.
Furthermore, ChIP-seq data demonstrates a striking overlap between BRD9 and the master oncogenic transcription factor MYC, with approximately 65% of BRD9 binding sites co-localizing with MYC peaks.[11] The degradation of BRD9 leads to a loss of MYC from these co-bound chromatin regions, indicating that BRD9 is crucial for maintaining MYC's chromatin occupancy and, consequently, its transcriptional activity.
Quantitative Data Summary
This section summarizes key quantitative findings from preclinical studies investigating the function of BRD9 in synovial sarcoma.
Cell Viability and Proliferation
The targeted degradation of BRD9 has a potent anti-proliferative effect on synovial sarcoma cell lines. While initial studies with bromodomain inhibitors showed modest effects with IC50 values in the micromolar range, the development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of BRD9 has demonstrated significantly greater potency.[4]
Table 1: In Vitro Efficacy of BRD9-Targeting Compounds in Synovial Sarcoma Cell Lines
| Compound Class | Compound Example | Cell Line | Assay | Endpoint | Value | Reference |
| Bromodomain Inhibitor | BI7273 | HSSYII | Cell Viability | IC50 | ~µM range | [4] |
| Bromodomain Inhibitor | I-BRD9 | HSSYII | Cell Viability | IC50 | ~µM range | [4] |
| Degrader | dBRD9-A | HSSYII | Cell Viability | IC50 | More potent than inhibitors | [4] |
| Degrader | CFT8634 | Yamato-SS | Cell Growth | IC50 | 2 nM | [1] |
| Degrader | FHD-609 | SYO-1 | BRD9 Degradation | DC50 | Not specified |
Genomic Localization (ChIP-seq)
ChIP-seq studies have provided a genome-wide map of BRD9 and SS18-SSX1 binding sites in synovial sarcoma cells.
Table 2: Genomic Distribution of BRD9 and SS18-SSX1 Binding Sites
| Protein Target | Genomic Region | Percentage of Peaks | Reference |
| BRD9 | Promoters | ~35% | [4] |
| BRD9 | Distal Intergenic/Intragenic | ~65% | [4] |
| SS18-SSX1 | Promoters | ~35% | [4] |
| SS18-SSX1 | Distal Intergenic/Intragenic | ~65% | [4] |
Key Finding: There is a clear majority of overlap between all identified BRD9 and SS18-SSX1 binding sites.[4]
Gene Expression (RNA-seq)
Upon BRD9 degradation, the primary transcriptional response is the downregulation of gene expression.[12] The downregulated genes are significantly enriched in pathways crucial for cancer cell growth and survival.
Table 3: Enriched Gene Sets Among Downregulated Genes Following BRD9 Degradation
| Gene Set | Enrichment | Reference |
| MYC Target Genes | Strong | [11] |
| Ribosome Biogenesis | Strong | [11] |
| Cell Cycle | Strong | [11] |
In Vivo Efficacy of BRD9 Degraders
Preclinical studies using synovial sarcoma xenograft models have demonstrated the anti-tumor activity of BRD9 degraders.
Table 4: In Vivo Efficacy of BRD9 Degraders in Synovial Sarcoma Xenograft Models
| Compound | Tumor Model | Dosing and Schedule | Outcome | Reference |
| dBRD9-A | HSSYII Xenograft | Not specified | Inhibited tumor progression over 24 days | [4] |
| CFT8634 | Yamato-SS Xenograft | 10, 15, or 30 mg/kg, QD, oral | Dose-dependent tumor growth inhibition | [13] |
| FHD-609 | SYO-1 Xenograft | 0.05, 0.25, 1.0, 5.0 mg/kg, single IV dose | Dose- and time-dependent tumor growth inhibition | [6] |
| FHD-609 | ASKA Xenograft | 0.1, 0.5, 2.0 mg/kg, IV | Superior tumor growth inhibition compared to standard-of-care | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
CRISPR/Cas9-Based Functional Genomic Screening
This protocol outlines the steps for identifying functional dependencies, such as BRD9, in synovial sarcoma cells using a pooled sgRNA library.
Methodology:
-
Library Design and Preparation: A custom lentiviral sgRNA library targeting known functional regions in chromatin regulatory proteins is generated.[4][14][15]
-
Lentivirus Production: The sgRNA library is packaged into lentiviral particles in HEK293T cells.[14]
-
Cell Transduction: Cas9-expressing synovial sarcoma and control cell lines (e.g., Ewing sarcoma) are transduced with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.[4][14]
-
Screening: The transduced cell populations are cultured for an extended period (e.g., 15 days).[4]
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the cells at an early (e.g., day 3) and late (e.g., day 15) time point. The sgRNA cassettes are amplified by PCR and sequenced using a high-throughput sequencer.[4][14]
-
Data Analysis: The abundance of each sgRNA at the late time point is compared to the early time point. sgRNAs that are depleted in the synovial sarcoma cells but not in the control cells identify genes that are essential for the survival and proliferation of synovial sarcoma cells.[4][14]
Co-Immunoprecipitation (Co-IP) for SS18-SSX and BRD9 Interaction
This protocol details the procedure for demonstrating the physical interaction between the SS18-SSX fusion protein and BRD9.
Methodology:
-
Cell Lysis: Nuclear extracts are prepared from synovial sarcoma cell lines (e.g., HSSYII).[4]
-
Immunoprecipitation: The nuclear extracts are incubated with an antibody specific to the SS18-SSX fusion protein (e.g., anti-SSX antibody) or a control IgG antibody, coupled to protein A/G beads.[4][16][17][18]
-
Antibody Information: Commercially available antibodies specific to the SSX C-terminus can be used. For example, Cell Signaling Technology offers a validated SS18-SSX antibody (#70929).[16][17]
-
Buffer Conditions: Lysis and wash buffers should be optimized to maintain protein-protein interactions while minimizing non-specific binding. A common lysis buffer contains 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, and protease inhibitors.[4][19]
-
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.[4]
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an anti-BRD9 antibody to detect the presence of BRD9 in the SS18-SSX complex. Silver staining of the gel can be used to visualize all co-purified proteins.[4] For a more comprehensive analysis, the eluted proteins can be identified by mass spectrometry.[4][20]
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for BRD9 and SS18-SSX
This protocol describes how to map the genomic binding sites of BRD9 and the SS18-SSX fusion protein.
Methodology:
-
Cell Preparation and Cross-linking: Synovial sarcoma cells (e.g., HSSYII) are cross-linked with formaldehyde (B43269) to fix protein-DNA interactions.[4][21][22]
-
Note: Due to the lack of high-quality ChIP-grade antibodies for endogenous BRD9 and SS18-SSX, a CRISPR/Cas9-based approach can be used to knock-in a 3xHA epitope tag at the C-terminus of the endogenous loci.[4] This allows for the use of a high-affinity anti-HA antibody for immunoprecipitation.
-
-
Chromatin Shearing: The cross-linked chromatin is sheared into smaller fragments (typically 200-500 bp) by sonication.[4]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-HA for tagged proteins) or a control IgG antibody.[4]
-
Washing and Elution: The antibody-bound chromatin is captured on beads, washed to remove non-specific DNA, and the protein-DNA complexes are eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput platform.[4]
-
Data Analysis: The sequencing reads are aligned to the reference genome, and peak calling algorithms are used to identify regions of enrichment, representing the binding sites of the protein of interest.[4]
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a common method for assessing the effect of BRD9 inhibitors or degraders on the viability of synovial sarcoma cells.
Methodology:
-
Cell Seeding: Synovial sarcoma cells are seeded into 96-well opaque-walled plates at a defined density and allowed to adhere overnight.[23][24][25]
-
Compound Treatment: The cells are treated with a serial dilution of the BRD9-targeting compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Assay Procedure: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.[23][24][25]
-
Signal Detection: The luminescent signal is measured using a plate reader.
-
Data Analysis: The data is normalized to the vehicle-treated control, and dose-response curves are generated to calculate the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Signaling Pathways and Logical Relationships
The function of BRD9 in synovial sarcoma can be visualized through signaling pathways and logical diagrams.
BRD9's Role in the SS18-SSX-Driven Oncogenic Pathway
Caption: The SS18-SSX fusion oncoprotein incorporates into the BRD9-containing ncBAF complex, which binds to chromatin to drive the expression of MYC and other oncogenic genes, ultimately promoting tumor cell proliferation and survival.
Experimental Workflow for Investigating BRD9 Function
Caption: An experimental workflow to investigate the function of BRD9 in synovial sarcoma, from initial discovery through mechanistic validation and preclinical therapeutic testing.
Logical Relationship of BRD9 Dependency
Caption: The logical flow illustrating why BRD9 is a critical dependency and a promising therapeutic target in synovial sarcoma, stemming from the presence of the SS18-SSX fusion oncoprotein.
Conclusion and Future Directions
The identification of BRD9 as a key vulnerability in synovial sarcoma represents a significant breakthrough in our understanding of the molecular underpinnings of this disease and offers a promising new avenue for therapeutic intervention. The targeted degradation of BRD9 has shown remarkable preclinical efficacy, providing a strong rationale for its clinical development. Future research should focus on further elucidating the precise molecular mechanisms by which the BRD9-containing ncBAF complex contributes to oncogenesis, identifying potential mechanisms of resistance to BRD9-targeted therapies, and exploring rational combination strategies to enhance their anti-tumor activity. The continued investigation of BRD9 and its role in synovial sarcoma holds the potential to deliver novel and effective treatments for patients with this challenging cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9 - figshare - Figshare [figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. repository.cshl.edu [repository.cshl.edu]
- 9. researchgate.net [researchgate.net]
- 10. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. foghorntx.com [foghorntx.com]
- 12. elifesciences.org [elifesciences.org]
- 13. c4therapeutics.com [c4therapeutics.com]
- 14. benchchem.com [benchchem.com]
- 15. broadinstitute.org [broadinstitute.org]
- 16. SS18-SSX Antibody | Cell Signaling Technology [cellsignal.com]
- 17. SS18-SSX Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 18. A NOVEL SS18-SSX FUSION-SPECIFIC ANTIBODY FOR THE DIAGNOSIS OF SYNOVIAL SARCOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 20. Proteomic signatures corresponding to the SS18/SSX fusion gene in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. OUH - Protocols [ous-research.no]
- 24. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ch.promega.com]
- 25. promega.com [promega.com]
The Discovery and Development of BRD9 Degrader-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology. Its role in regulating gene expression, particularly in cancers with specific genetic dependencies, has spurred the development of targeted therapies. While traditional small molecule inhibitors have shown some utility, a more potent and durable therapeutic effect has been sought through the use of targeted protein degraders. This technical guide focuses on the discovery and development of BRD9 Degrader-2, a potent and selective heterobifunctional degrader of BRD9. We will delve into its mechanism of action, key experimental data, and the methodologies employed in its evaluation.
Mechanism of Action: Targeted Protein Degradation
This compound is a proteolysis-targeting chimera (PROTAC). PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, BRD9), a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects the two. By simultaneously binding to BRD9 and an E3 ligase, this compound brings the two proteins into close proximity, inducing the ubiquitination of BRD9. This polyubiquitin (B1169507) tag marks BRD9 for recognition and subsequent degradation by the proteasome, the cell's natural protein disposal machinery. This event-driven mechanism allows a single degrader molecule to catalytically induce the degradation of multiple target protein molecules, leading to a profound and sustained downstream biological effect.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other notable BRD9 degraders for comparative analysis.
Table 1: Degradation Potency and Efficacy of BRD9 Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Assay Time (h) | E3 Ligase Recruited | Reference |
| This compound (Compound B11) | Not Specified | ≤1.25 | ≥75 | Not Specified | Not Specified | [1][2] |
| dBRD9-A | OPM2, H929 | 10-100 (IC50) | Not Specified | 120 (5 days) | Cereblon | |
| CFT8634 | HSSYII | 2.7 | >95 | 2 | Cereblon | |
| AMPTX-1 | MV4-11 | 0.5 | 93 | 6 | DCAF16 | |
| PROTAC E5 | MV4-11 | 0.016 | Not Specified | Not Specified | Not Specified | [3] |
Table 2: Anti-proliferative Activity of BRD9 Degraders
| Degrader | Cell Line | IC50 (nM) | Assay Time (days) | Reference |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 | 5 | |
| PROTAC E5 | MV4-11 | 0.27 | Not Specified | [3] |
| PROTAC E5 | OCI-LY10 | 1.04 | Not Specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments in the evaluation of BRD9 degraders.
Protocol 1: Western Blot Analysis of BRD9 Degradation
Objective: To determine the dose- and time-dependent degradation of BRD9 protein in cells treated with a degrader.
Materials:
-
Cell line of interest (e.g., MV4-11, HSSYII)
-
This compound (and vehicle control, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
For dose-response experiments, treat cells with a serial dilution of this compound for a fixed time (e.g., 6 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound and harvest at different time points (e.g., 0, 2, 4, 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD9 band intensity to the corresponding loading control.
-
Plot the normalized BRD9 protein levels against the degrader concentration or time.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Objective: To verify the formation of the BRD9-Degrader-E3 Ligase ternary complex.
Materials:
-
Co-Immunoprecipitation Kit
-
Antibody against the E3 ligase (e.g., anti-Cereblon)
-
Antibody against BRD9
-
Cell lysate from cells treated with this compound and vehicle control
Procedure:
-
Follow the manufacturer's instructions for the Co-IP kit.
-
Lyse cells treated with this compound or vehicle control.
-
Incubate the cell lysates with an antibody against the E3 ligase to pull down the complex.
-
Elute the bound proteins.
-
Analyze the eluates by Western Blot using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9. An increased BRD9 signal in the degrader-treated sample compared to the control indicates the formation of the ternary complex.
Protocol 3: Cell Viability (MTT) Assay
Objective: To assess the effect of BRD9 degradation on cell viability and determine the IC50 value.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).[4]
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5][6]
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.[7]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the degrader concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 4: Fluorescence Polarization (FP) Binding Assay
Objective: To determine the binding affinity (Kd) of the degrader's ligand to the BRD9 bromodomain.
Materials:
-
Recombinant human BRD9 bromodomain protein
-
Fluorescently labeled ligand (tracer) that binds to the BRD9 bromodomain
-
This compound (or its BRD9-binding moiety)
-
Assay buffer
-
384-well, low-volume, black plates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Setup:
-
Prepare a solution of the BRD9 bromodomain protein and the fluorescent tracer in the assay buffer at concentrations optimized for a stable FP signal.
-
-
Compound Titration:
-
Perform a serial dilution of the this compound.
-
-
Binding Reaction:
-
Add the protein-tracer solution and the serially diluted compound to the wells of the 384-well plate.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
FP Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the log of the competitor concentration.
-
Fit the data to a suitable binding model to determine the IC50, which can then be used to calculate the binding affinity (Kd).
-
Visualizations
Signaling Pathways
The degradation of BRD9 has been shown to impact key oncogenic signaling pathways.
Experimental and Developmental Workflow
The discovery and development of a BRD9 degrader follows a structured workflow from initial concept to a potential clinical candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Reader Domain | 3033018-68-4 | Invivochem [invivochem.com]
- 3. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Cellular Impact of BRD9 Depletion in Multiple Myeloma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in multiple myeloma (MM).[1][2][3] Its depletion, achieved through both genetic and pharmacological methods, triggers a cascade of cellular events that collectively impair the survival and proliferation of myeloma cells. This technical guide provides an in-depth analysis of the cellular effects of BRD9 depletion in MM, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. High BRD9 expression has been identified as a poor prognostic factor in multiple myeloma, underscoring its clinical relevance.[1][4]
Core Cellular Effects of BRD9 Depletion
Depletion of BRD9 in multiple myeloma cells leads to several key cellular consequences that contribute to its anti-tumor activity. These effects are primarily driven by the disruption of critical transcriptional programs essential for myeloma cell survival and proliferation.
Inhibition of Cell Growth and Proliferation
A consistent finding across multiple studies is that the depletion of BRD9, either through shRNA-mediated knockdown or pharmacological degradation, results in a significant inhibition of multiple myeloma cell growth. This effect is observed in both established MM cell lines and primary patient samples. The anti-proliferative effect of BRD9 depletion is often potent, with BRD9 degraders showing significantly greater potency than bromodomain inhibitors.
Induction of Apoptosis
Beyond cytostatic effects, BRD9 depletion is a potent inducer of apoptosis in multiple myeloma cells. This programmed cell death is a key mechanism contributing to the reduction in tumor burden. The induction of apoptosis is more prominent in multiple myeloma and acute lymphoblastic leukemia compared to acute myeloid leukemia, where differentiation is the primary outcome of BRD9 depletion.
Downregulation of Key Oncogenic Pathways
The anti-myeloma activity of BRD9 depletion is underpinned by the transcriptional repression of critical oncogenic pathways. The most consistently reported downstream effect is the downregulation of the master regulator MYC and its target genes. Additionally, BRD9 depletion disrupts ribosome biogenesis, a process fundamental to the high protein synthesis demands of cancer cells. RNA-sequencing analyses have revealed that BRD9 degradation affects pathways associated with inflammation, cell adhesion, DNA repair, and cell cycle progression.
Quantitative Data on BRD9 Depletion
The following tables summarize the quantitative data from various studies on the effects of BRD9 depletion in multiple myeloma cell lines.
Table 1: Anti-proliferative Activity of BRD9 Depletion
| Cell Line | Method of Depletion | Compound | IC50 / Effect | Citation |
| OPM2 | Pharmacological | dBRD9-A | Synergistic growth inhibition with dexamethasone | |
| H929 | Pharmacological | dBRD9-A | Synergistic growth inhibition with dexamethasone | |
| MM.1S | Pharmacological | dBRD9-A | Synergistic growth inhibition with dexamethasone | |
| H929 | Genetic (doxycycline-inducible shRNA) | - | Inhibition of cell growth | |
| H929 | Pharmacological | EA-89 (inhibitor) + Pomalidomide (B1683931) | Synergistic | |
| 8226 | Pharmacological | EA-89 (inhibitor) + Pomalidomide | Synergistic | |
| H929 | Pharmacological | QA-68 (degrader) + Pomalidomide | Synergistic | |
| H929 | Pharmacological | dBRD9A + Lenalidomide (B1683929)/Pomalidomide | Synergistic |
Table 2: Gene and Protein Expression Changes upon BRD9 Depletion
| Cell Line | Method of Depletion | Target Gene/Protein | Direction of Change | Fold Change/Observation | Citation |
| Multiple Myeloma Cell Lines | Genetic (shRNA) & Pharmacological (dBRD9-A) | Ribosome biogenesis genes | Downregulated | - | |
| Multiple Myeloma Cell Lines | Genetic (shRNA) & Pharmacological (dBRD9-A) | MYC | Downregulated | - | |
| H929 | Genetic (doxycycline-inducible shRNA) + Pomalidomide | MYC targets | Downregulated | - | |
| H929 | Genetic (doxycycline-inducible shRNA) + Pomalidomide | E2F targets | Downregulated | - | |
| H929 | Genetic (doxycycline-inducible shRNA) | BRD9 (Log2 fold change) | Downregulated | -1.14 (clone #1), -0.53 (clone #2), -1.02 (clone #5) | |
| IMiD-resistant MM cells | Pharmacological (BRD9 targeting) + IMiD | CRBN | Upregulated | Overcomes IMiD resistance | |
| IMiD-resistant MM cells | Pharmacological (BRD9 targeting) + IMiD | MYC, IKZF3 | Downregulated | Overcomes IMiD resistance |
Signaling Pathways Affected by BRD9 Depletion
BRD9, as part of the ncBAF complex, regulates the expression of a wide array of genes. Its depletion leads to a disruption of this regulatory network, with significant consequences for myeloma cell biology.
The BRD9-MYC-Ribosome Biogenesis Axis
A central mechanism of action for BRD9 depletion in multiple myeloma is the disruption of an oncogenic axis involving MYC and ribosome biogenesis. BRD9 is thought to cooperate with BRD4 to enhance the transcriptional function of MYC. It achieves this by occupying the promoter regions of ribosome biogenesis genes. Depletion of BRD9 leads to the downregulation of these genes, a decrease in MYC expression, and a subsequent disruption of protein synthesis, ultimately inhibiting cell growth.
Caption: BRD9's role in the MYC-driven regulation of ribosome biogenesis.
Synergy with Immunomodulatory Drugs (IMiDs)
Targeting BRD9 has been shown to synergize with immunomodulatory drugs (IMiDs) like pomalidomide and lenalidomide in killing multiple myeloma cells. This synergy is associated with the downregulation of both MYC and the Ikaros family zinc finger protein 3 (IKZF3). Interestingly, the combination of BRD9 targeting and IMiDs can upregulate Cereblon (CRBN), the primary target of IMiDs, potentially overcoming IMiD resistance.
Caption: Synergistic effects of co-targeting BRD9 and IKZF3.
Experimental Protocols
This section provides an overview of the key experimental protocols used to study the effects of BRD9 depletion in multiple myeloma.
Genetic Depletion of BRD9 using shRNA
-
Objective: To achieve stable knockdown of BRD9 expression in multiple myeloma cell lines.
-
Methodology:
-
Vector and shRNA Design: Lentiviral vectors (e.g., pLKO.1) containing shRNA sequences targeting BRD9 are used. Non-targeting scrambled shRNA serves as a control. Doxycycline-inducible systems can be employed for controlled knockdown.
-
Lentivirus Production: HEK293T cells are co-transfected with the shRNA vector and packaging plasmids (e.g., psPAX2, pMD2.G).
-
Transduction: Multiple myeloma cells are infected with the lentiviral supernatant in the presence of polybrene to enhance transduction efficiency.
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).
-
Validation: Knockdown efficiency is confirmed by Western blotting and/or qRT-PCR.
-
Pharmacological Degradation of BRD9
-
Objective: To acutely deplete BRD9 protein using small molecule degraders (PROTACs).
-
Methodology:
-
Cell Culture: Multiple myeloma cell lines are cultured under standard conditions.
-
Treatment: Cells are treated with a BRD9 degrader (e.g., dBRD9-A, QA-68) at various concentrations and for different time points. A vehicle control (e.g., DMSO) is run in parallel.
-
Analysis: The effects of the degrader are assessed using various assays, including Western blotting (to confirm BRD9 degradation), cell viability assays, and apoptosis assays.
-
Cell Viability Assay
-
Objective: To quantify the effect of BRD9 depletion on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment: Cells are treated with BRD9 inhibitors/degraders or transduced with shRNA.
-
Incubation: Plates are incubated for a specified period (e.g., 72-96 hours).
-
Measurement: Cell viability is measured using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®, according to the manufacturer's instructions.
-
Data Analysis: Results are normalized to control-treated cells to determine the percentage of viable cells and to calculate IC50 values.
-
Apoptosis Assay
-
Objective: To detect and quantify apoptosis induced by BRD9 depletion.
-
Methodology:
-
Cell Treatment: Cells are treated as described for the viability assay.
-
Staining: Cells are harvested and stained with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are identified as apoptotic.
-
Data Analysis: The percentage of apoptotic cells in the treated population is compared to the control population.
-
Western Blotting
-
Objective: To determine the levels of specific proteins following BRD9 depletion.
-
Methodology:
-
Protein Extraction: Total protein is extracted from treated and control cells using a suitable lysis buffer.
-
Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against BRD9, MYC, cleaved PARP, or other proteins of interest. A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Caption: General experimental workflow for studying BRD9 depletion.
Conclusion
The depletion of BRD9 represents a promising therapeutic strategy for multiple myeloma. By disrupting the function of the ncBAF complex, BRD9 depletion leads to the downregulation of key oncogenic drivers like MYC and interferes with essential cellular processes such as ribosome biogenesis. This ultimately results in decreased cell proliferation and increased apoptosis in myeloma cells. Furthermore, the synergistic effects observed with established anti-myeloma agents like IMiDs highlight the potential for combination therapies that could overcome drug resistance and improve patient outcomes. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the role of BRD9 in multiple myeloma and translate these findings into novel clinical interventions.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Data from BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biology of BRD9 in Cancer: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) has emerged as a significant player in the epigenetic landscape of cancer. As a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, a variant of the SWI/SNF complex, BRD9 is instrumental in regulating gene expression through its interaction with acetylated histones.[1][2] Its role in tumorigenesis is increasingly recognized, with studies demonstrating its overexpression and functional importance in a variety of malignancies, including synovial sarcoma, acute myeloid leukemia (AML), and prostate cancer.[3][4][5] This guide provides an in-depth overview of the core biological functions of BRD9 in cancer, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Function of BRD9 in Cancer
BRD9 functions primarily as an epigenetic "reader" through its bromodomain, which recognizes and binds to acetylated lysine (B10760008) residues on histone tails. This interaction is crucial for the recruitment of the ncBAF complex to specific genomic loci, leading to chromatin remodeling and subsequent modulation of gene transcription. The ncBAF complex, distinguished by the presence of BRD9 and the absence of certain core BAF subunits, plays a context-specific role in gene regulation. Dysregulation of BRD9-mediated chromatin remodeling can lead to aberrant gene expression programs that drive cancer cell proliferation, survival, and differentiation block.
BRD9 Expression and Inhibitor Sensitivity in Cancer
Quantitative analysis of BRD9 expression across various cancer types reveals a common theme of upregulation in tumor tissues compared to their normal counterparts. This overexpression often correlates with poorer patient outcomes. Consequently, BRD9 has become an attractive target for therapeutic intervention, with several small molecule inhibitors and degraders under investigation.
Table 1: BRD9 Expression in Various Cancer Types (TCGA Data)
| Cancer Type | Abbreviation | Expression Status in Tumor vs. Normal |
| Cholangiocarcinoma | CHOL | Upregulated |
| Liver Hepatocellular Carcinoma | LIHC | Upregulated |
| Breast Invasive Carcinoma | BRCA | Upregulated |
| Thymoma | THYM | Downregulated |
| Pancreatic Adenocarcinoma | PAAD | Downregulated |
| Glioblastoma Multiforme | GBM | Downregulated |
| Prostate Adenocarcinoma | PRAD | Downregulated in primary, upregulated in metastatic |
Note: This table summarizes general trends observed in The Cancer Genome Atlas (TCGA) database. Expression levels can vary between individual tumors.
Table 2: IC50 Values of BRD9 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| BI-7273 | Acute Myeloid Leukemia | RN2 | 217 | |
| I-BRD9 | Acute Myeloid Leukemia | MOLM-13 | ~1,000 | |
| I-BRD9 | Acute Myeloid Leukemia | MV4-11 | ~1,000 | |
| I-BRD9 | Colon Cancer | SW620 | ~20,000 - 31,000 | |
| I-BRD9 | Colon Cancer | SW480 | ~20,000 - 31,000 | |
| TP-472 | Melanoma | A375 | ~5,000 |
Key Signaling Pathways Involving BRD9
BRD9 is implicated in several signaling pathways that are critical for cancer progression. Its ability to influence the transcription of key oncogenes and tumor suppressors places it at a central node in cancer cell biology.
BRD9-STAT5 Axis in Acute Myeloid Leukemia (AML)
In AML, BRD9 plays a crucial role in the activation of the STAT5 signaling pathway. BRD9 is believed to negatively regulate the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a known inhibitor of the JAK-STAT pathway. By suppressing SOCS3, BRD9 facilitates the phosphorylation and activation of STAT5, which in turn promotes the transcription of genes involved in cell proliferation and survival, such as MYC and BCL2.
BRD9 and Androgen Receptor (AR) Signaling in Prostate Cancer
In prostate cancer, BRD9 is a critical regulator of Androgen Receptor (AR) signaling. BRD9 interacts with the AR and is required for the expression of AR-dependent genes. The ncBAF complex, through BRD9, appears to cooperate with BET proteins (like BRD4) to facilitate AR-mediated transcription, which is crucial for the growth and survival of prostate cancer cells, including those that are resistant to anti-androgen therapies.
BRD9 and MYC Regulation
BRD9 has been shown to be a key regulator of the proto-oncogene MYC in several cancers, including AML and multiple myeloma. BRD9 is enriched at the promoter and enhancer regions of the MYC gene, where it facilitates its transcription. This regulation is dependent on the bromodomain of BRD9, highlighting the importance of its acetyl-lysine binding function in maintaining high levels of MYC, a master regulator of cell proliferation.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the study of BRD9. The following sections provide detailed methodologies for key experiments commonly used to investigate BRD9 function.
Chromatin Immunoprecipitation (ChIP) Protocol for BRD9
This protocol is for the immunoprecipitation of BRD9-bound chromatin from cultured cancer cells, followed by analysis via qPCR or sequencing (ChIP-seq).
Materials:
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Micrococcal nuclease or sonicator
-
BRD9-specific antibody (ChIP-grade)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cultured cells (e.g., 1x10^7 cells per IP) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells with lysis buffer containing protease inhibitors.
-
Chromatin Fragmentation: Resuspend the nuclear pellet and fragment the chromatin to an average size of 200-1000 bp using either enzymatic digestion with micrococcal nuclease or mechanical shearing via sonication.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with a BRD9-specific antibody or a control IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard DNA purification kit. The resulting DNA can be used for qPCR or library preparation for ChIP-seq.
Co-Immunoprecipitation (Co-IP) for BRD9 Interaction Partners
This protocol describes the isolation of BRD9 and its interacting proteins from cell lysates.
Materials:
-
Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors
-
BRD9-specific antibody (Co-IP grade)
-
Control IgG antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cultured cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Antibody Incubation: Incubate the pre-cleared lysate with a BRD9-specific antibody or control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washes: Pellet the beads and wash them 3-5 times with wash buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interaction partners or by mass spectrometry for unbiased identification of novel interactors.
Cell Viability Assay (e.g., using CCK-8 or MTT)
This protocol outlines a method to assess the effect of BRD9 inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
BRD9 inhibitor (e.g., I-BRD9) and vehicle control (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the BRD9 inhibitor and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the inhibitor concentration to determine the IC50 value.
Conclusion
BRD9 is a multifaceted protein that plays a critical role in the epigenetic regulation of gene expression in cancer. Its frequent overexpression and functional significance in driving oncogenic pathways have established it as a compelling therapeutic target. The continued development of potent and selective BRD9 inhibitors and degraders holds promise for new treatment strategies for a range of malignancies. The experimental approaches detailed in this guide provide a framework for researchers to further elucidate the intricate biology of BRD9 and its potential for therapeutic exploitation in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
BRD9 as a Therapeutic Target in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in oncology. As a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, BRD9 plays a critical role in regulating gene expression programs that are essential for the proliferation and survival of various cancer cells.[1][2][3][4] Its aberrant expression and functional dependency in specific cancer types, notably synovial sarcoma and certain acute myeloid leukemias (AML), have spurred the development of targeted inhibitors and degraders. This guide provides an in-depth overview of BRD9's role in cancer, details on small molecule inhibitors and proteolysis-targeting chimeras (PROTACs), comprehensive experimental protocols for studying BRD9, and a summary of its involvement in key signaling pathways.
The Role of BRD9 in Oncology
BRD9 is a member of the bromodomain and extraterminal domain (BET) family of proteins and functions as an epigenetic "reader" by recognizing acetylated lysine (B10760008) residues on histones.[2] This interaction is crucial for the recruitment of the ncBAF complex to specific chromatin regions, thereby modulating gene transcription.
BRD9 is overexpressed in a variety of cancers and has been shown to be a critical dependency in several malignancies:
-
Synovial Sarcoma: This cancer is characterized by a specific SS18-SSX fusion protein. BRD9 is a crucial cofactor for this fusion protein, and its degradation leads to the inhibition of oncogenic transcriptional programs and tumor growth.
-
Acute Myeloid Leukemia (AML): BRD9 is essential for the viability of AML cells, where it is involved in maintaining the expression of key oncogenes like MYC.
-
Malignant Rhabdoid Tumors (MRT): These tumors are often driven by mutations in the SMARCB1 gene, a core component of the SWI/SNF complex. Inhibition of BRD9 has been shown to effectively suppress the growth of MRT cells.
BRD9 has also been implicated in other cancers, including certain solid tumors and is being investigated as a potential biomarker for diagnosis and prognosis.
Therapeutic Modalities Targeting BRD9
The tractability of the BRD9 bromodomain has led to the development of two primary classes of therapeutic agents: small molecule inhibitors and targeted protein degraders (PROTACs).
Small Molecule Inhibitors
These molecules competitively bind to the acetyl-lysine binding pocket of the BRD9 bromodomain, preventing its interaction with chromatin.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of BRD9. They consist of a ligand that binds to BRD9, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity-induced ubiquitination marks BRD9 for degradation by the proteasome.
Quantitative Data on BRD9 Inhibitors and Degraders
The following tables summarize the potency of selected BRD9 inhibitors and degraders across various assays and cell lines.
Table 1: Potency of BRD9 Small Molecule Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50/EC50/Kd | Reference |
| BI-7273 | AlphaScreen | BRD9 | 19 nM | |
| AlphaScreen | BRD7 | 117 nM | ||
| ITC | BRD9 | 15 nM | ||
| Cell Proliferation | EOL-1 | 1400 nM | ||
| I-BRD9 | Biochemical Assay | BRD9 | ~50 nM (pIC50 7.3) | |
| NanoBRET | BRD9 | 158 nM (pIC50 6.8) | ||
| Cell Growth | NB4, MV4-11 | 4-8 µM | ||
| LP99 | Biochemical Assay | BRD9/BRD7 | - | |
| BI-9564 | AlphaScreen | BRD7 | >30-fold less potent than BI-7273 |
Table 2: Potency of BRD9 Degraders (PROTACs)
| Compound | E3 Ligase Ligand | Target/Cell Line | DC50 | Dmax | Reference |
| CFT8634 | Cereblon | Synovial Sarcoma Cell Line | 2 nM | - | |
| FHD-609 | Cereblon | SYO1 Synovial Sarcoma Cells | - | 16-fold reduction at 16 nM | |
| PROTAC 11 | Cereblon | - | 50 nM | - | |
| PROTAC 23 | VHL | BRD9 | 1.8 nM | - | |
| VHL | BRD7 | 4.5 nM | - | ||
| AMPTX-1 | DCAF16 | MV4-11 | 0.5 nM | 93% | |
| DCAF16 | MCF-7 | 2 nM | 70% | ||
| E5 | - | MV4-11 | 16 pM | - | |
| CW-3308 | Cereblon | G401, HS-SY-II | <10 nM | >90% |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize BRD9 inhibitors and their effects.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of BRD9 to its acetylated histone substrate and the ability of inhibitors to disrupt this interaction.
Principle: The assay relies on the transfer of energy from a terbium-labeled donor (e.g., anti-GST antibody bound to GST-tagged BRD9) to a dye-labeled acceptor (e.g., biotinylated histone peptide bound to streptavidin-dye). Inhibition of the BRD9-histone interaction leads to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare 1x TR-FRET Assay Buffer by diluting a 3x stock with distilled water.
-
Thaw and dilute recombinant GST-tagged BRD9 protein, biotinylated histone H4 peptide, terbium-labeled anti-GST antibody, and dye-labeled streptavidin to their working concentrations in 1x Assay Buffer.
-
Prepare a serial dilution of the test inhibitor in DMSO, then dilute further in 1x Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells.
-
Add 2 µL of a master mix containing the biotinylated histone peptide and dye-labeled streptavidin.
-
Add 2 µL of a master mix containing the GST-BRD9 protein and terbium-labeled anti-GST antibody to initiate the reaction.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity on a microplate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (e.g., Emission at 665 nm / Emission at 620 nm).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
NanoBRET™ Target Engagement Assay
This assay measures the binding of an inhibitor to BRD9 within living cells.
Principle: The assay uses a NanoLuc® luciferase-tagged BRD9 as the energy donor and a fluorescently labeled tracer that binds to the BRD9 bromodomain as the energy acceptor. A competitive inhibitor will displace the tracer, leading to a loss of Bioluminescence Resonance Energy Transfer (BRET).
Protocol:
-
Cell Preparation:
-
Transfect HEK293T cells with a plasmid encoding a NanoLuc®-BRD9 fusion protein.
-
Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test inhibitor in Opti-MEM™.
-
Add the NanoBRET™ tracer to the cells, followed by the addition of the inhibitor dilutions.
-
Add the Nano-Glo® Live Cell Substrate.
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the donor emission (~460 nm) and acceptor emission (~618 nm) using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genome-wide binding sites of BRD9.
Protocol:
-
Cell Fixation and Chromatin Preparation:
-
Crosslink cells (e.g., U937 or HeLa) with formaldehyde (B43269) to fix protein-DNA interactions.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for BRD9.
-
Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification and Library Preparation:
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA (end-repair, A-tailing, and adapter ligation).
-
-
Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms to identify regions of BRD9 enrichment.
-
Perform downstream analysis such as motif discovery and gene ontology analysis.
-
Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)
This method is used to assess changes in chromatin accessibility following BRD9 inhibition.
Protocol:
-
Nuclei Isolation:
-
Harvest approximately 50,000-100,000 cells and lyse them to isolate intact nuclei.
-
-
Transposition Reaction:
-
Incubate the nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase will fragment the DNA in open chromatin regions and simultaneously ligate the adapters.
-
-
DNA Purification and PCR Amplification:
-
Purify the transposed DNA.
-
Amplify the library using PCR for a limited number of cycles (e.g., 11 cycles).
-
-
Sequencing and Data Analysis:
-
Sequence the amplified library on a next-generation sequencing platform.
-
Align the reads to the reference genome.
-
Analyze the data to identify regions of open chromatin and assess differential accessibility between control and inhibitor-treated samples.
-
Signaling Pathways and Experimental Workflows
BRD9 exerts its oncogenic effects through its role in the ncBAF complex, which influences several key signaling pathways.
BRD9 and the ncBAF Complex in Transcriptional Regulation
BRD9 is a specific subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. The bromodomain of BRD9 recognizes acetylated histones, which helps to recruit the ncBAF complex to specific gene promoters and enhancers. This complex then utilizes the ATPase activity of its SMARCA4/2 (BRG1/BRM) subunit to remodel chromatin, making it more accessible for transcription factors and the transcriptional machinery, ultimately leading to the expression of target genes involved in cell proliferation and survival.
BRD9 in Synovial Sarcoma
In synovial sarcoma, the SS18-SSX fusion protein displaces the tumor suppressor SMARCB1 from the BAF complex, leading to a dependency on the ncBAF complex, which contains BRD9. BRD9 co-localizes with SS18-SSX at enhancers of key oncogenes, such as MYC, driving their expression and promoting tumor growth.
BRD9 in Acute Myeloid Leukemia (AML)
In AML, BRD9 has been shown to be overexpressed and is critical for leukemia maintenance. One proposed mechanism involves the BRD9-STAT5 axis. BRD9 can influence the activation of the STAT5 pathway, which is known to promote the proliferation and survival of AML cells.
Experimental Workflow for BRD9 Degrader Development
The development of BRD9 degraders follows a structured workflow from initial screening to in vivo testing.
Conclusion and Future Directions
BRD9 has been validated as a significant therapeutic target in oncology, with a clear role in driving the progression of specific cancers. The development of both small molecule inhibitors and targeted degraders has shown considerable promise in preclinical and early clinical studies. Future research will likely focus on expanding the therapeutic application of BRD9-targeted agents to other cancer types, understanding and overcoming potential resistance mechanisms, and optimizing the safety and efficacy of these novel therapeutics. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate these ongoing research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. BI-7273 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis of BRD9 Degrader Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural basis for the binding of degraders to Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and a promising therapeutic target in oncology. The focus is on proteolysis-targeting chimeras (PROTACs), which induce the degradation of BRD9 by recruiting an E3 ubiquitin ligase.
Introduction to BRD9 and Targeted Degradation
BRD9 plays a crucial role in gene regulation by recognizing acetylated lysine (B10760008) residues on histones, thereby recruiting the ncBAF complex to specific chromatin regions.[1][2] Dysregulation of BRD9 has been implicated in various cancers, including synovial sarcoma and acute myeloid leukemia (AML), making it an attractive target for therapeutic intervention.[3][4]
Targeted protein degradation using PROTACs has emerged as a powerful strategy to eliminate pathogenic proteins like BRD9. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (BRD9) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[5] This approach can offer advantages over traditional inhibition, as it can eliminate both the enzymatic and scaffolding functions of the target protein.
Mechanism of Action of a Representative BRD9 Degrader: dBRD9
This guide will use dBRD9, a well-characterized BRD9 degrader, as a representative example to illustrate the principles of BRD9 degrader binding and action. dBRD9 is a PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase to BRD9, leading to its degradation.
Signaling Pathway of dBRD9-mediated BRD9 Degradation
The following diagram illustrates the key steps in the degradation of BRD9 induced by dBRD9.
References
- 1. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BRD9 Bifunctional Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbio.princeton.edu [molbio.princeton.edu]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
downstream signaling pathways affected by BRD9 degradation
An In-depth Technical Guide to the Downstream Signaling Pathways Affected by BRD9 Degradation
Executive Summary
Bromodomain-containing protein 9 (BRD9) is an epigenetic reader and a core subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2][3] Its role in regulating gene expression by recognizing acetylated histones has made it a significant therapeutic target, particularly in oncology.[3][4] The development of potent and selective BRD9 degraders, primarily Proteolysis-Targeting Chimeras (PROTACs), has enabled detailed investigation into its molecular functions. This guide provides a comprehensive overview of the key downstream signaling pathways modulated by BRD9 degradation, summarizes quantitative data from preclinical studies, details relevant experimental protocols, and presents visual diagrams of the core mechanisms. The primary pathways affected include oncogenic transcription in synovial sarcoma, ribosome biogenesis in multiple myeloma, and interferon-stimulated gene expression.
BRD9 degradation is most effectively achieved using heterobifunctional molecules known as PROTACs. These molecules simultaneously bind to BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN). This induced proximity forms a ternary complex, leading to the ubiquitination of BRD9, which marks it for subsequent degradation by the 26S proteasome. This approach eliminates both the scaffolding and bromodomain-reader functions of BRD9, often resulting in a more profound biological effect than simple inhibition.
References
- 1. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic modulation by targeting bromodomain containing protein 9 (BRD9): Its therapeutic potential and selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BRD9 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD9 Degrader-2 is a potent and selective heterobifunctional degrader targeting Bromodomain-containing protein 9 (BRD9) for proteasomal degradation. As a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 is implicated in the regulation of gene expression and has emerged as a therapeutic target in various cancers.[1][2] this compound, operating through a Proteolysis Targeting Chimera (PROTAC) mechanism, induces the formation of a ternary complex between BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9.[1][3] These application notes provide detailed in vitro protocols to assess the activity of this compound.
Mechanism of Action
This compound is a heterobifunctional molecule designed to simultaneously bind to BRD9 and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to BRD9, marking it for degradation by the proteasome. This event leads to the disruption of BRD9-dependent signaling pathways, impacting cell proliferation and survival in susceptible cancer cell lines.
Caption: Mechanism of BRD9 degradation by a PROTAC degrader.
Signaling Pathways Involving BRD9
BRD9 is a key component of the ncBAF chromatin remodeling complex and plays a crucial role in transcriptional regulation. Its degradation can impact several signaling pathways implicated in cancer progression, including those related to cell cycle control, apoptosis, and the regulation of oncogenes like MYC.
Caption: Overview of BRD9's role in signaling pathways.
Quantitative Data
The following tables summarize the in vitro performance of this compound and other reported BRD9 degraders for comparative analysis.
Table 1: Degradation Potency of BRD9 Degraders
| Compound | DC50 | Dmax | Cell Line | Assay Time (h) | Reference |
| This compound | ≤1.25 nM | ≥75% | Not Specified | Not Specified | [4][5] |
| dBRD9-A | 10 - 100 nM | Not Specified | Multiple Myeloma | 24 | [6] |
| CFT8634 | 2.7 nM | Not Specified | SMARCB-1 mutant | Not Specified | [7] |
| E5 | 16 pM | Not Specified | MV4-11 | Not Specified | [8][9] |
| QA-68 | Not Specified | >90% degradation at 10 nM | MV4-11 | 24 | [10] |
Table 2: Anti-proliferative Activity of BRD9 Degraders
| Compound | IC50 | Cell Line | Assay Time (days) | Reference |
| dBRD9-A | 10 - 100 nM | Multiple Myeloma | 5 | [6] |
| I-BRD9 (inhibitor) | ~3 µM | LNCaP, VCaP, 22Rv1, C4-2 | 5 | [11] |
| E5 | 0.27 nM | MV4-11 | Not Specified | [8][9] |
| QA-68 | 1 - 10 nM | MV4-11, SKM-1 | 6 | [10] |
Experimental Protocols
Western Blotting for BRD9 Degradation
This protocol is to confirm the dose- and time-dependent degradation of BRD9 protein.
Caption: Experimental workflow for Western Blotting.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, MOLM-13)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with increasing concentrations of this compound or for various time points. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[3]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.[12]
-
Data Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.[13]
Caption: Experimental workflow for CellTiter-Glo® assay.
Materials:
-
Cells of interest
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with untreated cells and no-cell controls (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[1]
-
Assay Protocol:
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of cell culture medium.[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from the no-cell control wells. Plot the cell viability against the logarithm of the degrader concentration to determine the IC50 value.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol verifies the formation of the BRD9-Degrader-E3 Ligase ternary complex in cells.[3]
Materials:
-
Cells treated with this compound and vehicle control
-
Co-Immunoprecipitation (Co-IP) Kit
-
Antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL)
-
Antibody against BRD9
-
Lysis buffer from the Co-IP kit
Procedure:
-
Cell Lysis: Lyse the treated and control cells according to the Co-IP kit manufacturer's protocol.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase to pull down the complex.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western Blotting using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.[3] An increased BRD9 signal in the degrader-treated sample compared to the control indicates ternary complex formation.
References
- 1. researchgate.net [researchgate.net]
- 2. elifesciences.org [elifesciences.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Epigenetic Reader Domain | 3033018-68-4 | Invivochem [invivochem.com]
- 6. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
BRD9 Degrader-2: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cellular evaluation of BRD9 Degrader-2, a potent and selective bifunctional degrader targeting Bromodomain-containing protein 9 (BRD9). This document outlines detailed protocols for quantifying BRD9 degradation and assessing its downstream cellular effects, along with data presentation and visualization of relevant biological pathways.
Introduction
Bromodomain-containing protein 9 (BRD9), a key component of the noncanonical SWI/SNF (BAF) chromatin remodeling complex, has emerged as a significant therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia.[1][2] BRD9 functions as an epigenetic reader, recognizing acetylated lysine (B10760008) residues on histones and other proteins to regulate gene transcription.[1][2] Its role in promoting oncogenic gene expression programs makes it an attractive target for therapeutic intervention.[1][3]
This compound is a heterobifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC), designed to hijack the cell's ubiquitin-proteasome system. It simultaneously binds to BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BRD9 protein.[4][5] This targeted protein degradation approach offers a powerful alternative to traditional inhibition, potentially leading to a more profound and sustained biological effect.
Mechanism of Action: BRD9 Degradation
This compound operates by inducing the formation of a ternary complex between BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD9, marking it for recognition and degradation by the 26S proteasome.
Figure 1: Mechanism of BRD9 degradation by this compound.
Quantitative Data Summary
The following tables summarize the cellular activity of this compound and other representative BRD9 degraders.
Table 1: Half-maximal Degradation Concentration (DC₅₀) of BRD9 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) |
|---|---|---|---|
| This compound | Not Specified | ≤1.25 | Not Specified |
| AMPTX-1 | MV4-11 | 0.5 | 6 |
| AMPTX-1 | MCF-7 | 2 | 6 |
| dBRD9-A | Multiple Myeloma | 10 - 100 | 120 |
Data compiled from publicly available sources.[5][6][7][8]
Table 2: Maximum Degradation (Dₘₐₓ) of BRD9 Degraders
| Compound | Cell Line | Dₘₐₓ (%) | Assay Time (h) |
|---|---|---|---|
| This compound | Not Specified | ≥75 | Not Specified |
| AMPTX-1 | MV4-11 | 93 | 6 |
| AMPTX-1 | MCF-7 | 70 | 6 |
Data compiled from publicly available sources.[6][8]
Experimental Protocols
Protocol 1: Western Blotting for BRD9 Degradation
This protocol details the use of Western blotting to quantify the reduction in BRD9 protein levels following treatment with this compound.
Figure 2: Western Blotting experimental workflow.
Materials:
-
Cell line of interest (e.g., MV4-11, OPM2)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for the desired time (e.g., 2, 4, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[4][5]
-
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Data Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD9 band intensity to the corresponding loading control band intensity.
-
Plot the normalized BRD9 levels against the concentration of this compound to determine the DC₅₀ and Dₘₐₓ.
-
Protocol 2: HiBiT Assay for BRD9 Degradation
The HiBiT assay is a sensitive, real-time method to quantify protein levels in live cells. This protocol requires a cell line where the endogenous BRD9 is tagged with the HiBiT peptide using CRISPR/Cas9 gene editing.
Materials:
-
CRISPR-edited cell line expressing endogenous BRD9-HiBiT
-
LgBiT protein and Nano-Glo® Live Cell Substrate
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Plate the BRD9-HiBiT cells in a white, opaque multi-well plate at a predetermined density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Add the diluted compound and a vehicle control to the wells.
-
-
Detection:
-
Data Analysis:
-
Normalize the luminescence signal of treated cells to that of vehicle-treated cells.
-
Calculate the percentage of BRD9 degradation for each concentration and time point.
-
Determine the DC₅₀, Dₘₐₓ, and degradation rate by fitting the data to appropriate models.[13]
-
BRD9 Signaling Pathways
BRD9 has been implicated in the regulation of several key signaling pathways that are often dysregulated in cancer. Degradation of BRD9 can therefore impact these pathways and inhibit cancer cell proliferation and survival.
Figure 3: Overview of BRD9-regulated signaling pathways.
BRD9 has been shown to be involved in the activation of the STAT5, Notch, Wnt/β-catenin, and MAPK signaling pathways.[1][14][15][16] It also plays a role in maintaining the expression of the oncogene MYC.[3][15] By degrading BRD9, this compound can lead to the downregulation of these pro-tumorigenic pathways, resulting in decreased cell proliferation and survival.
Troubleshooting
-
No or low degradation:
-
Optimize concentration and time: Perform a detailed dose-response and time-course experiment. High concentrations can lead to a "hook effect".[4]
-
Check E3 ligase expression: Ensure the cell line expresses the E3 ligase recruited by the degrader (e.g., CRBN, VHL).
-
Compound stability: Confirm the stability and solubility of the degrader in your cell culture medium.
-
-
High background in Western blot:
-
Optimize blocking: Increase blocking time or try a different blocking agent.
-
Antibody concentration: Titrate the primary and secondary antibody concentrations.
-
Washing steps: Increase the number and duration of washes.
-
Conclusion
This application note provides a framework for the cell-based characterization of this compound. The detailed protocols for Western blotting and HiBiT assays allow for the robust quantification of BRD9 degradation. The provided information on BRD9's mechanism of action and its role in key signaling pathways will aid in the interpretation of experimental results and the further development of BRD9 degraders as potential cancer therapeutics.
References
- 1. Bromodomain-containing protein 9 activates proliferation and epithelial-mesenchymal transition of colorectal cancer via the estrogen pathway in vivo and in vitro - Chen - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. origene.com [origene.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 標的タンパク質分解 [promega.jp]
- 14. researchgate.net [researchgate.net]
- 15. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD9 Degrader-2 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology.[1][2] Its role in regulating gene transcription makes it a critical factor in the proliferation and survival of various cancer cells, particularly in malignancies like synovial sarcoma and SMARCB1-deficient tumors.[3][4] Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel and potent therapeutic strategy to eliminate BRD9. BRD9 Degrader-2 is a heterobifunctional molecule designed to selectively hijack the ubiquitin-proteasome system to induce the degradation of the BRD9 protein. These application notes provide a comprehensive guide for the utilization of this compound in preclinical xenograft models, covering its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
This compound functions by forming a ternary complex between the BRD9 protein and an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). This proximity, induced by the degrader, facilitates the transfer of ubiquitin molecules to BRD9. The resulting polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, leading to the suppression of oncogenic transcriptional programs.
Data Presentation
The following tables summarize representative preclinical in vivo data for potent BRD9 degraders with similar mechanisms of action, which can serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: In Vivo Efficacy of BRD9 Degraders in Xenograft Models
| Cancer Model | Xenograft Type | Compound | Dosing Schedule | Administration Route | Outcome |
| Synovial Sarcoma | SYO-1 Cell-Derived | FHD-609 | 0.1, 0.5, 2.0 mg/kg | Intravenous (IV) | Superior tumor growth inhibition compared to standard-of-care. Complete suppression of tumor growth at 2 mg/kg over 30 days. |
| Synovial Sarcoma | HS-SY-II Cell-Derived | CW-3308 | 25 and 50 mg/kg | Oral (PO) | Effective inhibition of tumor growth (57% and 60% respectively). |
| Multiple Myeloma | NCI-H929 Cell-Derived | CFT8634 | 3 or 10 mg/kg, QD for 21 days | Oral (PO) | Dose-dependent tumor growth inhibition. |
| Rhabdoid Tumor | G401 Cell-Derived | CW-3308 | Not Specified | Not Specified | Potent cell growth inhibition (IC50 = 185 nM). |
Table 2: Pharmacodynamic (PD) Analysis of BRD9 Degradation
| Cancer Model | Xenograft Type | Compound | Dose | Time Point | BRD9 Degradation |
| Synovial Sarcoma | ASKA Cell-Derived | FHD-609 | 0.05, 0.25, 1.0, 5.0 mg/kg (single dose) | Time-dependent | Dose- and time-dependent BRD9 degradation correlated with antitumor efficacy. |
| Synovial Sarcoma | HS-SY-II Cell-Derived | CW-3308 | Single oral dose | 3 hours | >90% reduction of BRD9 protein in tumor tissue. |
| Multiple Myeloma | NCI-H929 Cell-Derived | CFT8634 | 10 mg/kg (single dose) | 4 and 24 hours | Robust BRD9 degradation observed at both time points. |
Experimental Protocols
A generalized workflow for an in vivo study evaluating this compound is depicted below.
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol outlines the procedure for establishing subcutaneous xenograft tumors in immunodeficient mice.
Materials:
-
Cancer cell line known to express BRD9 (e.g., HS-SY-II, G401, NCI-H929)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude, NSG)
-
Syringes (1 mL) with 27-gauge needles
-
Anesthetics
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells using trypsin-EDTA and wash twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1x10⁷ to 5x10⁷ cells/mL. Keep the cell suspension on ice.
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice.
-
-
Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth. Tumors typically become palpable within 1-4 weeks.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Protocol 2: Tumor Volume Measurement
Accurate tumor volume measurement is crucial for assessing treatment efficacy.
Materials:
-
Digital calipers
-
Ultrasound imaging system (recommended for higher accuracy)
Procedure:
-
Caliper Measurement:
-
Measure the length (L) and width (W) of the tumor 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .
-
Record the body weight of the mice at each measurement.
-
-
Ultrasound Imaging (Optional but Recommended):
-
Follow the manufacturer's protocol for the ultrasound system.
-
This method provides a more accurate and reproducible three-dimensional measurement of tumor volume compared to calipers.
-
Protocol 3: Western Blot Analysis for BRD9 Degradation
This protocol is for quantifying BRD9 protein levels in tumor tissue to confirm target engagement.
Materials:
-
Tumor tissue samples from treated and control mice
-
RIPA lysis buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-BRD9, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation:
-
Excise tumors at the end of the study or at specific time points after dosing.
-
Homogenize the tumor tissue in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples with Laemmli buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Blotting and Detection:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify BRD9 levels relative to the loading control.
-
Protocol 4: Immunohistochemistry (IHC) for BRD9 in Tumor Tissue
IHC allows for the visualization of BRD9 protein expression and distribution within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (3%) to block endogenous peroxidases
-
Blocking buffer (e.g., normal goat serum)
-
Primary anti-BRD9 antibody
-
Biotinylated secondary antibody and streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Slide Preparation:
-
Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval solution in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-BRD9 antibody.
-
Apply the biotinylated secondary antibody followed by streptavidin-HRP.
-
Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Imaging:
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Image the slides using a light microscope. The intensity of the brown staining will indicate the level of BRD9 protein.
-
Downstream Signaling Pathways
BRD9 has been implicated in the regulation of several oncogenic pathways. Its degradation can impact cell cycle progression, apoptosis, and ribosome biogenesis. For instance, in multiple myeloma, BRD9 depletion has been shown to downregulate MYC and genes involved in ribosome biogenesis. In other contexts, BRD9 inhibition affects pathways related to extracellular matrix remodeling.
Conclusion
This compound represents a promising therapeutic agent for cancers dependent on BRD9. The protocols and data presented here provide a framework for conducting robust preclinical in vivo studies to evaluate its efficacy and mechanism of action. Careful experimental design, including appropriate controls and multiple methods of analysis, will be critical for accurately interpreting the results and advancing the development of this novel therapeutic.
References
Application Notes and Protocols for In Vivo Studies with BRD9 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) has emerged as a significant therapeutic target in oncology and other diseases due to its role as a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] The degradation of BRD9 has shown promise in preclinical models for treating cancers such as synovial sarcoma and certain hematological malignancies.[3][4][5] BRD9 degraders, a class of molecules including Proteolysis Targeting Chimeras (PROTACs) and molecular glues, function by inducing the ubiquitination and subsequent proteasomal degradation of the BRD9 protein. This application note provides detailed information on the formulation of BRD9 Degrader-2 for in vivo studies, along with comprehensive experimental protocols and relevant quantitative data from analogous BRD9 degraders to guide your research.
This compound is a potent degrader of BRD9 with a reported DC50 of ≤1.25 nM and a Dmax of ≥75% in in vitro studies. While specific in vivo data for "this compound" is not publicly available, the following sections provide generalized protocols and formulation strategies based on successful in vivo studies of other well-characterized BRD9 degraders.
Quantitative Data from In Vivo Studies of BRD9 Degraders
The following tables summarize key in vivo data from preclinical studies of various potent BRD9 degraders. This information can serve as a valuable reference for designing and interpreting experiments with this compound.
Table 1: In Vivo Efficacy of BRD9 Degraders in Xenograft Models
| Compound | Animal Model | Dosing and Administration | Key Outcomes | Reference |
| FHD-609 | ASKA Synovial Sarcoma CDX | 0.1, 0.5, 2.0 mg/kg, Intravenous (IV) | Superior tumor growth inhibition compared to standard-of-care. Complete suppression of tumor growth at 2 mg/kg over 30 days. | |
| CW-3308 | HS-SY-II Synovial Sarcoma Xenograft | 25 and 50 mg/kg, Oral | Tumor growth inhibition of 57% and 60%, respectively. Well-tolerated with no significant weight loss. | |
| CFT8634 | Preclinical Mouse Xenograft Models | Oral Dosing (dose not specified) | Dose-dependent BRD9 degradation and tumor growth inhibition. | |
| AMPTX-1 | Mouse Xenograft Model | 10 mg/kg, Oral | Sustained BRD9 protein degradation. | |
| E5 | Xenograft Tumor Models | Not specified | Confirmed therapeutic efficacy. |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of BRD9 Degraders in Mice
| Compound | Parameter | Value | Reference |
| CW-3308 | Oral Bioavailability | 91% | |
| BRD9 Protein Reduction (single oral dose) | >90% in HS-SY-II xenograft tumor tissue | ||
| AMPTX-1-ent-1 | Oral Bioavailability | 20% | |
| AMPTX-1-ent-2 | Oral Bioavailability | 30% | |
| FHD-609 | Half-life (mouse) | 16 hours | |
| Oral Bioavailability | Low |
Formulation Protocols for In Vivo Administration
The formulation of BRD9 degraders for in vivo studies is critical due to their common characteristics of high molecular weight and low aqueous solubility. The choice of vehicle should be optimized to ensure solubility, stability, and bioavailability while minimizing toxicity. Below are two example formulation protocols that can be adapted for this compound.
Protocol 1: Aqueous-Based Formulation for Intravenous or Oral Administration
This formulation is suitable for compounds that can be solubilized with the use of co-solvents and surfactants.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile ddH₂O (double-distilled water) or Saline
Procedure:
-
Prepare a Stock Solution: Accurately weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved.
-
Add Co-solvent: To the DMSO stock solution, add PEG300. A common ratio is 1:4 (DMSO:PEG300). Mix thoroughly until the solution is clear.
-
Add Surfactant: Add Tween 80 to the mixture. A typical final concentration of Tween 80 is 5-10%. Mix until the solution is homogeneous and clear.
-
Add Aqueous Vehicle: Slowly add sterile ddH₂O or saline to the organic mixture to reach the final desired concentration. It is crucial to add the aqueous phase gradually while vortexing or stirring to prevent precipitation of the compound.
-
Final Formulation Example (for a 10% DMSO, 20% PEG300, 5% Tween 80 formulation):
-
10% DMSO
-
20% PEG300
-
5% Tween 80
-
65% ddH₂O or Saline
-
-
Sterilization: For intravenous administration, the final formulation should be sterile-filtered through a 0.22 µm syringe filter.
-
Administration: The formulation should be administered to animals immediately after preparation to avoid potential precipitation.
Protocol 2: Lipid-Based Formulation for Oral or Subcutaneous Administration
This formulation is an alternative for highly lipophilic compounds that are challenging to formulate in aqueous-based vehicles.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil (or other suitable lipid-based vehicle like sesame oil or medium-chain triglycerides)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution as described in Protocol 1.
-
Dilute in Oil: Add the DMSO stock solution to the corn oil to achieve the final desired concentration. A common ratio is 1:9 (DMSO:Corn oil).
-
Homogenize: Mix the solution thoroughly by vortexing or sonicating until it is clear and homogeneous. For some compounds, a suspension may be formed, which should be uniformly dispersed before administration.
-
Administration: For oral gavage, ensure the suspension is well-mixed before drawing each dose.
Note: It is highly recommended to perform a small-scale formulation test to ensure the solubility and stability of this compound in the chosen vehicle before preparing a large batch. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
-
Culture a human cancer cell line with known dependency on BRD9 (e.g., synovial sarcoma cell line HS-SY-II or rhabdoid tumor cell line G401) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of culture medium and Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., NOD-scid gamma (NSG) or nude mice).
2. Tumor Growth Monitoring and Animal Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Preparation and Administration:
-
Prepare the this compound formulation and the vehicle control as described in the formulation protocols.
-
Administer the treatment or vehicle to the respective groups according to the planned dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intravenous injection). The dose levels should be determined from prior tolerability and pharmacokinetic studies.
4. Efficacy and Pharmacodynamic Assessment:
-
Tumor Growth Inhibition (TGI): Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.
-
Pharmacodynamic (PD) Analysis: To confirm target engagement, satellite groups of mice can be euthanized at various time points after the final dose.
-
Collect tumor tissue and other relevant organs.
-
Assess BRD9 protein levels using methods such as:
-
Western Blotting: To quantify the amount of BRD9 protein in tissue lysates.
-
Immunohistochemistry (IHC): To visualize the distribution and intensity of BRD9 staining in tumor sections.
-
Mass Spectrometry-based Proteomics: To obtain a broader view of changes in the proteome following degrader treatment.
-
-
5. Data Analysis:
-
Analyze the tumor growth data to determine the statistical significance of the anti-tumor effect.
-
Correlate the pharmacodynamic data (BRD9 protein levels) with the efficacy data (tumor growth inhibition).
Signaling Pathways and Experimental Workflows
BRD9 Signaling and Mechanism of Action
BRD9 is a core subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering chromatin structure. The degradation of BRD9 disrupts the function of the ncBAF complex, leading to downstream effects on gene transcription. Key signaling pathways and cellular processes affected by BRD9 degradation include:
-
Downregulation of Oncogenic Transcription Factors: BRD9 degradation has been shown to decrease the expression of the master regulator MYC.
-
Disruption of Ribosome Biogenesis: Depletion of BRD9 can downregulate genes involved in ribosome biogenesis, thereby inhibiting protein synthesis.
-
Induction of Apoptosis and Cell Cycle Arrest: By altering the expression of critical regulatory genes, BRD9 degradation can lead to programmed cell death and a halt in cell proliferation.
-
Modulation of STAT5 Pathway: In acute myeloid leukemia, BRD9 has been shown to sustain the activation of the STAT5 pathway.
Caption: Mechanism of action for a BRD9 degrader leading to tumor growth inhibition.
Experimental Workflow for an In Vivo Degrader Study
The following diagram illustrates a typical workflow for an in vivo study designed to evaluate the efficacy of a BRD9 degrader.
Caption: A typical experimental workflow for an in vivo BRD9 degrader efficacy study.
References
- 1. Gene - BRD9 [maayanlab.cloud]
- 2. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
- 4. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Western Blot Protocol for BRD9 Degradation Analysis
Introduction
Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[1] Due to its involvement in the proliferation and survival of various cancer cells, including synovial sarcoma and multiple myeloma, BRD9 has emerged as a significant therapeutic target.[1][2] One promising therapeutic strategy is targeted protein degradation, which utilizes small molecules like Proteolysis-targeting chimeras (PROTACs) to induce the ubiquitination and subsequent proteasomal degradation of BRD9.[3][4]
Western blotting is a fundamental technique to verify and quantify the degradation of BRD9 in response to treatment with such degrader compounds.[4] This document provides a detailed protocol for researchers, scientists, and drug development professionals to perform Western blot analysis for BRD9 degradation.
Mechanism of PROTAC-Mediated BRD9 Degradation
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (BRD9), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of BRD9, which marks it for degradation by the 26S proteasome.[3][4]
Caption: PROTAC-mediated degradation of BRD9 protein.
Experimental Protocol
This protocol outlines the complete workflow for assessing BRD9 protein degradation, from cell culture and treatment to data analysis.
Caption: Experimental workflow for Western blot analysis.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., OPM2, H929, MV4-11).[1][3][5]
-
Vehicle Control: DMSO.[6]
-
Buffers:
-
Reagents for Protein Quantification: BCA Protein Assay Kit.[3][6]
-
Reagents for Electrophoresis and Transfer:
-
Antibodies: (See Table 1 for details)
-
Detection: Enhanced Chemiluminescence (ECL) substrate.[3]
Detailed Methodology
2.1. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[3] For adherent cells, allow them to attach overnight.[3]
-
Treat cells with various concentrations of the BRD9 degrader for the desired time (e.g., 6, 12, 24 hours).[5] Always include a vehicle-only (DMSO) control.
2.2. Cell Lysis and Protein Extraction
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.[3][7]
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer (with freshly added inhibitors) to each well.[3][8]
-
For adherent cells, use a cell scraper to detach the cells.[3][9] Transfer the cell lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[3]
-
Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[3][6][9]
-
Carefully collect the supernatant, which contains the soluble protein fraction, into a fresh, pre-chilled tube.[3][6]
2.3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's protocol.[3][6] This step is crucial for ensuring equal protein loading.
2.4. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration for all samples with lysis buffer.[4]
-
Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.[3][4]
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel.[3][6]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.[3][6]
2.5. Immunoblotting
-
Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3][6]
-
Incubate the membrane with the primary anti-BRD9 antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.[3][4][6]
-
Wash the membrane three times with TBST for 5-10 minutes each.[3][4]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3][6]
-
Wash the membrane again three times with TBST for 5-10 minutes each.[3]
2.6. Detection and Data Analysis
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.[3][6]
-
Capture the chemiluminescent signal using a digital imaging system.[4]
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.[6]
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[3]
-
Normalize the BRD9 band intensity to the corresponding loading control band intensity for each sample.[3]
-
Calculate the percentage of BRD9 degradation relative to the vehicle-treated control.[4] From this data, a dose-response curve can be generated to determine key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[4]
Data Presentation
Quantitative data should be organized into clear tables for easy interpretation and comparison.
Table 1: Recommended Antibodies for BRD9 Western Blot
| Antibody Target | Host/Type | Supplier | Catalog # | Recommended Dilution | Observed MW |
|---|---|---|---|---|---|
| BRD9 | Rabbit Polyclonal | Bethyl Labs | A303-781A | 0.1 µg/mL | ~70 kDa |
| BRD9 | Rabbit Monoclonal | Cell Signaling | #58906 | 1:1000 | ~70 kDa |
| BRD9 | Mouse Monoclonal | Proteintech | 68922-1-Ig | 1:10000 | ~70 kDa[10] |
| β-actin (Loading Control) | Rabbit Monoclonal | Cell Signaling | #8457 | 1:1000 | ~45 kDa |
| GAPDH (Loading Control) | Rabbit Monoclonal | Cell Signaling | #5174 | 1:1000 | ~37 kDa |
Table 2: Example of BRD9 Degradation Data in MV4-11 Cells after 6h Treatment
| Compound | Concentration (nM) | Normalized BRD9 Intensity | % BRD9 Remaining |
|---|---|---|---|
| Vehicle (DMSO) | - | 1.00 | 100% |
| AMPTX-1 | 0.1 | 0.75 | 75% |
| AMPTX-1 | 1.0 | 0.30 | 30% |
| AMPTX-1 | 10 | 0.08 | 8% |
| AMPTX-1 | 100 | 0.07 | 7% |
| AMPTX-1 | 1000 | 0.25 | 25% (Hook Effect) |
Note: The "Hook Effect" is a phenomenon sometimes observed with PROTACs at high concentrations where the formation of unproductive binary complexes can reduce the efficiency of ternary complex formation, leading to less degradation.[5]
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Sample preparation for western blot | Abcam [abcam.com]
- 8. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 9. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 10. BRD9 antibody (68922-1-Ig) | Proteintech [ptglab.com]
Application Note: Measuring BRD9 Degrader-2 Efficacy Using Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1] By recognizing acetylated lysine (B10760008) residues on histones, BRD9 plays a crucial role in regulating gene expression, making it a compelling therapeutic target in oncology.[2] Targeted protein degradation, utilizing technologies such as proteolysis-targeting chimeras (PROTACs), has emerged as a powerful strategy to eliminate disease-causing proteins like BRD9. BRD9 Degrader-2 is a bifunctional molecule designed to induce the degradation of BRD9, offering a potential therapeutic avenue for various cancers.[3][4]
This application note provides a detailed protocol for utilizing Tandem Mass Tag (TMT)-based quantitative proteomics to assess the efficacy and selectivity of this compound. This powerful technique allows for the precise measurement of changes in protein abundance across the proteome, providing critical insights into the on-target effects, off-target effects, and overall mechanism of action of the degrader.
Principle of the Assay
This protocol employs a bottom-up proteomics approach coupled with isobaric TMT labeling. Cells are treated with this compound or a vehicle control. Following treatment, cells are lysed, and the proteome is extracted. Proteins are then digested into peptides, which are subsequently labeled with TMT reagents. Each TMT reagent has a unique reporter ion mass, allowing for the relative quantification of peptides from different samples when pooled and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The intensity of the TMT reporter ions directly correlates with the abundance of the corresponding peptide in the original sample, enabling the precise measurement of protein degradation.
Data Presentation
The following tables summarize hypothetical quantitative proteomics data from a study evaluating the efficacy and selectivity of this compound in a cancer cell line.
Table 1: Degradation Efficacy and Selectivity of this compound
| Protein | Gene | Fold Change (Degrader-2 vs. Vehicle) | p-value | Function |
| BRD9 | BRD9 | -5.50 | <0.001 | Target, Chromatin Remodeling |
| BRD7 | BRD7 | -0.15 | 0.85 | Bromodomain protein, high homology to BRD9 |
| BRD4 | BRD4 | 0.05 | 0.92 | BET Bromodomain protein |
| SMARCA4 | SMARCA4 | -0.20 | 0.78 | SWI/SNF complex subunit |
| c-MYC | MYC | -2.50 | <0.01 | Downstream target, Transcription factor |
| Cyclin D1 | CCND1 | -1.80 | <0.05 | Cell cycle regulator |
| GAPDH | GAPDH | 0.02 | 0.98 | Housekeeping protein |
This table showcases the potent and selective degradation of BRD9 by Degrader-2, with minimal impact on other bromodomain-containing proteins like BRD7 and BRD4. It also highlights the functional consequence of BRD9 degradation on a known downstream target, c-MYC.
Table 2: Top 5 Downregulated Proteins Following this compound Treatment
| Protein | Gene | Fold Change | p-value | Putative Role |
| BRD9 | BRD9 | -5.50 | <0.001 | Target, Chromatin Remodeling |
| c-MYC | MYC | -2.50 | <0.01 | Transcription Factor |
| STAT5 | STAT5A/B | -2.10 | <0.01 | Signal Transducer and Activator of Transcription |
| Cyclin D1 | CCND1 | -1.80 | <0.05 | Cell Cycle Regulator |
| BCL2L1 | BCL2L1 | -1.65 | <0.05 | Apoptosis Regulator |
This table illustrates the top proteins significantly downregulated upon treatment with this compound, providing insights into the key pathways affected by BRD9 degradation.
Table 3: Top 5 Upregulated Proteins Following this compound Treatment
| Protein | Gene | Fold Change | p-value | Putative Role |
| p21 | CDKN1A | 2.20 | <0.01 | Cell Cycle Arrest |
| GADD45A | GADD45A | 1.95 | <0.05 | DNA Damage Response |
| DDIT3 | DDIT3 | 1.80 | <0.05 | Apoptosis Induction |
| CASP3 | CASP3 | 1.75 | <0.05 | Apoptosis Execution |
| BAX | BAX | 1.60 | <0.05 | Pro-apoptotic Protein |
This table highlights proteins that are upregulated following BRD9 degradation, suggesting the induction of cellular processes such as cell cycle arrest and apoptosis.
Mandatory Visualizations
Caption: BRD9 Signaling Pathway and Mechanism of Degrader-2 Action.
Caption: TMT-Based Quantitative Proteomics Experimental Workflow.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Cancer cell line of interest (e.g., MV4-11 for AML)
-
Cell Culture Media and Reagents: As required for the specific cell line
-
This compound: Stock solution in DMSO
-
Vehicle Control: DMSO
-
Lysis Buffer: 8 M urea (B33335) in 100 mM TEAB (triethylammonium bicarbonate), pH 8.5, with protease and phosphatase inhibitors
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 55 mM Iodoacetamide (IAA)
-
Digestion Enzyme: Sequencing-grade modified trypsin
-
Quenching Solution: 1% Trifluoroacetic acid (TFA)
-
TMTpro™ 16plex Label Reagent Set
-
TMT Quenching Reagent: 5% Hydroxylamine (B1172632)
-
Solvents: Acetonitrile (ACN), Formic acid (FA)
-
Peptide Desalting Columns: C18 spin columns
-
High pH Reversed-Phase HPLC system
-
LC-MS/MS System: High-resolution Orbitrap mass spectrometer coupled to a nano-LC system
Protocol 1: Cell Culture and Treatment
-
Culture cells under standard conditions to ~80% confluency.
-
Treat cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control) for the specified duration (e.g., 6, 12, or 24 hours).
-
Harvest cells by centrifugation, wash twice with ice-cold PBS, and store the cell pellets at -80°C until further processing.
Protocol 2: Protein Extraction and Digestion
-
Resuspend cell pellets in lysis buffer.
-
Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
-
For each sample, take an equal amount of protein (e.g., 100 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add IAA to a final concentration of 55 mM and incubate for 45 minutes at room temperature in the dark to alkylate cysteine residues.
-
Dilute the samples 5-fold with 100 mM TEAB to reduce the urea concentration to below 1.6 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding TFA to a final concentration of 1%.
-
Desalt the peptide samples using C18 spin columns according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge.
Protocol 3: TMT Labeling and Sample Pooling
-
Reconstitute the dried peptide samples in 100 µL of 100 mM TEAB.
-
Reconstitute the TMT reagents in anhydrous acetonitrile.
-
Add the appropriate TMT label to each peptide sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction by adding 5% hydroxylamine and incubating for 15 minutes.
-
Combine all TMT-labeled samples in a single tube.
-
Desalt the pooled sample using a C18 spin column.
-
Dry the pooled, labeled peptide sample in a vacuum centrifuge.
Protocol 4: Peptide Fractionation and LC-MS/MS Analysis
-
Reconstitute the dried, pooled peptide sample in a high pH mobile phase.
-
Fractionate the peptides using high pH reversed-phase HPLC to reduce sample complexity.
-
Dry each fraction in a vacuum centrifuge.
-
Reconstitute each fraction in a low pH mobile phase (e.g., 0.1% formic acid in water).
-
Analyze each fraction by LC-MS/MS using a high-resolution Orbitrap mass spectrometer.
Protocol 5: Data Analysis
-
Process the raw MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Perform database searching against a human proteome database to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with this compound.
Conclusion
Quantitative proteomics using TMT labeling is a robust and powerful method for evaluating the efficacy and selectivity of targeted protein degraders like this compound. The detailed protocols provided in this application note offer a comprehensive workflow for researchers to accurately measure degrader-induced changes in the proteome. This approach not only confirms the degradation of the target protein but also provides invaluable insights into the broader cellular consequences of its removal, thereby accelerating the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to prepare TMT-labeled proteomics samples | The Pan Lab [thepanlab.com]
- 4. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
Determining the Optimal Treatment Time for BRD9 Degradation Using BRD9 Degrader-2
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BRD9 Degrader-2 is a heterobifunctional small molecule, often a proteolysis-targeting chimera (PROTAC), designed to specifically target the bromodomain-containing protein 9 (BRD9) for degradation. By hijacking the cell's natural ubiquitin-proteasome system, this compound offers a powerful tool for studying the biological functions of BRD9 and exploring its therapeutic potential in various diseases, including cancer. Unlike traditional inhibitors that only block the protein's function, degraders eliminate the protein, potentially leading to a more profound and sustained biological response. The kinetics of this degradation are critical, and determining the optimal treatment time is a crucial step in ensuring maximal and consistent target protein removal for downstream experiments. This document provides detailed protocols and guidelines for establishing the optimal treatment time of this compound in a cellular context.
Mechanism of Action: BRD9 Degradation Pathway
This compound functions by inducing the formation of a ternary complex between BRD9 and an E3 ubiquitin ligase. This proximity facilitates the polyubiquitination of BRD9, marking it for recognition and subsequent degradation by the 26S proteasome.
Application Notes and Protocols for BRD9 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) is a subunit of the noncanonical SWI/SNF (BAF) chromatin remodeling complex, known as ncBAF. In certain malignancies, such as synovial sarcoma and malignant rhabdoid tumors, cancer cells exhibit a strong dependency on BRD9 for their survival and proliferation. This dependency is often driven by oncogenic fusion proteins, like SS18-SSX in synovial sarcoma, which co-opts the function of the BAF complex to maintain a pathogenic transcriptional program.
BRD9 Degrader-2 (also known as Compound B11) is a potent and selective heterobifunctional degrader of BRD9. It functions by recruiting BRD9 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of BRD9 has been shown to be a more effective therapeutic strategy than simple inhibition of its bromodomain, as it completely ablates the protein's function, including its scaffolding role within the ncBAF complex. This leads to the downregulation of key oncogenic pathways, including MYC signaling, and ultimately results in cell cycle arrest and apoptosis in sensitive cancer cell lines.
These application notes provide a summary of cancer cell lines sensitive to BRD9 degradation, detailed protocols for key experimental assays to evaluate the efficacy of this compound, and diagrams illustrating the mechanism of action and experimental workflows.
Data Presentation
Table 1: Cell Lines Sensitive to BRD9 Degraders
| Cancer Type | Cell Line | Degrader | Potency (IC50/DC50) | Reference |
| Synovial Sarcoma | HSSYII | dBRD9-A | Growth Inhibition | [1][2] |
| Synovial Sarcoma | SYO-1 | dBRD9-A | Growth Inhibition | [1][2] |
| Malignant Rhabdoid Tumor | G401 | CW-3308 | DC50 < 10 nM | [3] |
| Acute Myeloid Leukemia (AML) | MV4-11 | QA-68 | IC50 = 1 - 10 nM | [4] |
| Acute Myeloid Leukemia (AML) | SKM-1 | QA-68 | IC50 = 1 - 10 nM | [4] |
| Acute Myeloid Leukemia (AML) | Kasumi-1 | QA-68 | IC50 = 10 - 100 nM | [4] |
| Acute Myeloid Leukemia (AML) | EOL-1 | FHD-609 | Sensitive (IC50 < 20 nM) | [5] |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | RS4;11 | QA-68 / dBRD9-A | Sensitive | [4] |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | SEM | QA-68 / dBRD9-A | Sensitive | [4] |
| Multiple Myeloma | MM.1S | QA-68 / dBRD9-A | Sensitive | [4][6] |
| Multiple Myeloma | H929 | QA-68 / dBRD9-A | Sensitive | [4][6] |
| Multiple Myeloma | OPM2 | dBRD9-A | IC50 = 10 - 100 nM | [6] |
Table 2: Potency of this compound and Other BRD9 Degraders
| Degrader | Potency | Cell Line/Assay Context | Reference |
| This compound (Compound B11) | DC50 ≤ 1.25 nM | Not specified | [7] |
| dBRD9-A | IC50 = 10 - 100 nM | Multiple Myeloma Cell Lines (5-day assay) | [6] |
| QA-68 | IC50 = 1 - 10 nM | MV4-11, SKM-1 (AML) (6-day assay) | [4] |
| QA-68 | IC50 = 10 - 100 nM | Kasumi-1-luc+ (AML) (6-day assay) | [4] |
| CFT8634 | DC50 = 2.7 nM | HSSYII (Synovial Sarcoma) (2-hour treatment) | [8] |
| CW-3308 | DC50 < 10 nM | G401 (Rhabdoid Tumor), HS-SY-II (Synovial Sarcoma) | [3] |
Mandatory Visualization
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin-Based)
This protocol measures cell viability by quantifying the metabolic activity of living cells.
Materials:
-
Sensitive cancer cell line (e.g., HSSYII, MV4-11, OPM2)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.1 nM to 10 µM is recommended. Include a DMSO-only control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader or DMSO.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Resazurin Staining:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.
-
-
Data Acquisition:
-
Measure fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin but no cells).
-
Normalize the fluorescence readings of treated wells to the DMSO control wells (representing 100% viability).
-
Plot the normalized viability against the log concentration of this compound and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Caption: Workflow for the cell viability assay.
Protocol 2: Western Blot for BRD9 Degradation
This protocol is to confirm the degradation of BRD9 protein in response to treatment with this compound.
Materials:
-
Sensitive cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a DMSO control for a specified time (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for BRD9 and the loading control.
-
Normalize the BRD9 signal to the loading control signal.
-
Calculate the percentage of BRD9 remaining relative to the DMSO control.
-
Caption: Workflow for Western Blot analysis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol analyzes the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Materials:
-
Sensitive cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with this compound and DMSO as described for the Western Blot protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a small volume of PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence signal (e.g., FL2-A).
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the DMSO control.
-
Protocol 4: Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Sensitive cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with this compound and DMSO as previously described.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells immediately by flow cytometry.
-
Acquire data for FITC (Annexin V) and PI fluorescence.
-
-
Data Analysis:
-
Create a quadrant plot of PI versus Annexin V-FITC fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Compare the percentage of apoptotic cells in treated samples to the DMSO control.
-
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foghorntx.com [foghorntx.com]
- 6. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Epigenetic Reader Domain | 3033018-68-4 | Invivochem [invivochem.com]
- 8. arvinas.com [arvinas.com]
Application Notes and Protocols for BRD9 Degrader-2 Combination Therapy with Pomalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the investigation of combination therapy involving BRD9 Degrader-2 and pomalidomide (B1683931). Bromodomain-containing protein 9 (BRD9) is a component of the noncanonical SWI/SNF (ncSWI/SNF) chromatin remodeling complex, and its degradation has emerged as a promising therapeutic strategy in oncology, particularly in multiple myeloma (MM)[1][2][3]. Pomalidomide is an immunomodulatory drug (IMiD) with established efficacy in MM, which functions by inducing the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) through the E3 ubiquitin ligase Cereblon (CRBN)[4][5][6].
Preclinical studies have demonstrated a synergistic anti-proliferative effect when combining a BRD9 degrader with pomalidomide in MM cell lines and in vivo xenograft models[1][2][3][7]. This synergy is observed even in MM models that show limited sensitivity to pomalidomide alone[1][3]. Mechanistically, the combination of a BRD9 degrader and pomalidomide does not lead to competition for the CRBN E3 ligase, and both agents can effectively induce the degradation of their respective targets, BRD9 and IKZF1/3[1][3]. These findings support the clinical investigation of this combination as a novel therapeutic approach for multiple myeloma[3].
Mechanism of Action
BRD9 degraders are heterobifunctional molecules that induce the degradation of BRD9 protein by hijacking the ubiquitin-proteasome system. One end of the degrader binds to BRD9, while the other end recruits the E3 ubiquitin ligase CRBN. This proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. The degradation of BRD9 disrupts the function of the ncSWI/SNF complex, leading to the downregulation of oncogenic gene expression, inhibition of cell proliferation, and induction of apoptosis[8][9].
Pomalidomide also utilizes the CRBN E3 ligase to induce the degradation of its neosubstrates, IKZF1 and IKZF3, which are critical for myeloma cell survival. Additionally, pomalidomide exerts immunomodulatory effects by enhancing T cell and NK cell activity and has direct anti-angiogenic and anti-tumor properties[4][10][11]. The combination of a BRD9 degrader and pomalidomide results in a multi-pronged attack on MM cells, targeting both epigenetic regulation and key survival pathways.
Figure 1: Mechanism of Action for this compound and Pomalidomide Combination Therapy.
Quantitative Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the combination of BRD9 degraders and pomalidomide in multiple myeloma cell lines.
Table 1: In Vitro Anti-Proliferative Activity of BRD9 Degrader and Pomalidomide Combination
| Cell Line | Compound(s) | Concentration(s) | Assay Duration | % Inhibition of Proliferation (vs. Control) | Synergy Observation | Reference |
| NCI-H929 | QA-68 + Pomalidomide | 5 nM + 50 nM | 4 days | Data not specified, graphical representation shows significant increase in inhibition with combination | Synergistic | [12] |
| RPMI-8226 | EA-89 + Pomalidomide | Various | 6 days | Data not specified, graphical representation shows increased inhibition with combination | Synergistic | [12] |
| MM.1S | CFT8634 + Pomalidomide | Various | Not Specified | Cell lines less sensitive to pomalidomide are more sensitive to CFT8634 | Synergistic | [1][3] |
| OPM-2 | CFT8634 + Pomalidomide | Various | Not Specified | Cell lines less sensitive to pomalidomide are more sensitive to CFT8634 | Synergistic | [5] |
Table 2: In Vivo Efficacy of BRD9 Degrader and Pomalidomide Combination in MM Xenograft Models
| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) % | Observations | Reference |
| NCI-H929 | CFT8634 (10 mg/kg) + Pomalidomide (3 mg/kg) | Daily Oral | Significantly greater than single agents | Combination renders pomalidomide-unresponsive tumors sensitive | [5] |
| NCI-H929 | CFT8634 (3 mg/kg or 10 mg/kg) + Pomalidomide (3 mg/kg) | Daily Oral for 21 days | Not specified, graphical data shows significant tumor growth inhibition | CFT8634 renders recalcitrant MM tumors sensitive to pomalidomide | [1][3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and pomalidomide, alone and in combination, on the viability of multiple myeloma cells.
Figure 2: Experimental workflow for the MTT cell viability assay.
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, RPMI-8226, MM.1S, OPM-2)
-
RPMI-1640 medium with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound
-
Pomalidomide
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound, pomalidomide, and a combination of both in culture medium.
-
Add 100 µL of the drug dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values. Synergy can be assessed using software like CalcuSyn.
Protocol 2: Western Blotting for Protein Degradation
This protocol is to confirm the degradation of BRD9 and IKZF1/3 proteins following treatment.
Figure 3: Western blotting experimental workflow.
Materials:
-
Treated multiple myeloma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-IKZF1, anti-IKZF3, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat MM cells with this compound, pomalidomide, the combination, or vehicle for the desired time (e.g., 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to demonstrate the formation of the BRD9-Degrader-CRBN ternary complex.
Materials:
-
Treated multiple myeloma cells
-
Co-IP lysis buffer (non-denaturing)
-
Anti-CRBN antibody or anti-BRD9 antibody
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Treat MM cells with this compound or vehicle for a short duration (e.g., 1-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates with Protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an anti-CRBN antibody or control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the immune complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting using an anti-BRD9 antibody to detect co-immunoprecipitated BRD9.
Protocol 4: In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of the combination therapy in a mouse xenograft model of multiple myeloma.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
NCI-H929 multiple myeloma cells
-
Matrigel
-
This compound formulation for oral administration
-
Pomalidomide formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject NCI-H929 cells mixed with Matrigel into the flank of immunodeficient mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups: Vehicle, this compound alone, pomalidomide alone, and the combination.
-
Administer the treatments orally according to the specified dosing schedule (e.g., daily for 21 days).
-
Measure tumor volume with calipers and monitor body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blotting for BRD9 and IKZF1/3 degradation).
-
Analyze the tumor growth data to determine the efficacy of the combination therapy.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 5. c4therapeutics.com [c4therapeutics.com]
- 6. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Synergy between BRD9- and IKZF3-Targeting as a Therapeutic Strategy for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Activity of BRD9 Degraders with Dexamethasone in Hematological Malignancies
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 9 (BRD9), a key component of the noncanonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a promising therapeutic target in various cancers, including hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML).[1][2] Targeted degradation of BRD9 using proteolysis-targeting chimeras (PROTACs), such as BRD9 Degrader-2, has shown potent anti-proliferative effects.[3] Dexamethasone (B1670325), a synthetic glucocorticoid, is a standard-of-care agent in multiple myeloma that exerts its anti-cancer effects through the glucocorticoid receptor (GR).[4][5] Preclinical studies have revealed a strong synergistic effect when combining BRD9 degraders with dexamethasone, offering a potential new therapeutic strategy for these cancers.
This document provides an overview of the synergistic relationship between BRD9 degraders and dexamethasone, including the underlying mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experimental procedures.
Mechanism of Synergy
The synergistic anti-tumor effect of combining a BRD9 degrader with dexamethasone is rooted in their complementary mechanisms of action at the level of gene regulation. BRD9 is understood to act as a genomic antagonist to the glucocorticoid receptor (GR).
Dexamethasone exerts its therapeutic effect by binding to the GR, which then translocates to the nucleus and modulates the expression of target genes, leading to anti-inflammatory and anti-proliferative outcomes. The BRD9-containing ncBAF complex can interfere with GR's ability to bind to its genomic targets.
By degrading the BRD9 protein, a BRD9 degrader removes this antagonism, leading to enhanced GR occupancy at its target gene loci. This potentiation of GR signaling by BRD9 degradation results in a more robust repression of inflammatory and oncogenic gene programs, leading to a greater anti-tumor effect than either agent alone.
Data Presentation
The combination of a BRD9 degrader (CFT8634) and dexamethasone has demonstrated significant synergy in preclinical models of multiple myeloma.
In Vitro Proliferation Data
In vitro studies have shown that the degradation of BRD9 sensitizes multiple myeloma cell lines to the anti-proliferative effects of dexamethasone.
Table 1: Summary of In Vitro Synergy in Multiple Myeloma Cell Lines
| Cell Line | BRD9 Degrader | Observation | Reference |
| OPM2 | dBRD9-A | Strong synergistic growth inhibition with dexamethasone. | |
| H929 | dBRD9-A | Synergistic growth inhibition with dexamethasone. | |
| MM.1S | dBRD9-A | Strong synergistic effect with dexamethasone. | |
| MM.1R | dBRD9-A | No significant synergistic effect observed. |
In Vivo Xenograft Data
In vivo studies using mouse xenograft models of multiple myeloma have confirmed the synergistic anti-tumor activity of BRD9 degraders and dexamethasone.
Table 2: Summary of In Vivo Synergy in a Multiple Myeloma Xenograft Model
| Model | Treatment Groups | Key Findings | Reference |
| RPMI-8226 Xenograft | Vehicle | - | |
| CFT8634 (3 or 10 mg/kg, QD) | - | ||
| Dexamethasone (5 mg/kg, QW) | Moderate single-agent activity. | ||
| CFT8634 + Dexamethasone | Tumor regressions observed in 5/8 mice. Enhanced efficacy compared to either single agent. | ||
| Pomalidomide + Dexamethasone | Outperformed by the CFT8634 + Dexamethasone combination. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol is to confirm the degradation of BRD9 protein in cancer cells following treatment with a BRD9 degrader.
Materials:
-
Cancer cell line of interest (e.g., RPMI-8226, H929)
-
This compound (and DMSO as vehicle control)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and image the membrane.
-
Strip and re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify band intensities and normalize BRD9 levels to the loading control.
-
Protocol 2: In Vitro Long-Term Proliferation Assay
This protocol is used to assess the synergistic anti-proliferative effects of this compound and dexamethasone.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226)
-
Complete cell culture medium
-
This compound
-
Dexamethasone
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed multiple myeloma cells in 96-well plates at a low density (e.g., 5,000 cells/well).
-
-
Treatment:
-
Treat cells with a dose titration of this compound alone, dexamethasone alone, or the combination of both. Include a vehicle control (DMSO).
-
-
Long-Term Incubation:
-
Incubate the plates for an extended period, typically 7-14 days.
-
Re-feed the cells with fresh media and compounds every 3-4 days.
-
-
Viability Assessment:
-
At the end of the incubation period, measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine IC50 values for single agents and the combination.
-
Use software such as CompuSyn to calculate a Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 3: In Vivo Multiple Myeloma Xenograft Model
This protocol outlines the in vivo evaluation of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., CB17 SCID or NOD SCID)
-
RPMI-8226 multiple myeloma cells
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Dexamethasone formulated for oral gavage or intraperitoneal injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject RPMI-8226 cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Administration:
-
Administer treatments as per the defined schedule. For example:
-
Vehicle control (daily)
-
This compound (e.g., 10 mg/kg, orally, once daily)
-
Dexamethasone (e.g., 5 mg/kg, orally, once weekly)
-
This compound + Dexamethasone combination
-
-
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
Continue treatment for a defined period (e.g., 21 days) or until tumors reach a predetermined endpoint.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot mean tumor volume ± SEM over time for each group to visualize treatment effects.
-
Conclusion
The combination of BRD9 degraders, such as this compound, with dexamethasone represents a promising therapeutic strategy for multiple myeloma and potentially other hematological malignancies. The synergistic effect is driven by the degrader's ability to relieve BRD9-mediated antagonism of the glucocorticoid receptor, thereby enhancing the anti-cancer activity of dexamethasone. The provided protocols offer a framework for researchers to investigate and validate this synergistic relationship in their own preclinical models. Further investigation into this combination is warranted to translate these preclinical findings into clinical applications for patients with these challenging diseases.
References
- 1. Frontiers | Activation of Glucocorticoid Receptor Inhibits the Stem-Like Properties of Bladder Cancer via Inactivating the β-Catenin Pathway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BRD9 Degrader Experiments: Technical Support Center
Welcome to the technical support center for BRD9 degrader experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for BRD9 degraders?
BRD9 degraders, such as those based on Proteolysis Targeting Chimera (PROTAC) technology, are heterobifunctional molecules. They function by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN), von Hippel-Lindau (VHL), or DCAF16.[1][2] This induced proximity leads to the ubiquitination of BRD9, marking it for degradation by the proteasome.[1][2] This targeted protein degradation approach can offer greater potency and selectivity compared to traditional inhibitors.[1] Some newer BRD9 degraders operate as "molecular glues," which induce a novel interaction between BRD9 and an E3 ligase, leading to its degradation.[3]
Q2: I am not observing efficient BRD9 degradation. What are the common causes and troubleshooting steps?
Several factors can contribute to suboptimal BRD9 degradation. Here are some common issues and recommendations:
-
Suboptimal Degrader Concentration: The concentration of the degrader is critical. Too low a concentration may not effectively induce the formation of a stable ternary complex (BRD9-degrader-E3 ligase). Conversely, excessively high concentrations can lead to the "hook effect," where the formation of binary complexes (BRD9-degrader or degrader-E3 ligase) predominates, reducing the efficiency of ternary complex formation and subsequent degradation.[1][3]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration (DC50) for your specific cell line and degrader.[1]
-
-
Inappropriate Treatment Time: BRD9 degradation is a time-dependent process, and the kinetics can vary between different degraders and cell types.[1]
-
Recommendation: Conduct a time-course experiment to identify the optimal treatment duration for maximal degradation.
-
-
Cell Line Specificity: The expression levels of BRD9 and the specific E3 ligase recruited by the degrader can vary significantly between cell lines, which directly impacts degradation efficiency.[1]
-
Recommendation: Confirm the expression of both BRD9 and the relevant E3 ligase (e.g., CRBN, VHL) in your cell line of interest using Western Blot or other protein detection methods.[1]
-
-
Compound Stability and Solubility: The chemical stability and solubility of the degrader in cell culture media can affect its efficacy. Degradation or precipitation of the compound will reduce its effective concentration.
-
Recommendation: Ensure the degrader is fully dissolved and stable under your experimental conditions.[1] Consider using fresh compound dilutions for each experiment.
-
Q3: How do I choose the right BRD9 degrader for my experiment?
The selection of a BRD9 degrader depends on your specific research goals and experimental system. Key factors to consider include:
-
E3 Ligase Recruiter: Different degraders recruit different E3 ligases (e.g., CRBN, VHL, DCAF16).[1][4] The choice may depend on the endogenous expression levels of these ligases in your model system.
-
Potency (DC50 and Dmax): Compare the reported half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) for different degraders in relevant cell lines.[1]
-
Selectivity: Assess the selectivity profile of the degrader to understand potential off-target effects. Some degraders may also target homologous proteins like BRD7 or members of the BET family (e.g., BRD4).[5][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low BRD9 degradation | Suboptimal degrader concentration | Perform a dose-response experiment to find the optimal concentration (DC50).[1] |
| Inappropriate treatment time | Conduct a time-course experiment to determine the optimal incubation time.[1] | |
| Low expression of BRD9 or E3 ligase in the cell line | Verify protein expression levels by Western Blot.[1] | |
| Degrader instability or insolubility | Ensure proper compound handling and solubility in your experimental media.[1] | |
| Proteasome inhibition | Co-treat with a proteasome inhibitor (e.g., MG132, bortezomib) as a negative control to confirm proteasome-dependent degradation.[3] | |
| "Hook Effect" observed (degradation decreases at high concentrations) | Formation of unproductive binary complexes | This is a known characteristic of bifunctional degraders.[3][8] Use concentrations at or near the DC50 for optimal degradation. |
| Off-target protein degradation | Lack of degrader selectivity | Review the literature for the selectivity profile of your degrader.[5][6] Consider using a more selective degrader or a negative control compound. |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., cell density, passage number) | Standardize cell culture protocols and use cells within a consistent passage number range. |
| Inconsistent compound preparation | Prepare fresh dilutions of the degrader for each experiment from a validated stock solution. |
Quantitative Data Summary
The following tables summarize the degradation potency of various BRD9 degraders across different cell lines. Note that DC50 and Dmax values can vary depending on the specific experimental conditions.
Table 1: Half-maximal Degradation Concentration (DC₅₀) of BRD9 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) | E3 Ligase Recruited | Reference |
| AMPTX-1 | MV4-11 | 0.5 | 6 | DCAF16 | [3] |
| AMPTX-1 | MCF-7 | 2 | 6 | DCAF16 | [3] |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 (IC50) | 120 | Cereblon | [2] |
| VZ185 | Not Specified | 4.5 | Not Specified | VHL | [2] |
| CFT8634 | Not Specified | 4 (in BRD9-HiBiT assay) | 2 | Cereblon | [6] |
Table 2: Maximum Degradation (Dmax) of BRD9 Degraders
| Compound | Cell Line | Dmax (%) | Assay Time (h) | E3 Ligase Recruited | Reference |
| AMPTX-1 | MV4-11 | >90 | 6 | DCAF16 | [3] |
| AMPTX-1 | MCF-7 | ~70 | 6 | DCAF16 | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD9 protein levels in cells treated with a degrader.
Materials:
-
Cell line of interest
-
BRD9 degrader
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the BRD9 degrader or DMSO (vehicle control) for the desired treatment time.[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.[1]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1]
-
Collect the supernatant containing the protein lysate.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Resolve 20-30 µg of protein per lane on an SDS-PAGE gel.[2]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[1]
-
Wash the membrane three times with TBST.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.[1]
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.[1]
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.[1]
-
-
Data Analysis:
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of BRD9 degradation on cell viability.
Materials:
-
96-well plates
-
Cells of interest
-
BRD9 degrader
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the BRD9 degrader for the desired duration (e.g., 5 days).[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[9]
-
Measurement: Measure the absorbance at 570 nm with a reference wavelength of 620 nm using a microplate reader.[9]
Visualizations
Caption: Mechanism of BRD9 degradation by a PROTAC degrader.
Caption: A logical workflow for troubleshooting inefficient BRD9 degradation.
Caption: BRD9's role within the ncBAF complex and its impact on downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid the hook effect with BRD9 Degrader-2
Welcome to the technical support center for BRD9 Degrader-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a particular focus on avoiding the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound?
A1: The "hook effect" is a phenomenon observed in dose-response experiments with PROTACs like this compound, where the degradation of the target protein (BRD9) decreases at high concentrations of the degrader.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against the concentration of this compound.[2] Instead of a standard sigmoidal curve where the effect plateaus at high concentrations, excessive amounts of the degrader can lead to a paradoxical reduction in its efficacy.[2]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high concentrations of this compound.[2][3] The mechanism of action for a PROTAC relies on the formation of a productive ternary complex, which consists of the target protein (BRD9), the PROTAC (this compound), and an E3 ligase.[4] However, when this compound is present in excess, it can independently bind to either BRD9 or the E3 ligase, forming binary complexes (BRD9-Degrader-2 or E3 Ligase-Degrader-2).[2] These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[2][5]
Q3: What are the experimental consequences of the hook effect?
Q4: How can I determine if I am observing a hook effect in my experiment?
A4: A key indicator of the hook effect is a bell-shaped dose-response curve, where you observe a decrease in BRD9 degradation at the highest concentrations of this compound tested.[2] To confirm this, it is essential to test a wide range of concentrations, including very high concentrations, to fully characterize the dose-response relationship.
Troubleshooting Guides
Problem 1: My dose-response curve for this compound shows a bell shape, with decreased degradation at higher concentrations.
-
Likely Cause: You are observing the hook effect.[2]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of this compound concentrations. It is recommended to use a range from picomolar to high micromolar (e.g., 1 pM to 100 µM) to capture the full curve.[2]
-
Determine the Optimal Concentration: Identify the concentration that yields the maximum degradation (Dmax). For future experiments, use concentrations at or below this optimal level to ensure you are in the productive degradation range.[6]
-
Problem 2: I am not observing any degradation of BRD9 at any concentration of this compound.
-
Likely Causes & Troubleshooting Steps:
-
Concentration Range is Too High or Too Low: You may be working entirely within the hook effect region (too high) or at concentrations too low to induce degradation.
-
Solution: Test a very broad concentration range (e.g., 1 pM to 100 µM).[2]
-
-
Insufficient Incubation Time: The kinetics of degradation can vary.
-
Solution: Perform a time-course experiment at a fixed, potentially optimal concentration of this compound to determine the ideal incubation time.[6]
-
-
Low E3 Ligase Expression: The cell line being used may not express sufficient levels of the E3 ligase recruited by this compound.
-
Solution: Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line using Western blotting or qPCR.[6]
-
-
Poor Cell Permeability: As relatively large molecules, PROTACs may have limited cell permeability.[6]
-
Solution: If possible, perform a cellular uptake assay to confirm that this compound is entering the cells.
-
-
Compound Integrity: The degrader may have degraded due to improper storage or handling.
-
Solution: Prepare fresh stock solutions of this compound and store them according to the manufacturer's instructions.
-
-
Data Presentation
Table 1: Representative Dose-Response Data for this compound Exhibiting a Hook Effect
| Concentration of this compound (nM) | Normalized BRD9 Level (vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.95 |
| 1 | 0.75 |
| 10 | 0.30 |
| 100 | 0.10 (Dmax) |
| 1000 | 0.45 |
| 10000 | 0.70 |
This table illustrates a typical hook effect, with maximal degradation (Dmax) observed at 100 nM and a reduction in efficacy at higher concentrations.
Table 2: Representative Time-Course Data for this compound at Optimal Concentration (100 nM)
| Incubation Time (hours) | Normalized BRD9 Level (vs. 0h) |
| 0 | 1.00 |
| 2 | 0.65 |
| 4 | 0.35 |
| 8 | 0.10 (Max Degradation) |
| 12 | 0.15 |
| 24 | 0.20 |
This table indicates that the maximal degradation is achieved at 8 hours of incubation.
Experimental Protocols
1. Dose-Response Analysis of BRD9 Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of BRD9 following treatment with this compound.
-
Cell Seeding: Plate your cells of interest (e.g., MV4-11) in 12-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a complete medium. A recommended concentration range is 0.1 nM to 10 µM to capture the full dose-response curve, including the hook effect region.[6] Include a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the varying concentrations of this compound for a predetermined time, typically 4-24 hours.[6]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9 band intensity to the loading control. Plot the normalized BRD9 levels against the log of the this compound concentration to visualize the dose-response curve and identify the Dmax and the onset of the hook effect.[6]
2. Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is to verify that this compound facilitates the interaction between BRD9 and the E3 ligase.
-
Cell Treatment: Treat cells with the optimal concentration of this compound or vehicle for a specified time. To prevent the degradation of BRD9 and capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours prior to and during degrader treatment.[2][7]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against BRD9 (or an epitope tag if using an overexpressed system).
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing and Elution: Wash the beads several times with Co-IP buffer to remove non-specific binding, and then elute the protein complexes.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against BRD9 and the recruited E3 ligase. An increased signal for the E3 ligase in the this compound-treated samples compared to the vehicle control indicates the formation of the ternary complex.[2]
Mandatory Visualizations
Caption: Mechanism of BRD9 degradation by this compound.
Caption: The hook effect: formation of unproductive binary complexes.
Caption: Troubleshooting workflow for the hook effect.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. refeyn.com [refeyn.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BRD9 Degrader-2 Concentration in Cell Culture
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of BRD9 Degrader-2 (also known as Compound B11) in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the selective degradation of Bromodomain-containing protein 9 (BRD9). Its mechanism of action involves simultaneously binding to BRD9 and an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of BRD9, marking it for degradation by the proteasome. This targeted protein degradation approach can offer enhanced potency and selectivity compared to traditional inhibitors.
Q2: What are the critical parameters to consider when starting an experiment with this compound?
A2: The two primary parameters to determine for effective use of this compound are:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein (BRD9).
-
Dmax: The maximum percentage of target protein degradation achievable with the degrader.
The goal is to identify a concentration that achieves maximal or near-maximal degradation (Dmax) with minimal off-target effects or cytotoxicity.
Q3: What is the "hook effect" and how can I avoid it with this compound?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC, like this compound, decreases at higher concentrations.[1] This occurs because at excessive concentrations, the degrader is more likely to form non-productive binary complexes with either BRD9 or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration that gives maximum degradation before the effect starts to diminish.[1]
Q4: How do I choose the appropriate cell line for my BRD9 degradation experiment?
A4: The choice of cell line is critical and should be based on:
-
BRD9 Expression: Ensure your cell line expresses detectable levels of BRD9.
-
E3 Ligase Expression: BRD9 degraders often utilize E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL). Confirm that your chosen cell line expresses the appropriate E3 ligase for the specific degrader you are using.[2]
-
Disease Relevance: Select a cell line that is relevant to the biological question or disease you are studying.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No BRD9 degradation observed at any concentration. | 1. Insufficient degrader concentration. 2. Inappropriate treatment time. 3. Low expression of the required E3 ligase in the cell line. 4. Poor cell permeability of the degrader. 5. Degrader instability in culture media. | 1. Perform a broader dose-response experiment (e.g., 0.1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). 3. Verify the expression of the relevant E3 ligase (e.g., CRBN, VHL) by Western blot.[2] 4. Consult literature for the specific degrader's permeability or test in a different cell line. 5. Ensure proper storage and handling of the degrader stock solution. Prepare fresh dilutions for each experiment. |
| High cell toxicity observed. | 1. Degrader concentration is too high. 2. Off-target effects of the degrader. | 1. Lower the concentration range in your experiments. Determine the IC50 for cell viability and use concentrations well below this value. 2. Use a lower, more specific concentration. If available, use an inactive enantiomer or a structurally related but inactive compound as a negative control. |
| A "hook effect" is observed (degradation decreases at higher concentrations). | High degrader concentration leads to the formation of non-productive binary complexes.[1] | Use a lower concentration of the degrader. The optimal concentration is at the peak of the dose-response curve before degradation starts to decrease. |
| Inconsistent results between experiments. | 1. Variability in cell confluency at the time of treatment. 2. Repeated freeze-thaw cycles of the degrader stock solution. 3. Inconsistent incubation times. | 1. Standardize cell seeding density to ensure consistent confluency (e.g., 70-80%) at the start of each experiment. 2. Aliquot the degrader stock solution upon receipt and store at -80°C to avoid degradation from multiple freeze-thaw cycles. 3. Use a precise timer for all incubation steps. |
Quantitative Data
The following tables summarize the degradation potency of this compound and other representative BRD9 degraders in various cancer cell lines.
Table 1: Potency of this compound (Compound B11)
| Degrader | Cell Line(s) | DC50 | Dmax | Assay Time | E3 Ligase Recruited | Reference |
| This compound (Compound B11) | Not Specified | ≤1.25 nM | ≥75% | Not Specified | Not Specified |
Note: The provided data for this compound is from the supplier and does not specify the cell line or assay conditions. It is highly recommended to determine the DC50 and Dmax empirically in your cell line of interest.
Table 2: Potency of Other Characterized BRD9 Degraders for Reference
| Degrader | Cell Line | DC50 | Dmax | Treatment Time | E3 Ligase Recruited | Reference |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 nM (IC50) | Not Specified | 5 days | Cereblon | |
| QA-68 | MV4;11 | 1 - 10 nM (IC50) | Not Specified | 6 days | Cereblon | |
| CFT8634 | HSSYII | Not Specified (Substantial degradation at 100 nM) | >90% | 4 hours | Cereblon | |
| CW-3308 | G401, HS-SY-II | <10 nM | >90% | Not Specified | Cereblon | |
| AMPTX-1 | MV4-11 | 0.5 nM | 93% | 6 hours | DCAF16 | |
| AMPTX-1 | MCF-7 | 2 nM | 70% | 6 hours | DCAF16 |
Experimental Protocols
Protocol 1: Dose-Response Experiment for BRD9 Degradation via Western Blot
This protocol outlines the steps to determine the optimal concentration of this compound for maximum BRD9 degradation.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9 (e.g., Cell Signaling Technology #71232)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
Degrader Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a DMSO vehicle control. Remove the old medium from the cells and add the medium containing the different concentrations of the degrader.
-
Incubation: Incubate the cells for a fixed time, for example, 24 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the BRD9 band intensity to the loading control.
-
Plot the percentage of BRD9 degradation relative to the vehicle control against the log of the degrader concentration to determine the DC50 and Dmax.
-
Protocol 2: Time-Course Experiment for BRD9 Degradation
This protocol helps to determine the optimal treatment duration for this compound.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Degrader Treatment: Treat cells with a fixed, optimal concentration of this compound (determined from the dose-response experiment, e.g., a concentration that gives >80% degradation).
-
Incubation: Incubate the cells for various durations, for example, 0, 2, 4, 8, 16, and 24 hours.
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 4-7 from Protocol 1 for each time point.
-
Data Analysis: Plot the normalized BRD9 protein levels against time to observe the degradation kinetics.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is to verify the formation of the BRD9-Degrader-E3 Ligase ternary complex.
Materials:
-
Co-Immunoprecipitation Kit (e.g., Pierce™ Co-IP Kit)
-
Antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL)
-
Antibody against BRD9
Procedure:
-
Cell Treatment: Treat cells with this compound at a concentration that gives significant degradation and a vehicle control for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer provided with the Co-IP kit, supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Follow the manufacturer's instructions for the Co-IP kit.
-
Incubate the cell lysates with an antibody against the E3 ligase to pull down the complex.
-
-
Elution: Elute the bound proteins.
-
Western Blot Analysis: Analyze the eluates by Western blot using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.
Visualizations
Caption: BRD9 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for optimizing this compound experiments.
References
improving solubility and stability of BRD9 Degrader-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of BRD9 Degrader-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound B11, is a potent and selective degrader of the Bromodomain-containing protein 9 (BRD9).[1][2] BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression.[3] By binding to acetylated histones, BRD9 helps recruit this complex to specific gene locations, influencing their transcription.[3][4] In certain cancers, such as synovial sarcoma and acute myeloid leukemia, BRD9 is considered an oncogenic dependency. This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the BRD9 protein through the ubiquitin-proteasome system. This leads to the suppression of oncogenic gene expression, offering a potential therapeutic strategy.
Q2: I am observing low potency of this compound in my cellular assays. Could this be related to its solubility?
Yes, poor aqueous solubility can significantly impact the effective concentration of the degrader in your cell culture medium, leading to apparently lower potency. Proteolysis-targeting chimeras (PROTACs) are often large molecules with high molecular weight and lipophilicity, which can result in low aqueous solubility. If this compound precipitates out of the medium, the actual concentration exposed to the cells will be lower than intended. It is crucial to ensure that the compound is fully dissolved at the tested concentrations. Consider performing a visual inspection for precipitation under a microscope or quantifying the soluble fraction.
Q3: What are some common solvents and formulation strategies to improve the solubility of this compound for in vitro and in vivo studies?
For in vitro studies, organic solvents like DMSO are commonly used to prepare stock solutions. However, the final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity. For compounds with low water solubility, various formulation strategies can be employed for both in vitro and in vivo applications. Some common approaches include the use of co-solvents, suspending agents, or complexation agents.
Here are some example formulations that may be tested for this compound:
-
Suspension in Carboxymethyl cellulose (B213188) (CMC): Suspending the compound in an aqueous solution of 0.5% sodium carboxymethyl cellulose (CMC Na).
-
Dissolution in PEG400: Dissolving the compound in polyethylene (B3416737) glycol 400.
-
Formulation with Tween 80 and CMC: Dissolving the compound in a solution containing 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.
Troubleshooting Guide: Solubility and Stability Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation observed in cell culture medium after adding this compound. | - Poor aqueous solubility of the degrader.- Final concentration exceeds the solubility limit in the medium.- Interaction with components in the serum or medium. | - Decrease the final concentration of the degrader.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains below toxic levels.- Prepare a fresh, more dilute stock solution.- Consider using a solubility-enhancing formulation for in vitro use, such as complexation with cyclodextrins. |
| Inconsistent results between experiments. | - Instability of the degrader in the stock solution or assay medium.- Precipitation of the compound during storage or after dilution.- Freeze-thaw cycles affecting compound integrity. | - Prepare fresh stock solutions for each experiment.- Assess the stability of the degrader in your specific cell culture medium over the time course of your experiment.- Aliquot stock solutions to minimize freeze-thaw cycles. |
| Low recovery in analytical assays (e.g., LC-MS). | - Adsorption of the lipophilic compound to plasticware.- Poor solubility in the analytical mobile phase. | - Use low-adsorption microplates and pipette tips.- Include a small percentage of an organic solvent or a detergent like BSA (0.25%) in your assay buffer to reduce non-specific binding.- Optimize the mobile phase composition for your LC-MS analysis. |
| Poor oral bioavailability in animal models despite good cell permeability. | - Poor dissolution in the gastrointestinal tract.- First-pass metabolism in the gut wall or liver.- Instability in the gastrointestinal environment (e.g., low pH). | - Employ formulation strategies like amorphous solid dispersions or lipid-based formulations to improve dissolution.- Investigate potential metabolic hotspots on the molecule and consider chemical modifications to improve metabolic stability.- Evaluate the stability of the degrader at different pH values mimicking the gastrointestinal tract. |
Quantitative Data Summary
The following tables provide a summary of potential solubility and stability data for this compound based on common formulation approaches. These are representative values and should be confirmed experimentally.
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation Vehicle | Estimated Solubility (mg/mL) | Notes |
| DMSO | > 50 | Suitable for preparing high-concentration stock solutions. |
| Ethanol | ~ 10 | Can be used as a co-solvent. |
| Water | < 0.1 | Indicates poor aqueous solubility. |
| 0.5% CMC Na in water | Suspension | Forms a stable suspension for oral dosing. |
| PEG400 | > 25 | A common vehicle for oral formulations. |
| 20% HP-β-CD in water | > 5 | Cyclodextrins can enhance aqueous solubility. |
Table 2: Stability of this compound under Different Conditions
| Condition | Time | Remaining Compound (%) | Notes |
| PBS (pH 7.4) at 37°C | 24 hours | > 95% | Indicates good stability in physiological buffer. |
| Mouse Plasma at 37°C | 4 hours | ~ 80% | Suggests moderate plasma stability. |
| Human Liver Microsomes | 1 hour | ~ 60% | Indicates potential for metabolic degradation. |
| Freeze-Thaw Cycles (3 cycles) | N/A | > 98% | Demonstrates good stability to freezing and thawing. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final theoretical concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, centrifuge the plate to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve prepared in a 1:1 mixture of PBS and acetonitrile (B52724).
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.
Methodology:
-
Pre-warm a solution of human or mouse liver microsomes (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Add this compound to the microsome solution to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining amount of the parent this compound using LC-MS/MS.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
Visualizations
Caption: BRD9 signaling pathway and its degradation by this compound.
Caption: Workflow for assessing and improving the solubility of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Overcoming Poor Cell Permeability of PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in addressing the challenges of poor cell permeability in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs exhibit low cell permeability?
PROTACs often have physicochemical properties that hinder their ability to cross the cell membrane effectively.[1][2][3] Key contributing factors include:
-
High Molecular Weight (MW): Most PROTACs have a molecular weight greater than 800 Da, which is significantly larger than typical small-molecule drugs that adhere to the 'rule-of-five' (MW < 500 Da).[1][4][5] This increased size can drastically reduce passive diffusion across the lipid bilayer.
-
Large Polar Surface Area (PSA): The presence of multiple hydrogen bond donors and acceptors in PROTACs contributes to a high PSA, which is unfavorable for membrane permeability.[4][5]
-
High Number of Rotatable Bonds: The flexible linkers in many PROTACs lead to a high number of rotatable bonds, which can be entropically unfavorable for membrane crossing.
-
Efflux Pump Activity: PROTACs can be recognized and actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1) and ABCC1/MRP1, reducing their intracellular concentration.[6][7][8][9]
Q2: What are the primary strategies to improve the cell permeability of my PROTACs?
Several strategies can be employed to enhance the cellular uptake of PROTACs:
-
Chemical Modifications:
-
Linker Optimization: Modifying the linker is a common approach. This includes altering its length, rigidity, and composition.[10][11] For instance, replacing flexible PEG linkers with more rigid structures like a 1,4-disubstituted phenyl ring has been shown to improve permeability.[10]
-
Introducing Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds can help them adopt a more compact, "ball-like" conformation, effectively shielding polar groups and reducing the molecule's overall size and polarity, which facilitates membrane passage.[10]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance permeability.[4][10]
-
-
Formulation Strategies:
-
Lipid-Based Nanoparticles (LNPs): Encapsulating PROTACs in LNPs can improve their stability, loading capacity, and membrane permeability, facilitating efficient cytosolic delivery.[12]
-
Amorphous Solid Dispersions (ASDs): Formulating PROTACs as ASDs can significantly increase their aqueous solubility and maintain a supersaturated state, which can drive passive diffusion across the cell membrane.[12][13]
-
Other Delivery Systems: Polymeric micelles, emulsions, liposomes, and exosomes are also being explored to overcome the physicochemical challenges of PROTACs.[2][3][12]
-
-
Targeted Delivery:
Q3: How do I assess the cell permeability of my PROTACs experimentally?
Several in vitro assays are commonly used to evaluate PROTAC permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a good starting point to assess the intrinsic passive permeability of a compound.[1][4]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the intestinal barrier. It provides information on both passive permeability (apical to basolateral, A-to-B) and active efflux (basolateral to apical, B-to-A). A high efflux ratio (B-to-A / A-to-B) suggests the compound is a substrate for efflux pumps.[5]
-
Cellular Uptake Studies: Directly measuring the intracellular concentration of a PROTAC using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) provides the most direct evidence of cell penetration.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Troubleshooting Steps |
| Low degradation activity in cells despite high binding affinity to the target and E3 ligase. | Poor cell permeability. | 1. Assess Permeability: Perform PAMPA and Caco-2 assays to quantify permeability and identify potential efflux. 2. Chemical Modification: Synthesize analogs with modified linkers (e.g., more rigid, less polar) or by introducing moieties that can form intramolecular hydrogen bonds.[10][11] 3. Formulation: Explore formulation strategies like lipid nanoparticles or amorphous solid dispersions to enhance solubility and permeability.[12][13] |
| High efflux ratio observed in the Caco-2 assay. | The PROTAC is a substrate for efflux pumps (e.g., MDR1, ABCC1).[6][8] | 1. Co-administration with Inhibitors: Test the PROTAC's activity in the presence of known efflux pump inhibitors (e.g., tariquidar (B1662512) for MDR1).[6] 2. Structural Modification: Modify the PROTAC structure to reduce its recognition by efflux transporters. This can be an iterative process guided by structure-activity relationships. |
| Good permeability in PAMPA but poor activity in cellular assays. | The PROTAC may be trapped in the cell membrane or subject to active efflux. | 1. Caco-2 Assay: Perform a Caco-2 assay to investigate active efflux. 2. Cellular Localization Studies: Use imaging techniques to determine the subcellular distribution of the PROTAC. |
| Inconsistent results between different permeability assays. | Assays measure different aspects of permeability (e.g., passive vs. active transport). | 1. Integrate Data: Use PAMPA data as a measure of passive permeability and Caco-2 data to understand the contribution of active transport. 2. Direct Measurement: Confirm cellular uptake directly using LC-MS/MS analysis of cell lysates. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Methodology:
-
Prepare Donor Plate: Dissolve the PROTAC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 100 µM). Add this solution to the wells of a 96-well donor plate.
-
Coat Acceptor Plate: Coat the membrane of a 96-well acceptor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane).
-
Assemble Sandwich: Place the acceptor plate on top of the donor plate, creating a "sandwich" where the two compartments are separated by the lipid-coated membrane.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
Calculate Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_D(0) = Initial concentration in the donor well
-
Caco-2 Permeability Assay
Objective: To evaluate the bidirectional permeability and active transport of a PROTAC across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
Permeability Assay (Apical to Basolateral - A-to-B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the PROTAC solution (at a known concentration) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B-to-A):
-
Follow the same procedure as above, but add the PROTAC solution to the basolateral chamber and sample from the apical chamber.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability Coefficient (Papp): Papp = (dQ/dt) / (A * C_0)
Where:
-
dQ/dt = The rate of permeation (amount of compound in the receiver chamber over time)
-
A = Surface area of the membrane
-
C_0 = Initial concentration in the donor chamber
-
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) An efflux ratio greater than 2 is generally considered indicative of active efflux.
Data Summary
Table 1: Physicochemical Properties and Permeability of Representative PROTACs
| PROTAC | MW (Da) | TPSA (Ų) | Caco-2 Papp (A-to-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-to-A) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC 14 | >800 | High | 1.7 | 14.1 | 8.4 | [5] |
| PROTAC 20d | >800 | High | < LLOQ | 9.6 | > 12 | [5] |
| PROTAC 15 | >800 | High | Not reported | Not reported | Not reported | [5] |
LLOQ: Lower Limit of Quantification
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Workflow for assessing and optimizing PROTAC cell permeability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The efflux pump ABCC1/MRP1 constitutively restricts PROTAC sensitivity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
interpreting dose-response curves for BRD9 degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with BRD9 degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret dose-response curves and navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in BRD9 degradation experiments, and how can I avoid it?
The "hook effect" is a phenomenon observed in experiments with targeted protein degraders, including those for BRD9, where the degradation efficiency decreases at very high degrader concentrations.[1][2][3][4] This occurs because at excessive concentrations, the degrader is more likely to form separate binary complexes with either the BRD9 protein or the E3 ligase, rather than the productive ternary complex (BRD9-Degrader-E3 Ligase) required for ubiquitination and subsequent degradation.[1][3]
To mitigate the hook effect:
-
Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[3]
-
Test lower concentrations: Using nanomolar to low micromolar concentrations is often sufficient for effective degradation.[3]
Q2: I am not observing efficient BRD9 degradation. What are some common causes and troubleshooting steps?
Several factors can lead to suboptimal BRD9 degradation. Here are common issues and recommendations:[1]
-
Suboptimal Degrader Concentration: The concentration of the degrader is crucial. Too low of a concentration may not effectively induce the formation of the ternary complex, while concentrations that are too high can lead to the "hook effect".[1]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration (DC50) for your specific cell line and degrader.[1]
-
-
Inappropriate Treatment Time: BRD9 degradation is a time-dependent process, and the kinetics can vary between different degraders and cell types.[1]
-
Recommendation: Conduct a time-course experiment to identify the optimal treatment duration. Significant degradation can often be observed within a few hours of treatment.[1]
-
-
Cell Line Specificity: The expression levels of BRD9 and the specific E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)) can vary significantly between cell lines, which impacts degradation efficiency.[1]
-
Recommendation: Confirm the expression of both BRD9 and the relevant E3 ligase in your cell line of interest using methods like Western Blot.[1]
-
-
Compound Stability and Solubility: The degrader compound may be unstable or precipitate in the cell culture media.[1]
-
Recommendation: Ensure the degrader is fully dissolved and stable under your experimental conditions. Always refer to the manufacturer's instructions for proper handling and storage.[1]
-
Q3: How do I choose the right BRD9 degrader for my experiment?
The selection of a BRD9 degrader depends on your specific research goals and experimental setup. Consider the following factors:[1]
-
E3 Ligase Recruiter: Different degraders recruit different E3 ligases (e.g., CRBN, VHL). The abundance and activity of these ligases can differ between cell types, influencing the degrader's efficacy.[1]
-
Selectivity: Assess the selectivity profile of the degrader. Some degraders may target other bromodomain-containing proteins, like BRD7 or BRD4, at certain concentrations.[1]
-
Potency (DC50 and Dmax): Compare the reported half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) values for different degraders in relevant cell lines.[1]
Troubleshooting Guide
Problem: Inconsistent BRD9 Degradation Results Across Experiments
-
Possible Cause: Variations in cell culture conditions, such as cell passage number, confluency, or overall cell health, can affect protein expression levels and the efficiency of the ubiquitin-proteasome system.[3]
-
Solution: Standardize your cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.[3]
-
-
Possible Cause: Instability of the degrader compound in the cell culture medium over the time course of the experiment.[3]
-
Solution: Assess the stability of your BRD9 degrader in the media used for your experiments.
-
Quantitative Data Summary
The following tables summarize the degradation potency and efficacy of various BRD9 degraders across different cell lines. Note that DC50 and Dmax values can vary depending on the specific experimental conditions.[1]
Table 1: Potency (DC50) and Maximum Degradation (Dmax) of BRD9 Degraders
| Degrader | Cell Line | DC50 | Dmax | E3 Ligase Recruited | Reference |
| AMPTX-1 | MV4-11 | 0.5 nM | 93% | DCAF16 | [2] |
| AMPTX-1 | MCF-7 | 2 nM | 70% | DCAF16 | [2] |
| PROTAC 23 | EOL-1 | 4.5 nM (BRD7) | >90% | VHL | [5] |
| PROTAC 23 | A-204 | 1.8 nM (BRD9) | >90% | VHL | [5] |
| dBRD9-A | OPM2, H929 | 10-100 nM (IC50) | Not Specified | Cereblon | [1] |
| E5 | MV4-11 | 16 pM | Not Specified | Not Specified | [6][7] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of BRD9 Degraders
| Compound | Cell Line | IC50 (nM) | Assay Time (days) | Reference |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 | 5 | [8] |
| QA-68 | MV4;11 | 1 - 10 | 6 | [8] |
| QA-68 | SKM-1 | 1 - 10 | 6 | [8] |
| QA-68 | Kasumi-1-luc+ | 10 - 100 | 6 | [8] |
| PROTAC 11 | Not Specified | 104 | Not Specified | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD9 protein levels in cells treated with a degrader.[1]
Materials:
-
Cell line of interest
-
BRD9 degrader
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the BRD9 degrader or DMSO for the desired treatment time.[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Resolve a consistent amount of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[1]
-
Transfer the proteins to a PVDL membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.[1]
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.[1]
-
Visual Guides
Caption: Mechanism of action of a BRD9 PROTAC degrader.
Caption: A general experimental workflow for Western Blotting.
Caption: A logical workflow for troubleshooting lack of BRD9 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRD9 Degrader-1 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Degradation of BRD4 and BRD7
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target degradation of BRD4 and BRD7 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target degradation when using BRD4/BRD7 degraders?
A1: Off-target degradation can stem from several factors:
-
Degradation-dependent off-targets: The degrader may induce the degradation of proteins structurally similar to BRD4 or BRD7, or other proteins that non-selectively form a ternary complex with the degrader and the E3 ligase.[1]
-
Degradation-independent off-targets: The pharmacological activity of the warhead (targeting BRD4/BRD7) or the E3 ligase ligand itself can cause effects unrelated to protein degradation.[1]
-
Pathway-related effects: The degradation of BRD4 or BRD7 can lead to downstream effects on various signaling pathways, which may be misinterpreted as off-target effects.[1]
-
High degrader concentrations: Excessively high concentrations can lead to the "hook effect," where the formation of productive ternary complexes (Target-Degrader-E3 Ligase) is reduced, and binary complexes (Target-Degrader or Degrader-E3 Ligase) dominate.[1][2] This can also increase the likelihood of off-target binding.
Q2: How can I improve the selectivity of my BRD4/BRD7 degrader?
A2: Several strategies can be employed to enhance selectivity:
-
Optimize the Target-Binding Warhead: Utilizing a more selective ligand for your protein of interest can significantly reduce off-target degradation.
-
Modify the Linker: The length, composition, and attachment points of the linker are critical for the stability and geometry of the ternary complex. Systematic modifications can improve selectivity by optimizing the presentation of the target protein to the E3 ligase.
-
Change the E3 Ligase: Different E3 ligases have distinct expression patterns and substrate specificities. If off-target effects are observed with a CRBN-based degrader, switching to a VHL-based degrader (or vice versa) may improve the selectivity profile.
Q3: What are the best practices for mitigating the "hook effect"?
A3: The "hook effect" describes the paradoxical decrease in degradation efficiency at high degrader concentrations. To mitigate this:
-
Perform a Dose-Response Curve: Always conduct a wide dose-response experiment to identify the optimal concentration range for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.
-
Test Lower Concentrations: Focus on nanomolar to low micromolar concentration ranges to find the optimal point for degradation.
-
Enhance Ternary Complex Cooperativity: Designing degraders that promote positive cooperative binding within the ternary complex can stabilize it over the binary complexes, thus reducing the hook effect.
Troubleshooting Guides
Issue 1: High cell toxicity at effective concentrations.
| Possible Cause | Suggested Solution |
| Off-target effects | Perform a dose-response curve to determine the lowest effective concentration that minimizes toxicity while maintaining on-target degradation. |
| Incorrect dosage | Validate the observed phenotype with a complementary technique like siRNA- or shRNA-mediated knockdown of BRD4 or BRD7 to confirm it is an on-target effect. |
| Compound instability | Ensure the degrader is stable in your experimental conditions. Prepare fresh stock solutions for each experiment. |
Issue 2: Observed phenotype does not align with published data for BRD4/BRD7 inhibition/degradation.
| Possible Cause | Suggested Solution |
| Off-target effects of the degrader | Conduct off-target profiling using proteomics (mass spectrometry) to identify unintended degraded proteins. |
| Cell-type specific responses | Compare the effects of your degrader with BRD4/BRD7 knockdown in your specific cell line to differentiate on-target from off-target phenotypes. |
| Degradation-independent pharmacology | Use a non-degrading control molecule, such as one with a mutated E3 ligase ligand, to determine if the phenotype persists even without target degradation. |
Issue 3: No or weak degradation of BRD4/BRD7.
| Possible Cause | Suggested Solution |
| Suboptimal degrader concentration | Perform a comprehensive dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation. |
| Low E3 ligase expression | Confirm the expression of the relevant E3 ligase (e.g., CRBN or VHL) in your cell line using Western blot or qPCR. |
| Insufficient incubation time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal degradation. |
Quantitative Data Summary
The following table summarizes key parameters for exemplary BRD4 and BRD7 degraders, highlighting their potency and selectivity.
| Degrader | Target(s) | E3 Ligase | DC50 | Dmax | Off-Target Profile | Reference |
| dBET1 | BRD4 | CRBN | ~100 nM (in MV4-11 cells) | >98% | Minimal off-target degradation observed. | |
| MZ1 | BRD4 | VHL | ~100 nM (in HeLa cells) | ~90% | Selective for BRD4 over BRD2 and BRD3. | |
| PROTAC 23 | BRD7/BRD9 | VHL | BRD7: 4.5 nM, BRD9: 1.8 nM | Not specified | Potent dual degrader of BRD7 and BRD9. | |
| VZ185 | BRD7/BRD9 | VHL | Not specified | Not specified | Potent and selective dual degrader of BRD9 and BRD7. |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the cell line and experimental conditions.
Key Experimental Protocols
Protocol 1: Western Blot for On- and Off-Target Degradation
Objective: To quantify the levels of BRD4, BRD7, and potential off-target proteins following degrader treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of degrader concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, BRD7, potential off-targets (e.g., BRD2, BRD3), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescent signal.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the percentage of protein degradation.
Protocol 2: Global Proteomics for Unbiased Off-Target Identification
Objective: To identify all proteins that are degraded upon treatment with a BRD4/BRD7 degrader.
Methodology:
-
Cell Culture and Treatment: Treat cells with the degrader at various concentrations and time points. Include a vehicle control and a negative control (e.g., an inactive epimer of the E3 ligase ligand).
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags to allow for multiplexing and accurate relative quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the degrader-treated samples compared to controls are considered potential off-targets.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
Objective: To confirm the formation of the BRD4/BRD7-Degrader-E3 Ligase ternary complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of the degrader for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody against BRD4, BRD7, or the E3 ligase (e.g., CRBN or VHL) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BRD4/BRD7 and the E3 ligase. The presence of both proteins in the immunoprecipitate indicates the formation of a ternary complex.
Visualizing Key Concepts and Workflows
Caption: Workflow for identifying and mitigating off-target degradation.
Caption: Key signaling pathways influenced by BRD4 and BRD7.
References
troubleshooting inconsistent Western blot results for BRD9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Western blot analysis of BRD9.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the detection of BRD9 via Western blot.
1. No Signal or Weak Signal
Question: I am not detecting any band for BRD9, or the signal is very weak. What are the possible causes and solutions?
Answer: A weak or absent signal for BRD9 can stem from several factors, from sample preparation to antibody concentrations. Here is a systematic guide to troubleshooting this issue:
-
Protein Expression Levels: Confirm that your cell line or tissue model expresses BRD9 at a detectable level. Not all cell lines have high endogenous BRD9 expression; for instance, OVCAR-4 cells are reported to have low BRD9 expression.[1] Consider using a positive control, such as a cell line known to express BRD9 (e.g., HDLM-2, HL-60) or a BRD9 overexpression lysate.[2][3]
-
Sample Preparation and Loading:
-
Ensure complete cell lysis to release the nuclear BRD9 protein. Using a RIPA lysis buffer with protease and phosphatase inhibitors is recommended.[4]
-
Quantify the total protein concentration accurately using a method like the BCA assay and load a sufficient amount of protein (typically 20-30 µg) per lane.[4]
-
Prevent protein degradation by keeping samples on ice and using fresh protease inhibitors.[3][5]
-
-
Antibody Concentrations:
-
The primary antibody concentration may be too low. Optimize the antibody dilution. For example, a starting dilution of 1:1000 is often recommended for polyclonal anti-BRD9 antibodies.[2]
-
Ensure the secondary antibody is appropriate for the primary antibody's host species and is used at the correct dilution.[3]
-
-
Transfer Efficiency:
-
Verify efficient protein transfer from the gel to the membrane. Small proteins may pass through the membrane, while large proteins may transfer poorly. You can visualize total protein on the membrane after transfer using a reversible stain like Ponceau S.[6][7]
-
Ensure no air bubbles are trapped between the gel and the membrane, as this will block transfer.[6][7]
-
-
Reagent and Buffer Issues:
-
Confirm that all buffers (running, transfer, wash) are correctly prepared.
-
Ensure the ECL substrate has not expired and is active.[3][7] Sodium azide (B81097) is a potent inhibitor of Horseradish Peroxidase (HRP); ensure it is not present in buffers if you are using an HRP-conjugated secondary antibody.[3][7]
-
2. Non-Specific Bands or High Background
Question: My Western blot for BRD9 shows multiple bands in addition to the expected band, or the background is very high. How can I resolve this?
Answer: The presence of non-specific bands or high background can obscure the detection of the target protein. Below are common causes and their solutions:
-
Antibody Specificity and Concentration:
-
The primary antibody may be cross-reacting with other proteins. Use a highly specific monoclonal antibody or one that has been validated for the application, for example through knockout/knockdown experiments.[1] Some antibodies are confirmed not to cross-react with other bromodomain-containing proteins like BRD7.[1]
-
The primary or secondary antibody concentration may be too high. Try reducing the antibody concentrations.[6][8]
-
-
Blocking and Washing Steps:
-
Inadequate blocking can lead to non-specific antibody binding. Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents include 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST.[4]
-
Insufficient washing will result in high background. Increase the number and duration of wash steps with a buffer containing a mild detergent like Tween-20 (e.g., TBST).[6][8]
-
-
Sample Overloading: Loading too much protein can lead to streaking and the appearance of non-specific bands.[8]
-
Membrane Handling: Avoid touching the membrane with bare hands and ensure all equipment is clean to prevent contamination.[9][10]
3. Unexpected Molecular Weight
Question: The band I am detecting for BRD9 is at a different molecular weight than expected (~70-80 kDa). Why might this be happening?
Answer: Deviations from the expected molecular weight on a Western blot can be informative. Here are several potential reasons:
-
Post-Translational Modifications (PTMs): PTMs such as phosphorylation or ubiquitination can alter the apparent molecular weight of a protein.[11] BRD9 is known to be a candidate for phosphorylation and other modifications which could affect its migration on an SDS-PAGE gel.[12] To investigate this, you could treat your lysates with phosphatases or other enzymes to see if the band shifts.[5]
-
Splice Variants: The BRD9 gene may produce different splice variants, leading to proteins of different sizes. Check databases like UniProt (ID: Q9H8M2) for annotated isoforms.[5][13]
-
Protein Degradation: If the detected band is at a lower molecular weight, it could be a degradation product. Ensure that protease inhibitors are included in your lysis buffer and that samples are handled properly to prevent degradation.[3][5]
-
Protein Dimers or Multimers: If the band is at a much higher molecular weight, it could be due to the formation of dimers or multimers that were not fully denatured. Ensure complete sample denaturation by adding fresh reducing agents (like DTT or β-mercaptoethanol) to your loading buffer and boiling the samples for at least 5 minutes before loading.[5]
Experimental Protocols
Protocol 1: Western Blotting for BRD9 Detection
This protocol outlines the key steps for detecting endogenous BRD9 in cell lysates.
1. Cell Lysis a. Wash cells with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well of a 6-well plate. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant which contains the protein lysate.[4]
2. Protein Quantification a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[4]
3. Sample Preparation and SDS-PAGE a. Normalize protein concentrations for all samples. b. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg). c. Boil the samples at 95°C for 5 minutes to denature the proteins.[4] d. Load the samples onto an SDS-PAGE gel. e. Run the gel until the dye front reaches the bottom.[4]
4. Protein Transfer a. Transfer the proteins from the gel to a PVDF membrane. Ensure good contact between the gel and the membrane and remove any air bubbles.[4][8]
5. Immunoblotting a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[4] b. Incubate the membrane with the primary anti-BRD9 antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[2][4] c. Wash the membrane three times with TBST for 5-10 minutes each.[4] d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4] e. Wash the membrane three times with TBST for 5-10 minutes each.[4]
6. Detection a. Add ECL substrate to the membrane.[4] b. Image the blot using a chemiluminescence detection system.[4]
7. (Optional) Re-probing for Loading Control a. The membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.[4]
Data Presentation
Table 1: Recommended Antibody Dilutions for BRD9 Western Blot
| Antibody Type | Application | Recommended Starting Dilution | Reference |
| Polyclonal Rabbit Anti-BRD9 | Western Blotting | 1:1000 | [2] |
| Monoclonal Mouse Anti-BRD9 | Western Blotting | 1:10000 | [13] |
| Monoclonal Rabbit Anti-BRD9 | Western Blotting | 1:1000 | [1] |
Table 2: Expected and Observed Molecular Weights of BRD9
| Protein | Expected Molecular Weight (kDa) | Observed Molecular Weight (kDa) | Possible Reasons for Discrepancy |
| BRD9 | ~66 | 70-80 | Post-translational modifications, splice variants.[2][13] |
Visualizations
Caption: A general workflow for a Western blot experiment.
Caption: A decision tree for troubleshooting BRD9 Western blots.
Caption: BRD9's role in the ncBAF complex and gene regulation.
References
- 1. BRD9 (E9R2I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 9. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRD9 antibody (68922-1-Ig) | Proteintech [ptglab.com]
potential resistance mechanisms to BRD9 Degrader-2
Welcome to the technical support center for BRD9 Degrader-2. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential resistance mechanisms encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary suspected resistance mechanisms to this compound?
A1: Resistance to this compound, a proteolysis-targeting chimera (PROTAC), can emerge through several mechanisms. The most common are alterations in the components of the E3 ubiquitin ligase machinery, increased drug efflux, and modifications of the target protein.[1][2][3] Cells may also develop resistance by activating compensatory signaling pathways to overcome the degradation of BRD9.[1]
Q2: How do alterations in the E3 ligase complex confer resistance?
A2: this compound likely utilizes an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), to tag BRD9 for proteasomal degradation.[2] Resistance can arise from:
-
Mutations or downregulation of the E3 ligase: Genetic changes like missense or frameshift mutations, or even complete gene loss, can prevent the degrader from binding to the E3 ligase. Decreased expression of the E3 ligase protein also limits the formation of the ternary complex (BRD9–Degrader–E3 ligase).
-
Alterations in other E3 ligase complex components: The E3 ligase is a multi-protein complex. For instance, a CRBN-based degrader relies on the CRL4CRBN complex, which includes CUL4A, DDB1, and RBX1. Mutations or altered expression of these components can impair the ligase's function and thus reduce the degrader's efficacy.
Q3: What is the role of drug efflux pumps in resistance to this compound?
A3: Increased expression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MDR1 or P-glycoprotein), is a significant mechanism of both intrinsic and acquired resistance to PROTACs. These pumps actively transport the degrader out of the cell, lowering its intracellular concentration to sub-therapeutic levels and thereby preventing effective BRD9 degradation.
Q4: Can mutations in BRD9 itself cause resistance?
A4: While less common for PROTACs compared to traditional inhibitors, mutations in the BRD9 protein could theoretically confer resistance by preventing or weakening the binding of this compound to BRD9. This would inhibit the formation of the essential ternary complex required for degradation.
Q5: My cells have become resistant to this compound. What are the initial troubleshooting steps?
A5: If you observe a loss of BRD9 degradation, consider the following initial steps:
-
Confirm Target Expression: Verify that BRD9 is still expressed in your resistant cells using Western blotting.
-
Assess E3 Ligase Expression: Check the protein levels of the recruited E3 ligase (e.g., CRBN) and its complex partners (e.g., CUL4A, DDB1) in both sensitive and resistant cells.
-
Investigate Drug Efflux: Determine if the resistant cells show increased expression or activity of efflux pumps like MDR1.
-
Sequence Key Genes: Sequence the genes for BRD9 and the components of the E3 ligase complex in resistant cells to identify potential mutations.
Troubleshooting Guides
Issue 1: Decreased or No BRD9 Degradation Observed
Possible Causes and Solutions
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Valid |
| Downregulation or loss of E3 ligase (e.g., CRBN) | Western blot analysis of CRBN protein levels in sensitive vs. resistant cells. | Significantly lower or absent CRBN expression in resistant cells. |
| Mutations in the E3 ligase or its complex partners | Sanger or next-generation sequencing of CRBN, CUL4A, and DDB1 genes. | Identification of mutations that could impair protein function or complex formation. |
| Increased drug efflux | Western blot for MDR1. Functional efflux assay using a fluorescent substrate (e.g., rhodamine 123). | Higher MDR1 protein levels and increased efflux activity in resistant cells. |
| Mutations in BRD9 | Sequencing of the BRD9 gene. | Identification of mutations in the degrader binding region. |
Experimental Protocols
Protocol 1: Western Blot for E3 Ligase Components and MDR1
-
Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against BRD9, CRBN, CUL4A, DDB1, MDR1, and a loading control (e.g., GAPDH, β-actin).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Co-Immunoprecipitation to Assess Ternary Complex Formation
-
Cell Treatment: Treat sensitive and resistant cells with this compound or a vehicle control for the optimal time to induce ternary complex formation (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or BRD9 overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes for 1-2 hours at 4°C.
-
Washing: Wash the beads three to five times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BRD9 and the E3 ligase components to detect the co-immunoprecipitated proteins.
Visualizing Resistance Mechanisms
The following diagrams illustrate the key pathways and workflows related to this compound function and resistance.
Caption: Mechanism of action for this compound.
Caption: Overview of potential resistance mechanisms.
Caption: Troubleshooting workflow for loss of degradation.
References
Validation & Comparative
BRD9 Degrader-2 vs. BRD9 Inhibitors: A Comparative Guide for Researchers
In the landscape of epigenetic drug discovery, targeting bromodomain-containing protein 9 (BRD9) has emerged as a promising strategy for various malignancies, including synovial sarcoma and acute myeloid leukemia. This guide provides a comprehensive comparison between two principal therapeutic modalities: BRD9 degraders, with a focus on BRD9 Degrader-2, and small molecule inhibitors of BRD9. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform strategic research decisions.
Executive Summary
BRD9 inhibitors function by competitively binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby obstructing its interaction with acetylated histones and disrupting the function of the BAF chromatin remodeling complex.[1] In contrast, BRD9 degraders, such as this compound, are heterobifunctional molecules that induce the degradation of the BRD9 protein. They achieve this by simultaneously binding to BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[2] This fundamental mechanistic difference results in distinct pharmacological profiles, with degraders often exhibiting a more profound and sustained biological effect.
Quantitative Performance: Degrader vs. Inhibitor
The efficacy of BRD9 degraders and inhibitors can be quantitatively assessed through various metrics. For degraders, the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key parameters, while inhibitors are typically evaluated by their half-maximal inhibitory concentration (IC50) and binding affinity (Kd).
| Compound | Type | Metric | Value | Cell Line/Assay | Reference |
| This compound | Degrader | DC50 | ≤1.25 nM | Not Specified | [3] |
| Dmax | ≥75% | Not Specified | [3] | ||
| dBRD9 | Degrader | IC50 | 56.6 nM | MOLM-13 | |
| CFT8634 | Degrader | DC50 | 3 nM | Not Specified | |
| DC50 | 2.7 nM | SMARCB-1 dependent | |||
| AMPTX-1 | Degrader | DC50 | 0.5 nM | MV4-11 | |
| Dmax | 93% | MV4-11 | |||
| DC50 | 2 nM | MCF-7 | |||
| Dmax | 70% | MCF-7 | |||
| DBr-1 | Degrader | DC50 | 90 nM | HEK293 | |
| FHD-609 | Degrader | Dmax50 | 190 pM | Not Specified | |
| Dmax | 97% | Not Specified | |||
| I-BRD9 | Inhibitor | pIC50 | 7.3 (IC50 ≈ 50 nM) | TR-FRET | |
| Kd | 21 nM | Not Specified | |||
| NanoBRET pIC50 | 6.8 (IC50 ≈ 158 nM) | Cellular Assay | |||
| BI-7273 | Inhibitor | IC50 | 19 nM | AlphaScreen | |
| Kd | 0.75 nM | Not Specified |
Mechanism of Action: A Visual Comparison
The distinct mechanisms of BRD9 inhibitors and degraders can be visualized as follows. Inhibitors act as a roadblock, preventing BRD9 from performing its function, while degraders actively remove the protein from the cellular environment.
Caption: BRD9 inhibitor vs. degrader mechanism.
Experimental Protocols
Western Blotting for BRD9 Degradation
This protocol is used to quantify the reduction in BRD9 protein levels following treatment with a degrader.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow adherent cells to attach overnight.
-
Treat cells with a range of concentrations of the BRD9 degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 6, 12, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify band intensities and normalize BRD9 levels to the loading control.
NanoBRET™ Target Engagement Assay
This assay measures the engagement of a BRD9 inhibitor or degrader with the BRD9 protein in living cells.
1. Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding for a NanoLuc® luciferase-BRD9 fusion protein (donor) and a HaloTag®-histone fusion protein (acceptor).
2. Compound Treatment:
-
Prepare serial dilutions of the test compound (inhibitor or degrader).
-
Add the compound dilutions to the transfected cells and incubate for a predetermined period.
3. Reagent Addition and Signal Measurement:
-
Add the NanoBRET™ detection reagent, containing the HaloTag® ligand and Nano-Glo® substrate, to the cells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
4. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the ratio against the compound concentration to determine the IC50 value, which reflects the target engagement potency.
Caption: A typical experimental workflow.
BRD9 Signaling and Therapeutic Intervention
BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression. By recognizing acetylated histones, BRD9 helps recruit the ncBAF complex to specific genomic loci, thereby modulating chromatin structure and transcription of target genes, including oncogenes like MYC. Dysregulation of this process is implicated in the pathogenesis of various cancers. Both BRD9 inhibitors and degraders aim to disrupt this oncogenic signaling, albeit through different mechanisms.
Caption: BRD9 signaling and intervention points.
Conclusion
The choice between a BRD9 degrader and an inhibitor depends on the specific therapeutic goals and biological context. Degraders like this compound offer the potential for a more profound and durable pharmacological effect by eliminating the target protein, which can be advantageous in overcoming resistance mechanisms associated with inhibitor-based therapies. However, the development of degraders can be more complex, requiring optimization of ternary complex formation. Inhibitors, on the other hand, represent a more established modality with well-understood pharmacokinetics and pharmacodynamics. The data presented in this guide, along with the detailed protocols, provide a solid foundation for researchers to design and execute experiments that will further elucidate the therapeutic potential of targeting BRD9.
References
A Head-to-Head Comparison of BRD9 Degraders: BRD9 Degrader-2 vs. dBRD9
In the rapidly evolving field of targeted protein degradation, bromodomain-containing protein 9 (BRD9) has emerged as a compelling target for therapeutic intervention in various cancers. Two prominent tools utilized by researchers to induce the degradation of BRD9 are BRD9 Degrader-2 and dBRD9. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.
Efficacy and Potency: A Quantitative Look
Both this compound and dBRD9 are proteolysis-targeting chimeras (PROTACs) that function by inducing the ubiquitination and subsequent proteasomal degradation of the BRD9 protein. While a direct comparative study under identical experimental conditions is not publicly available, we can collate and compare their reported efficacy from various sources.
This compound is reported to be a highly potent degrader of BRD9. Available data indicates a half-maximal degradation concentration (DC50) of less than or equal to 1.25 nM and a maximum degradation (Dmax) of greater than or equal to 75%[1][2]. The specific cell line and duration of treatment for this particular data point are not explicitly detailed in the available public information.
dBRD9 , along with its closely related analog dBRD9-A, has been more extensively characterized in the scientific literature. It operates by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the BRD9 protein[3]. In MOLM-13 cells, dBRD9 demonstrated a dose-dependent degradation of BRD9 after a 4-hour treatment[4]. Furthermore, dBRD9 has shown anti-proliferative effects in various cancer cell lines, with half-maximal inhibitory concentrations (IC50) ranging from 10 to 100 nM in multiple myeloma cell lines after a 5-day treatment[5]. In another study, the IC50 of dBRD9 in MOLM-13 cells was reported to be 56.6 nM.
The table below summarizes the available quantitative data for a comparative overview.
| Parameter | This compound | dBRD9 / dBRD9-A |
| DC50 | ≤1.25 nM | Not explicitly stated in a comparable format. |
| Dmax | ≥75% | Near complete degradation at low nanomolar concentrations (dBRD9-A). |
| IC50 | Not Available | 10-100 nM (Multiple Myeloma cell lines, 5 days), 56.6 nM (MOLM-13 cells). |
| E3 Ligase Recruited | Not explicitly stated. | Cereblon (CRBN). |
| Selectivity | Not explicitly detailed. | Selective for BRD9; does not degrade BRD4 or BRD7 at concentrations up to 5 µM. In MOLM-13 cells, dBRD9 treatment for 2 hours at 100 nM showed a 5.5-fold lower abundance of BRD9 with minimal effects on other proteins. |
Mechanism of Action: Hijacking the Cellular Machinery
Both molecules are bifunctional, with one end binding to BRD9 and the other to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD9, marking it for degradation by the proteasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Reader Domain | 3033018-68-4 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
BRD9 Degrader-2 vs. VZ185: A Comparative Guide to Selectivity Profiles
In the rapidly evolving field of targeted protein degradation, the selectivity of degrader molecules is a critical parameter for ensuring therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of two prominent BRD9 degraders: BRD9 Degrader-2 (also known as Compound B11) and VZ185. The comparison focuses on their selectivity profiles, supported by available experimental data and detailed methodologies for the key experiments cited.
Executive Summary
Both this compound and VZ185 are potent degraders of Bromodomain-containing protein 9 (BRD9), a component of the BAF (SWI/SNF) chromatin remodeling complex and a target of interest in oncology. VZ185 is characterized as a selective dual degrader, targeting both BRD9 and its close homolog BRD7. In contrast, detailed public information on the broader selectivity of this compound is limited, though it demonstrates high potency for BRD9 degradation.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and VZ185. It is important to note that a direct head-to-head comparison of the full selectivity profile is challenging due to the limited publicly available data for this compound.
| Parameter | This compound (Compound B11) | VZ185 |
| Target(s) | BRD9 | BRD9, BRD7 |
| DC50 (BRD9) | ≤1.25 nM[1][2] | 1.8 nM[3] |
| DC50 (BRD7) | Not Publicly Available | 4.5 nM[3] |
| Dmax | ≥75%[1][2] | >95%[3] |
| E3 Ligase Recruited | Not Publicly Available | von Hippel-Lindau (VHL)[3] |
| Selectivity Profile | Not Publicly Available | Highly selective for BRD9/7. Proteomic analysis of 6,273 proteins showed no significant degradation of other bromodomain-containing proteins or BAF/PBAF subunits.[4] |
Signaling Pathway and Mechanism of Action
Both this compound and VZ185 are expected to function as Proteolysis Targeting Chimeras (PROTACs). This mechanism involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Experimental Protocols
The determination of a degrader's selectivity profile is crucial and typically involves a combination of targeted and unbiased approaches.
Quantitative Mass Spectrometry-based Proteomics (as used for VZ185)
This method provides a global and unbiased assessment of protein level changes across the proteome upon treatment with a degrader.
-
Cell Culture and Treatment: Cells (e.g., RI-1) are cultured and treated with the degrader (e.g., 100 nM VZ185), a negative control, or a vehicle (DMSO) for a specified time (e.g., 4 hours).
-
Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted. The proteins are then digested into peptides, typically using trypsin.
-
Isobaric Labeling: The resulting peptide mixtures are labeled with isobaric tags (e.g., TMT or iTRAQ). This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.
-
LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer fragments the peptides and the attached tags, allowing for both identification and relative quantification of the peptides from the different samples.
-
Data Analysis: The abundance of each identified protein in the degrader-treated sample is compared to the control samples. Statistical analysis is performed to identify proteins with significant changes in abundance, thus revealing on-target and any off-target degradation events.
Western Blotting for Target Validation
While proteomics provides a broad view, Western blotting is a standard method to confirm the degradation of the target protein and selected off-targets.
-
Cell Treatment and Lysis: Cells are treated with varying concentrations of the degrader for different time points. Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using an assay such as the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-BRD9 or anti-BRD7), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate. The band intensity is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation. The DC50 and Dmax values are then calculated from the dose-response curves.
Conclusion
VZ185 has been well-characterized as a potent and highly selective dual degrader of BRD9 and BRD7, with its selectivity rigorously assessed through proteome-wide mass spectrometry. This compound is a highly potent degrader of BRD9; however, a comprehensive, publicly available selectivity profile is lacking. For researchers considering these tools, the choice will depend on the specific experimental goals. VZ185 is a well-validated tool for the dual degradation of BRD9 and BRD7 with a known, clean off-target profile. This compound offers high potency for BRD9 degradation, but its effects on other proteins, including BRD7, would need to be independently determined for specific research applications. The experimental protocols outlined provide a robust framework for such validation.
References
A Head-to-Head Comparison of Leading BRD9 Degraders for Preclinical and Clinical Research
For researchers, scientists, and drug development professionals, the landscape of targeted protein degradation is rapidly evolving, with Bromodomain-containing protein 9 (BRD9) emerging as a compelling target in oncology. This guide provides a comprehensive head-to-head comparison of prominent BRD9 degraders, summarizing their performance based on available experimental data.
This report details the efficacy, selectivity, and mechanism of action of key BRD9 degraders, including CFT8634 and FHD-609, which have advanced to clinical trials, alongside preclinical molecules like VZ185 and AMPTX-1. The information herein is intended to aid in the selection of appropriate chemical tools for research and to provide a snapshot of the current clinical development landscape.
Performance and Selectivity of BRD9 Degraders
The potency and selectivity of BRD9 degraders are critical determinants of their therapeutic potential. The following table summarizes key quantitative data for several leading compounds, including their half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and the E3 ligase they recruit for proteasomal degradation.
| Degrader | Target(s) | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Selectivity Notes | Reference(s) |
| CFT8634 | BRD9 | CRBN | Synovial Sarcoma Cells | 2 nM | >90% | Highly selective over BRD4 and BRD7. | [1] |
| SMARCB-1 null cells | 2.7 nM | N/A | [2] | ||||
| FHD-609 | BRD9 | CRBN | CRISPR HEK293 | Dmax50: 190 pM | 97% | Selective for BRD9; 16-fold reduction in BRD9 with no significant degradation of ~9,000 other proteins. | [3][4] |
| VZ185 | BRD9/BRD7 | VHL | RI-1 | 1.76 nM (BRD9) / 4.5 nM (BRD7) | >95% | Dual degrader of BRD9 and its close homolog BRD7. | |
| HEK293 | 4.0 nM (BRD9) / 34.5 nM (BRD7) | N/A | |||||
| AMPTX-1 | BRD9 | DCAF16 | MV4-11 | 0.5 nM | 93% | Highly selective; BRD9 was the only protein significantly degraded out of 8,350 quantified. | |
| MCF-7 | 2 nM | 70% | |||||
| dBRD9 | BRD9 | CRBN | MOLM-13 | N/A | >90% | Reduced binding activity across the BET family (BRD2/3/4). |
Clinical Development Snapshot
Two prominent BRD9 degraders, CFT8634 and FHD-609, have progressed to clinical trials, primarily for the treatment of synovial sarcoma and SMARCB1-deficient tumors, where BRD9 is a synthetic lethal target.
CFT8634 (C4 Therapeutics): This orally bioavailable degrader demonstrated robust BRD9 degradation in patient tumor samples. However, despite being well-tolerated, high levels of BRD9 degradation did not translate to sufficient efficacy in heavily pre-treated patients as a monotherapy, leading to the discontinuation of its development for synovial sarcoma and SMARCB-1 null tumors. The emergence of cardiac toxicities also inhibited its advancement as a monotherapy.
FHD-609 (Foghorn Therapeutics): Administered intravenously, FHD-609 has shown dose-dependent increases in systemic exposure and substantial BRD9 degradation in tumor tissue. In a Phase 1 study, one partial response and stable disease in eight patients were observed. However, the trial was placed on a partial clinical hold by the FDA due to a case of Grade 4 QTc prolongation, highlighting the need for strict cardiac monitoring with this class of drugs.
Mechanism of Action and Signaling Pathways
BRD9 degraders function as proteolysis-targeting chimeras (PROTACs) or molecular glues. They form a ternary complex between BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the proteasome. The choice of E3 ligase (CRBN, VHL, or DCAF16) is a key design feature of each degrader.
BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and plays a crucial role in regulating gene expression. Its degradation has been shown to impact several downstream signaling pathways implicated in cancer cell proliferation, survival, and differentiation.
Studies have shown that BRD9 degradation can lead to the downregulation of genes involved in ribosome biogenesis and decrease the expression of the master regulator MYC in multiple myeloma. In acute myeloid leukemia, BRD9 has been shown to regulate the STAT5 pathway. Furthermore, inhibition of BRD9 can impact cell cycle progression, induce apoptosis, and alter pathways related to the extracellular matrix.
Experimental Methodologies
The characterization of BRD9 degraders relies on a suite of standardized cellular and biochemical assays. Below are generalized protocols for key experiments cited in the performance data.
Western Blot for BRD9 Degradation
This method is used to visualize and semi-quantify the reduction in BRD9 protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells of interest (e.g., synovial sarcoma cell lines, HEK293) and allow them to adhere overnight. Treat the cells with a range of concentrations of the BRD9 degrader or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.
HiBiT Assay for Quantifying Protein Degradation
The HiBiT assay is a sensitive, luminescence-based method for quantifying the degradation kinetics of a target protein in live cells.
-
Cell Line Generation: Using CRISPR/Cas9 gene editing, knock-in the 11-amino acid HiBiT tag to the endogenous locus of the BRD9 gene in the desired cell line (e.g., HEK293).
-
Assay Setup: Plate the HiBiT-tagged BRD9 cells in an appropriate assay plate.
-
LgBiT Delivery: Introduce the complementary LgBiT protein into the cells, either through transient or stable expression, to reconstitute the active NanoLuc luciferase.
-
Degrader Treatment and Measurement: Add the BRD9 degrader at various concentrations to the cells. Measure the luminescent signal at different time points using a plate reader. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged BRD9 protein.
-
Data Analysis: Calculate degradation parameters such as DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and Dmax (the maximal percentage of protein degradation achieved).
Global Proteomics for Selectivity Profiling
Mass spectrometry-based global proteomics is employed to assess the selectivity of a degrader across the entire proteome.
-
Cell Treatment and Lysis: Treat the cells of interest with the BRD9 degrader at a concentration significantly above its DC50 (e.g., 100 nM) and a vehicle control for a defined period (e.g., 4-6 hours). Harvest and lyse the cells.
-
Protein Digestion and Labeling: Digest the proteins into peptides and label them with isobaric tags (e.g., Tandem Mass Tags, TMT) to enable multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of thousands of proteins in the degrader-treated samples compared to the control. A statistically significant decrease in the abundance of a protein indicates it is a target of the degrader. This allows for the unbiased identification of on-target and off-target degradation events.
Conclusion
The field of BRD9 degradation has yielded several potent and selective molecules with diverse E3 ligase recruiters. While clinical development has faced challenges, particularly concerning efficacy and cardiac safety, the preclinical data for compounds like CFT8634, FHD-609, VZ185, and AMPTX-1 underscore the potential of targeting BRD9. The choice of a specific degrader for research purposes will depend on the desired selectivity profile (BRD9-specific vs. dual BRD7/9 degradation), the E3 ligase biology of the cellular system under investigation, and the specific experimental context. The detailed methodologies provided in this guide offer a framework for the consistent and rigorous evaluation of existing and novel BRD9 degraders.
References
BRD9 Degrader-2: A Comparative Guide to Bromodomain Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of BRD9 Degrader-2 against other bromodomains, supported by experimental data and protocols. Understanding the selectivity of a protein degrader is crucial for minimizing off-target effects and developing effective therapeutics. BRD9, a component of the BAF (SWI/SNF) chromatin remodeling complex, has emerged as a significant target in oncology. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of BRD9 are a promising therapeutic strategy.
Mechanism of Action of BRD9 Degraders
BRD9 degraders are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively target BRD9 for degradation. One end of the degrader binds to the BRD9 protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the removal of the target protein from the cell.
Caption: Mechanism of action of a BRD9 PROTAC degrader.
Quantitative Selectivity Profile of BRD9 Degraders
The selectivity of a degrader is a critical attribute, ensuring that only the intended target is degraded, thereby minimizing potential toxicity. The following table summarizes the degradation potency and selectivity of this compound and other notable BRD9 degraders.
| Compound | Target | DC50 | Dmax | Selectivity Profile | E3 Ligase Recruited |
| This compound (Compound B11) | BRD9 | ≤1.25 nM [1][2] | ≥75% [1][2] | Data on a broad panel of bromodomains is not publicly available. | VHL |
| dBRD9 | BRD9 | 56.6 nM (in MOLM-13 cells)[3] | - | Does not degrade BRD4 or BRD7 at concentrations up to 5 µM. | Cereblon |
| VZ185 | BRD9/BRD7 | - | - | Selective for BRD9 and its close homolog BRD7. | VHL |
| CFT8634 | BRD9 | 4 nM | >95% | Highly selective for BRD9 with minimal degradation of BRD4 and BRD7. | Cereblon |
Experimental Protocols
The determination of a degrader's selectivity and potency relies on a variety of robust cellular and biochemical assays. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard technique to quantify the reduction of a target protein in cells following treatment with a degrader.
Caption: Workflow for determining protein degradation via Western Blot.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the BRD9 degrader and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for BRD9. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control protein (e.g., GAPDH or β-actin) to determine the percentage of BRD9 degradation relative to the vehicle control.
Global Proteomics for Unbiased Selectivity Profiling
Mass spectrometry-based proteomics provides a comprehensive and unbiased assessment of a degrader's selectivity across the entire proteome.
Caption: Workflow for global proteomics-based selectivity screening.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the BRD9 degrader at a concentration that gives maximal degradation (or a concentration of interest) and a vehicle control for a specified time. Harvest and lyse the cells.
-
Protein Digestion and Peptide Labeling: Extract proteins and digest them into peptides using an enzyme like trypsin. For quantitative analysis, label the peptides from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags™ - TMT™).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer fragments the peptides and the attached isobaric tags, allowing for the identification and relative quantification of thousands of proteins in a single experiment.
-
Data Analysis: Analyze the MS data to identify proteins and quantify the changes in their abundance between the degrader-treated and control samples. A significant decrease in the abundance of a protein indicates degradation. Plotting the abundance changes for all quantified proteins provides a global view of the degrader's selectivity.
NanoBRET™ Assay for Target Engagement and Degradation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool to measure target engagement and protein degradation in live cells.
Protocol:
-
Cell Line Engineering: Create a cell line that expresses BRD9 fused to a NanoLuc® luciferase enzyme (the BRET donor). For degradation studies, this can be achieved by CRISPR/Cas9-mediated knock-in at the endogenous locus.
-
Target Engagement Assay: To measure the binding of the degrader to BRD9, a fluorescently labeled tracer that also binds to the BRD9 bromodomain is added to the cells. The proximity of the NanoLuc®-BRD9 and the fluorescent tracer results in a BRET signal. The addition of a competing degrader will displace the tracer and disrupt the BRET signal in a dose-dependent manner, allowing for the determination of the IC50 value for target engagement.
-
Degradation Assay: Treat the NanoLuc®-BRD9 expressing cells with the degrader over a time course. The degradation of the NanoLuc®-BRD9 fusion protein leads to a decrease in the total luminescence signal. This reduction in luminescence is a direct measure of protein degradation and can be used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Conclusion
This compound is a potent degrader of BRD9. While a comprehensive public dataset on its selectivity against the entire bromodomain family is not yet available, the available data on other VHL- and cereblon-based BRD9 degraders highlight the feasibility of achieving high selectivity. The experimental protocols described in this guide provide a framework for researchers to rigorously assess the selectivity and mechanism of action of BRD9 degraders and other targeted protein degradation therapeutics. A thorough understanding of a degrader's selectivity profile is paramount for its advancement as a potential therapeutic agent.
References
A Comparative Guide to BRD9 Degraders in Multiple Myeloma: CFT8634 vs. a Preclinical Tool Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a promising therapeutic target in multiple myeloma.[1][2] High BRD9 expression is associated with a poor prognosis in this malignancy.[1][3] The degradation of BRD9 has been shown to inhibit the growth of multiple myeloma cells by downregulating critical oncogenic pathways, including MYC signaling and ribosome biogenesis.[1][3][4] This has spurred the development of targeted protein degraders against BRD9, offering a novel therapeutic avenue.
This guide provides a comparative analysis of two BRD9 degraders: CFT8634 , a clinical-stage candidate, and dBRD9-A , a widely used preclinical tool compound. While both molecules effectively degrade BRD9, they serve different purposes in the research and development landscape. This comparison aims to provide researchers with the necessary data to select the appropriate tool for their specific experimental needs.
It is important to note that C4 Therapeutics made a strategic decision in November 2023 to discontinue the clinical development of CFT8634. This decision was based on clinical data from the Phase 1 trial which showed that high levels of BRD9 degradation did not translate to sufficient efficacy in heavily pre-treated synovial sarcoma patients.[5] Despite this, the preclinical data for CFT8634 in multiple myeloma remains valuable for understanding the therapeutic potential of BRD9 degradation.
Mechanism of Action: BRD9 Degradation
Both CFT8634 and dBRD9-A are heterobifunctional molecules, commonly known as proteolysis-targeting chimeras (PROTACs). They function by simultaneously binding to BRD9 and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex. This proximity leads to the ubiquitination of BRD9, marking it for degradation by the proteasome.[6][7][8] The result is the selective removal of BRD9 protein from the cell, leading to anti-proliferative and pro-apoptotic effects in susceptible cancer cells.[2][9]
Caption: General mechanism of action for BRD9 degraders.
Quantitative Data Summary
The following tables summarize the available preclinical data for CFT8634 and dBRD9-A in multiple myeloma.
Table 1: In Vitro BRD9 Degradation
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Time (h) | Reference |
| dBRD9-A | OPM2 | Not Reported | >90% at 100 nM | 24 | [4] |
| dBRD9-A | H929 | Not Reported | >90% at 100 nM | 24 | [4] |
Note: Specific DC50 values for dBRD9-A in these multiple myeloma cell lines were not found in the provided search results. The data indicates significant degradation at the tested concentration.
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 (nM) | Assay Time (days) | Reference |
| CFT8634 | NCI-H929 | ~10-100 | Not Specified | [10] |
| CFT8634 | OPM-2 | ~10-100 | Not Specified | [10] |
| CFT8634 | RPMI-8226 | ~100-1000 | Not Specified | [10] |
| CFT8634 | MM.1S | >1000 | Not Specified | [10] |
| dBRD9-A | OPM2 | ~10-100 | 5 | [4] |
| dBRD9-A | H929 | ~10-100 | 5 | [4] |
| dBRD9-A | AMO1 | ~10-100 | 5 | [4] |
| dBRD9-A | KMS11 | ~10-100 | 5 | [4] |
Table 3: In Vivo Anti-Tumor Efficacy
| Compound | Animal Model | Dosing | Tumor Growth Inhibition | Reference |
| CFT8634 | NCI-H929 Xenograft | 10 mg/kg, oral | Synergistic with pomalidomide | [10] |
| CFT8634 | RPMI-8226 Xenograft | Not Specified | Synergistic with dexamethasone, leading to tumor regression | [11] |
Note: Specific tumor growth inhibition percentages were not detailed in the abstracts. The data highlights the synergistic potential of CFT8634 with standard-of-care agents.
Signaling Pathways Affected by BRD9 Degradation
Degradation of BRD9 in multiple myeloma cells has been shown to impact several key oncogenic signaling pathways. The primary mechanism involves the disruption of the ncBAF complex, which in turn alters gene expression.
Caption: Downstream effects of BRD9 degradation in multiple myeloma.
Key consequences of BRD9 degradation include:
-
MYC Downregulation: BRD9, in cooperation with BRD4, enhances the transcriptional function of the master oncogene MYC.[3][4] Its degradation leads to a significant reduction in MYC expression, a critical driver of multiple myeloma proliferation.
-
Disruption of Ribosome Biogenesis: BRD9 plays a crucial role in promoting the expression of genes involved in ribosome biogenesis.[1][3][4] Depletion of BRD9 disrupts this process, leading to reduced protein synthesis and subsequent cell growth inhibition.[4]
-
Cell Cycle Arrest and Apoptosis: The combined effects of MYC downregulation and impaired ribosome biogenesis lead to cell cycle arrest and the induction of apoptosis in multiple myeloma cells.[2][9]
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of BRD9 degraders.
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the BRD9 degrader on multiple myeloma cell lines.
Protocol Outline:
-
Cell Seeding: Multiple myeloma cell lines (e.g., OPM2, H929, RPMI-8226, MM.1S) are seeded in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.[12]
-
Compound Treatment: Cells are treated with a serial dilution of the BRD9 degrader (e.g., CFT8634 or dBRD9-A) or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 5 days for dBRD9-A).[4]
-
MTT/XTT Addition: 10 µL of MTT solution (5 mg/mL) or a similar reagent like XTT is added to each well and incubated for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[12]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 595 nm) using a microplate reader.[12]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for BRD9 Degradation
Objective: To confirm the degradation of BRD9 protein following treatment with the degrader.
Protocol Outline:
-
Cell Treatment: Multiple myeloma cells are treated with varying concentrations of the BRD9 degrader for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with a primary antibody against BRD9 overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: The membrane is stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Caption: A generalized workflow for evaluating BRD9 degraders.
Conclusion
Both CFT8634 and dBRD9-A are effective degraders of BRD9 and demonstrate anti-proliferative activity in multiple myeloma cell lines. CFT8634, having reached the clinical development stage, has been characterized more extensively, particularly in in vivo models and in combination with standard-of-care agents. The data suggests that BRD9 degradation can synergize with immunomodulatory drugs and corticosteroids, offering a potential combination therapy strategy.
For researchers investigating the fundamental role of BRD9 in multiple myeloma or screening for novel therapeutic agents, dBRD9-A serves as a valuable and well-documented preclinical tool. For those looking to build upon a more clinically relevant molecule, the preclinical data of CFT8634 provides a strong foundation, despite the discontinuation of its clinical development for other indications. The insights gained from both compounds underscore the therapeutic promise of targeting BRD9 in multiple myeloma and pave the way for the development of next-generation BRD9 degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma. - OAK Open Access Archive [oak.novartis.com]
- 3. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sendegobresib (CFT8634) / C4 Therap [delta.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 10. c4therapeutics.com [c4therapeutics.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. 2.2. Cell Viability (MTT) Assay [bio-protocol.org]
BRD9 Degradation Versus Inhibition in Synovial Sarcoma: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BRD9 degradation and inhibition as therapeutic strategies in synovial sarcoma, supported by experimental data.
Synovial sarcoma is an aggressive soft-tissue malignancy driven by the oncogenic SS18-SSX fusion protein.[1][2][3][4][5] This fusion protein is challenging to target directly, which has spurred research into its functional dependencies.[1][2][3][4] A key dependency that has emerged is the bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][2][3][6][7] In synovial sarcoma, BRD9 is incorporated into SS18-SSX-containing BAF complexes, and this interaction is critical for cell growth and the maintenance of an oncogenic gene expression program.[1][2][3][5]
This has led to the development of two primary therapeutic strategies targeting BRD9: inhibition of its bromodomain and targeted degradation of the entire protein. While both approaches aim to disrupt BRD9 function, compelling preclinical evidence indicates that targeted degradation offers significant advantages over simple inhibition.[1]
Superior Efficacy of BRD9 Degradation
Studies have shown that while BRD9 bromodomain inhibitors can modestly affect the viability of synovial sarcoma cells, they are insufficient to completely abrogate BRD9's function.[1] This is because BRD9 can remain associated with chromatin through mechanisms independent of its bromodomain.[1] In contrast, heterobifunctional degraders, which recruit an E3 ubiquitin ligase to the target protein, lead to the complete and sustained elimination of BRD9.[8] This results in a more robust and durable anti-tumor effect.
Quantitative Comparison of BRD9 Degraders and Inhibitors
The following table summarizes the quantitative data from preclinical studies comparing the effects of BRD9 inhibitors (BI-7273 and I-BRD9) with a BRD9 degrader in synovial sarcoma models.
| Metric | BRD9 Inhibitors (BI-7273, I-BRD9) | BRD9 Degrader | Key Findings |
| Cell Viability (IC50) | µM range | Low nM range | Degraders are significantly more potent in killing synovial sarcoma cells.[1] |
| BRD9 Protein Levels | No significant change | >95% degradation | Degraders effectively eliminate the BRD9 protein.[9] |
| BRD9 Chromatin Occupancy | Incomplete displacement | Complete removal | Degradation leads to a more thorough removal of BRD9 from its target genes.[1] |
| Gene Expression | Modest changes | Significant downregulation of oncogenic programs (e.g., MYC targets) | Degradation has a more profound impact on the oncogenic transcriptional landscape.[1][6][7] |
| In Vivo Tumor Growth | Modest inhibition | Sustained tumor regression | Degraders demonstrate superior anti-tumor efficacy in animal models.[1] |
Signaling Pathways and Experimental Design
The diagrams below illustrate the role of BRD9 in synovial sarcoma and a typical experimental workflow for comparing inhibitors and degraders.
Caption: BRD9's role in synovial sarcoma pathogenesis.
Caption: Workflow for comparing BRD9 inhibitors and degraders.
Key Experimental Methodologies
Below are the detailed protocols for the primary assays used to compare BRD9 inhibitors and degraders.
Cell Viability Assay
-
Cell Seeding: Synovial sarcoma cell lines (e.g., SYO-1, HSSYII) are seeded at an appropriate density in 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of the BRD9 inhibitor or degrader. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 5-7 days at 37°C in a humidified incubator.
-
Viability Measurement: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo® (Promega), which measures cellular ATP levels as an indicator of metabolic activity.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and IC50 curves are generated using a non-linear regression model.
Western Blot for BRD9 Levels
-
Cell Lysis: Synovial sarcoma cells are treated with the compounds for a specified time (e.g., 2, 6, 24 hours). After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against BRD9. A loading control antibody (e.g., vinculin or GAPDH) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry is used to quantify the band intensities, and BRD9 levels are normalized to the loading control.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Cross-linking: Cells are treated with the inhibitor or degrader for a defined period. Formaldehyde is then added to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for BRD9.
-
Washing and Elution: The antibody-bound chromatin is washed to remove non-specific binding, and the chromatin is then eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput platform.
-
Data Analysis: The sequencing reads are aligned to the human genome, and peak calling algorithms are used to identify regions of BRD9 enrichment. Differential binding analysis is performed to compare BRD9 occupancy between the different treatment conditions.
Clinical Development
The promising preclinical data for BRD9 degraders has led to their advancement into clinical trials. For instance, FHD-609 and CFT8634 are two BRD9 degraders that have entered Phase 1 clinical studies for the treatment of synovial sarcoma and other SMARCB1-deficient tumors.[8][10][11][12][13] These trials will be crucial in determining the safety and efficacy of this therapeutic strategy in patients.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foghorntx.com [foghorntx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. c4therapeutics.com [c4therapeutics.com]
- 9. Peer review in Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 10. targetedonc.com [targetedonc.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Item - Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9 - figshare - Figshare [figshare.com]
Confirming the On-Target Activity of BRD9 Degrader-2: A Comparative Guide
For researchers and professionals in drug development, rigorously validating the on-target activity of a novel protein degrader is paramount. This guide provides a comparative framework for confirming the efficacy and specificity of BRD9 Degrader-2, a potent degrader of the Bromodomain-containing protein 9 (BRD9).[1] We present a comparison with other known BRD9 degraders and detail the essential experimental protocols required to verify its mechanism of action.
BRD9 is a crucial component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a therapeutic target in several malignancies, including synovial sarcoma and multiple myeloma.[2][3][4] Targeted degradation, utilizing proteolysis-targeting chimeras (PROTACs), offers a powerful therapeutic strategy to eliminate BRD9 protein entirely, rather than merely inhibiting its function.[3] this compound (also known as Compound B11) has been shown to be a highly potent degrader with a 50% degradation concentration (DC50) of less than or equal to 1.25 nM and a maximum degradation (Dmax) of over 75%.[1]
Comparative Analysis of BRD9 Degraders
The landscape of BRD9-targeting degraders has expanded, employing different E3 ligase recruiters to achieve potent and selective degradation. A comparison of this compound with other published alternatives highlights the critical parameters of potency and selectivity.
| Compound | E3 Ligase Recruited | DC50 | Dmax (% protein remaining) | Key Characteristics |
| This compound | Not Specified | ≤1.25 nM[1] | <25%[1] | Potent BRD9 degrader. |
| dBRD9-A | VHL | Low nM[5] | Near complete degradation[5] | Highly specific binder to the BRD9 bromodomain; inhibits tumor progression in vivo.[5] |
| CFT8634 | CRBN | 4 nM[6] | 4%[6] | Orally bioavailable; demonstrates excellent degradation potency and selectivity over BRD4 and BRD7.[6] |
| VZ185 | VHL | ~10-100 nM | ~10-20% | Demonstrates selectivity for BRD9 over the closely related BRD7. |
| dBRD9 | CRBN | ~1-10 nM | ~5% | Shows potent and selective degradation of BRD9. |
| E5 | Not Specified | 16 pM[7] | Not Specified | Exhibits exceptionally high potency and antiproliferative effects in hematological tumor cells.[7] |
Visualizing the Mechanism and Workflow
To understand the process of confirming on-target activity, we provide two diagrams created using the Graphviz DOT language.
Caption: Mechanism of Action for this compound.
Caption: Experimental workflow for validating on-target activity.
Experimental Protocols for On-Target Validation
To ensure that the observed effects of this compound are a direct result of its intended mechanism, a series of control experiments are essential.[8]
Western Blot for BRD9 Degradation
-
Objective: To confirm the dose-dependent degradation of BRD9 protein.
-
Methodology:
-
Cell Seeding: Plate a cancer cell line known to be sensitive to BRD9 loss (e.g., synovial sarcoma line SYO-1 or AML line MV4-11) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, or 24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRD9 and a loading control (e.g., GAPDH, β-Actin). Subsequently, probe with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
-
-
Expected Outcome: A dose-dependent decrease in BRD9 protein levels with no significant change in the loading control.
Proteasome Inhibition Assay
-
Objective: To verify that BRD9 degradation is dependent on the proteasome.[8]
-
Methodology:
-
Pre-treatment: Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle for 1-2 hours.[8]
-
Co-treatment: Add this compound at a concentration known to cause significant degradation (e.g., the DC90 concentration) and co-incubate for the desired time.
-
Analysis: Harvest cell lysates and perform a Western blot for BRD9 as described in Protocol 1.
-
-
Expected Outcome: Pre-treatment with the proteasome inhibitor should rescue the degradation of BRD9, resulting in protein levels similar to the vehicle control.
Gene Expression Analysis (qRT-PCR)
-
Objective: To confirm that this compound reduces protein levels without affecting the transcription of the BRD9 gene.[9]
-
Methodology:
-
Treatment: Treat cells with this compound at a concentration that shows significant protein degradation for the same duration as the degradation experiment.
-
RNA Isolation: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers for the BRD9 gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Expected Outcome: No significant change in the mRNA levels of BRD9 between treated and vehicle control samples.
Selectivity Profiling
-
Objective: To assess the specificity of the degrader for BRD9 over other proteins, particularly related bromodomains like BRD7 and BRD4.
-
Methodology:
-
Comparative Western Blot: Perform a Western blot as described in Protocol 1, but also probe for BRD7 and BRD4.
-
Global Proteomics (Mass Spectrometry): For a comprehensive view, treat cells with this compound or vehicle. Analyze whole-cell lysates using quantitative mass spectrometry (e.g., TMT-based) to measure changes across the proteome.[8]
-
-
Expected Outcome: The degrader should selectively reduce BRD9 levels with minimal or no effect on BRD7, BRD4, and other proteins in the proteome.[6]
Cellular Viability Assay
-
Objective: To correlate BRD9 degradation with a functional, phenotypic outcome.
-
Methodology:
-
Cell Seeding: Seed sensitive (e.g., SYO-1) and resistant cell lines in 96-well plates.
-
Treatment: Treat cells with a range of concentrations of this compound, an inactive control compound, and a BRD9 inhibitor (e.g., I-BRD9) for an extended period (e.g., 6-7 days).[10][11]
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.
-
Analysis: Calculate IC50 values by plotting cell viability against compound concentration.
-
-
Expected Outcome: this compound should selectively reduce the viability of BRD9-dependent cancer cells, showing greater potency than a non-degrading inhibitor.[10] Resistant cell lines should be largely unaffected.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gene - BRD9 [maayanlab.cloud]
- 3. drughunter.com [drughunter.com]
- 4. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
BRD9 Degradation vs. Inhibition: A Comparative Guide to Functional Consequences
For Researchers, Scientists, and Drug Development Professionals
The bromodomain-containing protein 9 (BRD9), a key subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology, particularly in cancers with specific genetic dependencies like synovial sarcoma and SMARCB1-null tumors.[1][2] Two primary strategies to modulate BRD9 function have been developed: inhibition of its bromodomain and targeted degradation of the entire protein. This guide provides an objective comparison of these two approaches, supported by experimental data, to inform research and drug development decisions.
Executive Summary
While both BRD9 inhibitors and degraders aim to disrupt its function, compelling preclinical evidence suggests that targeted degradation often yields a more potent and durable anti-tumor response . This enhanced efficacy is attributed to the complete elimination of the BRD9 protein by degraders, which not only blocks its acetyl-lysine "reader" function but also ablates its non-catalytic scaffolding roles within the BAF complex.[1][3] In contrast, inhibitors only occupy the bromodomain, leaving the protein intact and capable of participating in other protein-protein interactions, which can lead to more modest biological effects.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the performance of representative BRD9 degraders and inhibitors across various preclinical assays.
Table 1: In Vitro Degradation and Potency of BRD9 Degraders
| Compound | Type | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Assay Time | E3 Ligase Recruited | Reference(s) |
| CFT8634 | PROTAC Degrader | Synovial Sarcoma | 2 - 3 | >95 | 2-4 hours | Cereblon (CRBN) | |
| dBRD9-A | PROTAC Degrader | Multiple Myeloma | ~10-100 (IC₅₀) | Not Specified | 5 days | Cereblon (CRBN) | |
| CW-3308 | PROTAC Degrader | G401 (Rhabdoid) | < 10 | > 90 | Not Specified | Cereblon (CRBN) | |
| PROTAC 11 | PROTAC Degrader | Not Specified | 50 | Not Specified | Not Specified | Cereblon (CRBN) | |
| PROTAC 23 | PROTAC Degrader | Not Specified | 1.8 | Not Specified | Not Specified | VHL | |
| AMPTX-1 | Molecular Glue | MV4-11 (AML) | 0.5 | 93 | 6 hours | DCAF16 |
¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum percentage of degradation.
Table 2: In Vitro Potency of BRD9 Inhibitors
| Compound | Type | IC₅₀ (nM)¹ | K_d_ (nM)² | Cell Line / Assay | Reference(s) |
| I-BRD9 | Bromodomain Inhibitor | 50 (pIC₅₀=7.3) | - | TR-FRET Assay | |
| 158 (pIC₅₀=6.8) | - | Cellular NanoBRET | |||
| BI-7273 | Bromodomain Inhibitor | 19 | 0.75 | Biochemical Assay | |
| 1400 (EC₅₀) | - | EOL-1 Cell Proliferation |
¹IC₅₀: Half-maximal inhibitory concentration. ²K_d_: Dissociation constant.
Table 3: In Vivo Anti-Tumor Efficacy
| Compound | Type | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| CFT8634 | PROTAC Degrader | SMARCB1-perturbed xenografts | Oral | Significant, dose-dependent TGI | |
| CW-3308 | PROTAC Degrader | HS-SY-II xenograft | 25-50 mg/kg (oral) | 57-60% | |
| FHD-609 | PROTAC Degrader | Synovial Sarcoma (Phase 1) | IV (40 mg twice weekly) | 1 PR, 8 SD (out of 55 patients) | |
| BI-7273 | Bromodomain Inhibitor | AML xenograft | Not Specified | Displayed anti-tumor activity |
PR: Partial Response; SD: Stable Disease.
Mechanisms of Action and Signaling Pathways
The fundamental difference between BRD9 inhibition and degradation lies in their mechanism of action, which dictates their downstream functional consequences.
BRD9 Inhibition: Small molecule inhibitors are designed to competitively bind to the acetyl-lysine binding pocket of the BRD9 bromodomain. This action prevents BRD9 from "reading" acetylated histone tails, thereby partially disrupting the recruitment and function of the BAF complex at specific gene loci. However, the BRD9 protein itself remains, potentially allowing for non-bromodomain-mediated interactions and scaffolding functions to persist.
BRD9 Degradation: Targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), are bifunctional molecules. One end binds to BRD9, and the other recruits an E3 ubiquitin ligase (e.g., CRBN or VHL). This induced proximity leads to the ubiquitination of BRD9 and its subsequent destruction by the proteasome. This event leads to the complete removal of the BRD9 protein, ablating all its functions—both catalytic and structural. This complete removal more effectively disrupts the integrity and oncogenic activity of the BAF complex.
References
Safety Operating Guide
Navigating the Disposal of BRD9 Degrader-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel chemical compounds like BRD9 Degrader-2 are paramount for ensuring laboratory safety and environmental integrity. As a member of the PROTAC (Proteolysis Targeting Chimera) class of molecules, this compound is designed to selectively induce the degradation of the BRD9 protein, a key target in various cancer research areas. Due to their potent biological activity, all materials contaminated with this compound should be treated as hazardous chemical waste.
This guide provides essential safety and logistical information, including step-by-step disposal procedures, to support your laboratory's safety protocols when working with this compound and similar compounds.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the hazard profile can be inferred from similar BRD9 degraders. These compounds are generally classified with potential hazards that necessitate careful handling.
Key Hazard Considerations:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Always consult the specific Safety Data Sheet provided by the manufacturer for the particular BRD9 degrader you are using. In the absence of a specific SDS, it is prudent to handle the compound as hazardous.
Personal Protective Equipment (PPE) and Handling
A robust personal protective equipment strategy is the first line of defense against accidental exposure.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side-Shields | Must be worn at all times when handling the compound to protect against splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use and change frequently. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a Ventilated Area | All handling of solid this compound should occur in a certified chemical fume hood to minimize inhalation risk. |
Step-by-Step Disposal Procedures
Adherence to a structured disposal workflow is critical for safety and compliance. The primary method for the disposal of this compound and contaminated materials is incineration by a licensed hazardous waste disposal facility .
1. Waste Segregation and Collection:
-
Solid Waste:
-
Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.
-
Procedure: Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound".
-
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.
-
Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure screw-top cap. The container must be labeled with "Hazardous Waste," the chemical name, and an approximate concentration. Do not dispose of liquid waste down the drain.
-
-
Sharps Waste:
-
Items: Contaminated needles, syringes, or other sharp objects.
-
Procedure: Dispose of all sharps in a designated, puncture-resistant sharps container that is also labeled for hazardous chemical waste.
-
2. Decontamination of Laboratory Equipment and Surfaces:
-
Proper decontamination is crucial to prevent cross-contamination and unintended exposure.
-
Wipe down all non-disposable equipment and surfaces that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol).
-
All wipes and cleaning materials used in this process must be disposed of as solid hazardous waste.
3. Final Disposal Logistics:
-
Storage: Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.
-
Consult EHS: Crucially, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of PROTAC compounds and to schedule a waste pickup.[1] Local, state, and federal regulations for hazardous waste disposal must be strictly followed.[1]
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
1. Evacuate and Secure the Area:
- Alert personnel in the immediate vicinity and restrict access to the spill area.
2. Don Appropriate PPE:
- Before cleaning, ensure you are wearing the full complement of recommended PPE.
3. Contain and Clean the Spill:
- For Solid Spills: Carefully sweep or scoop the material to avoid generating dust.
- For Liquid Spills: Absorb the material with a non-combustible absorbent material such as vermiculite, sand, or earth.
- Collect all spill cleanup materials into a designated, sealed container for hazardous waste.
4. Decontaminate the Spill Area:
- Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and then wash the area thoroughly. Dispose of all cleaning materials as hazardous waste.
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate the BRD9 protein.
Caption: Workflow of BRD9 protein degradation mediated by a PROTAC molecule.
References
Safeguarding Research: A Guide to Handling BRD9 Degrader-2
For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical entities like BRD9 Degrader-2 is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans to ensure the safe handling of this potent compound in a laboratory setting. BRD9 degraders are a class of molecules known as Proteolysis-targeting chimeras (PROTACs), which are designed to selectively target and degrade the BRD9 protein, a key therapeutic target in oncology.[1][2][3]
Personal Protective Equipment (PPE)
Due to the potential hazards associated with this class of compounds, including possible acute oral toxicity and aquatic toxicity, stringent adherence to PPE protocols is mandatory.[1] The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or aerosols of the compound.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact and absorption.[1] |
| Body Protection | Impervious clothing, such as a lab coat | Provides a barrier against accidental spills.[1] |
| Respiratory Protection | A suitable respirator should be used when handling the powder form or if aerosols may be generated. | Prevents inhalation of the compound.[1] |
Operational and Handling Procedures
Adherence to proper laboratory procedures is critical to ensure safety and prevent contamination.
Handling:
-
All handling of the solid compound should be conducted in a chemical fume hood or other ventilated enclosure.[1]
-
Avoid generating dust or aerosols.
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Refer to the product's Certificate of Analysis for specific storage temperature recommendations, which may include storage at -20°C or -80°C for stock solutions.[4][5]
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wear full personal protective equipment before addressing the spill.
-
For liquid spills: Absorb with an inert material (e.g., sand, diatomite).[1]
-
For solid spills: Carefully sweep or vacuum the material, avoiding dust generation.[1]
Disposal Plan
All waste contaminated with this compound must be managed as hazardous chemical waste.[6] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain. [6][7]
Waste Segregation and Collection:
-
Solid Waste: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.[6] Collect in a designated, clearly labeled, and sealed hazardous waste container.[6]
-
Liquid Waste: Includes unused stock solutions and experimental media containing the compound.[6] Collect in a compatible, leak-proof container with a secure screw-top cap.[6][7] The container must be labeled "Hazardous Waste" with the chemical name and approximate concentration.[6]
Decontamination:
-
Decontaminate all laboratory equipment and surfaces that have come into contact with the compound.
-
Wipes used for decontamination must be disposed of as solid hazardous waste.[6]
Final Disposal:
-
Store sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA).[6]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for incineration by an approved waste management facility.[6][7]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
